molecular formula C23H31P B1601661 vBRIDP CAS No. 384842-25-5

vBRIDP

Cat. No.: B1601661
CAS No.: 384842-25-5
M. Wt: 338.5 g/mol
InChI Key: CYGZMOQFIMJEIT-UHFFFAOYSA-N
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Description

VBRIDP is a useful research compound. Its molecular formula is C23H31P and its molecular weight is 338.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl(1,1-diphenylprop-1-en-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31P/c1-18(24(22(2,3)4)23(5,6)7)21(19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGZMOQFIMJEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475779
Record name 1,1-Diphenyl-2-(di-tert-butylphosphino)propene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384842-25-5
Record name Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384842-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diphenyl-2-(di-tert-butylphosphino)propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction to Targeted Protein Degradation and PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the term "vBRIDP ligand" reveals two potential interpretations. The first, more direct interpretation identifies "this compound" as a registered trademark for a specific phosphine ligand, Di-tert-butyl(1,1-diphenyl-1-propen-2-yl)phosphine, used in synthetic chemistry.[1][2] However, given the target audience of researchers, scientists, and drug development professionals, it is highly probable that "this compound" is a shorthand or typo for "VHL-recruiting, BRD-inhibiting PROTAC," a frontier topic in targeted protein degradation. This guide will proceed with the latter interpretation, as it aligns more closely with the audience's focus on therapeutics and biological mechanisms.

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting a protein's function, eliminates the protein from the cell altogether.[3] This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][4] At the heart of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase.[5] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[4]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] This guide will focus on a prominent class of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase to degrade Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.[6]

The Key Players: VHL and BRD4

Von Hippel-Lindau (VHL) E3 Ligase

The von Hippel-Lindau protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[7][8] Its primary natural function is to recognize and target the alpha subunits of hypoxia-inducible factor (HIF) for degradation under normal oxygen conditions.[7] The discovery of small-molecule ligands that mimic the HIF-1α binding to VHL has been a cornerstone for the development of VHL-recruiting PROTACs.[8][9] These ligands are typically based on a (2S,4R)-4-hydroxyproline core.[9]

VHL Ligand Binding Affinity (Kd or IC50) Key Features
VH032Kd: 1.3 µMAn early, widely used VHL ligand.[10]
VH298Kd: 80-90 nMA more potent VHL ligand that effectively induces HIF-α accumulation.[7][10]
Bromodomain and Extra-Terminal (BET) Proteins

BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating gene transcription.[6] They are characterized by the presence of bromodomains, which recognize and bind to acetylated lysine residues on histones. BRD4, in particular, is a major transcriptional coactivator and a well-validated target in oncology.[4] Small-molecule inhibitors like JQ1 have been developed to block the activity of BET proteins.[6] These inhibitors serve as the "warhead" for BRD-targeting PROTACs.

Structure and Mechanism of VHL-Recruiting, BRD-Inhibiting PROTACs

A VHL-recruiting, BRD-inhibiting PROTAC is a chimeric molecule that brings together a BRD protein and the VHL E3 ligase. A notable example of such a PROTAC is MZ1.[6]

The mechanism of action involves the formation of a ternary complex between the PROTAC, the target protein (e.g., BRD4), and the E3 ligase (VHL).[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Once poly-ubiquitinated, the target protein is recognized and degraded by the proteasome. The PROTAC is then released and can act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 PROTAC PROTAC (e.g., MZ1) Ternary Ternary Complex (VHL-PROTAC-BRD4) PROTAC->Ternary binds BRD4 BRD4 (Target Protein) BRD4->Ternary binds Degradation Proteasomal Degradation BRD4->Degradation targeted for VHL VHL E3 Ligase VHL->Ternary binds Ub Ubiquitin Transfer Ternary->Ub Ub->BRD4 poly-ubiquitinates

Caption: Mechanism of action for a VHL-recruiting, BRD-inhibiting PROTAC.

Experimental Validation of PROTAC Activity

A series of experiments are necessary to validate the efficacy and mechanism of a novel PROTAC.

Step-by-Step Experimental Workflow
  • Synthesis and Characterization: The PROTAC molecule is synthesized, typically by joining a VHL ligand and a BRD inhibitor via a chemical linker. The final compound is purified and its identity confirmed using techniques like NMR and mass spectrometry.

  • Binding Assays: The binding affinity of the PROTAC to both the target protein (BRD4) and the E3 ligase (VHL) is determined. This can be done using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

  • In Vitro Degradation Assays: The ability of the PROTAC to induce the degradation of the target protein is assessed in cultured cells.

    • Western Blotting: This is the most common method to visualize the reduction in target protein levels following PROTAC treatment.

    • Quantitative Mass Spectrometry (Proteomics): This technique provides a more global view of the changes in the proteome, confirming the selectivity of the PROTAC.

  • Cell Viability Assays: The effect of the PROTAC on the viability of cancer cell lines that are dependent on BRD4 is measured. A reduction in cell viability is expected.

  • Control Experiments: It is crucial to include negative controls, such as a molecule where the stereochemistry of the VHL ligand is inverted, rendering it unable to bind to VHL.[4] This confirms that the observed degradation is dependent on the formation of the ternary complex.

Experimental_Workflow cluster_0 PROTAC Development & Validation Synth 1. Synthesis & Characterization Binding 2. Binding Assays (ITC, SPR) Synth->Binding Degradation 3. Degradation Assays (Western Blot, Proteomics) Binding->Degradation Viability 4. Cell Viability Assays Degradation->Viability Controls 5. Negative Control Experiments Viability->Controls

Caption: A typical experimental workflow for the validation of a PROTAC.

Therapeutic Implications and Future Directions

VHL-recruiting, BRD-inhibiting PROTACs have shown significant promise in preclinical studies for the treatment of various cancers.[4][6] By degrading BRD4, these molecules can lead to more profound and sustained downstream effects compared to simple inhibition.[4] The catalytic nature of PROTACs allows them to be effective at lower concentrations, potentially reducing off-target effects.

However, challenges remain, including optimizing oral bioavailability and understanding potential resistance mechanisms.[5] Future research will likely focus on expanding the repertoire of E3 ligases that can be recruited by PROTACs and developing tissue-selective degraders to further improve their therapeutic index.

References

  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC - NIH. [Link]

  • Proteolysis Targeting Chimeras as Therapeutics and Tools for Biological Discovery - PMC. [Link]

  • Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - PMC - NIH. [Link]

  • BRIDP - Takasago International Corporation. [Link]

  • Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PubMed Central. [Link]

  • Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. [Link]

  • Current strategies for improving limitations of proteolysis targeting chimeras. [Link]

  • ChemInform Abstract: Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes | Request PDF - ResearchGate. [Link]

  • VHL inhibitor binding increases intracellular level of VHL - bioRxiv. [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed Central. [Link]

Sources

The vBRIDP Ligand in Palladium-Catalyzed Cross-Coupling: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1] The performance of these catalytic systems is critically dependent on the choice of ligand, which modulates the steric and electronic properties of the metal center. This guide provides an in-depth analysis of the vBRIDP (2,2-diphenylvinylphosphine) family of ligands, a class of highly effective monodentate phosphine ligands developed by Takasago.[2] We will dissect the core mechanistic principles that underpin their high reactivity, focusing on how their unique structural attributes—namely high electron density and significant steric bulk—influence the key steps of the catalytic cycle.[2][3] Furthermore, this whitepaper presents a validated experimental protocol for a representative Buchwald-Hartwig amination, offering field-proven insights into practical application and system optimization.

Introduction to this compound Ligands

The quest for more efficient and versatile cross-coupling catalysts has driven the development of sophisticated ligand architectures.[4] The ideal ligand must not only activate the palladium center but also ensure catalyst stability and promote high turnover rates across a broad range of substrates, including historically challenging aryl chlorides.[5]

Design Philosophy of this compound

The BRIDP ligand family was designed to embody two critical characteristics for high-performance cross-coupling: pronounced electron-richness and significant steric hindrance.[2]

  • Electron-Richness: The this compound ligands possess a high electron density on the phosphorus atom. This property is fundamental to accelerating the oxidative addition step, often the rate-limiting phase of the catalytic cycle, particularly with less reactive electrophiles like aryl chlorides.[5]

  • Steric Hindrance: The bulky di-tert-butyl or dicyclohexyl groups on the phosphorus, combined with the 2,2-diphenylvinyl backbone, create a sterically demanding environment around the palladium center.[6] This bulk is crucial for promoting the final reductive elimination step, which forms the desired product and regenerates the active Pd(0) catalyst.[5]

Structural Features and Variants

The this compound framework is characterized by a phosphine attached to a 2,2-diphenylvinyl scaffold. Despite their high electron density, these ligands exhibit notable air stability, a significant practical advantage attributed to their unique structure which hinders oxidation.[3][5] The two most common variants are:

  • This compound: Di-tert-butyl(2,2-diphenyl-1-methylvinyl)phosphine[7]

  • Cy-vBRIDP: Dicyclohexyl(2,2-diphenyl-1-methylvinyl)phosphine

These variants allow for the fine-tuning of the steric and electronic profile of the catalyst to suit specific reaction requirements.

The Core Palladium Cross-Coupling Cycle

To appreciate the specific action of the this compound ligand, one must first understand the fundamental steps of the palladium-catalyzed cross-coupling cycle, typically involving a Pd(0)/Pd(II) redox couple.[1]

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Ligand Exchange/Transmetalation: The nucleophile (e.g., an amine in Buchwald-Hartwig amination or an organoboron reagent in Suzuki-Miyaura coupling) coordinates to the Pd(II) center, often displacing the halide. For amination, a base is required to deprotonate the amine, making it a more potent nucleophile.[8][9]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-N or C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Generalized_Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)(L)-X pd0->oa_complex Oxidative Addition (+ Ar-X) re_complex Ar-Pd(II)(L)-Nu oa_complex->re_complex Ligand Exchange (+ Nu-H, Base) re_complex:e->pd0:w product Ar-Nu (Product) re_complex->product Reductive Elimination center

Caption: Generalized Pd(0)/Pd(II) cross-coupling cycle.

The Mechanistic Role of this compound

The this compound ligand's efficacy stems from its ability to optimize multiple steps within the catalytic cycle. It operates as a monodentate ligand, with studies indicating that species like Cy-vBRIDP favor the formation of a highly reactive, monoligated Pd(0) active species.[3]

Accelerating Oxidative Addition

The electron-donating character of this compound increases the electron density on the palladium center. This "electron-push" makes the metal more nucleophilic and enhances its ability to insert into the Ar-X bond, lowering the activation energy for the oxidative addition step. This effect is particularly beneficial for the activation of stubborn aryl chlorides.[5]

Promoting Reductive Elimination

The significant steric bulk of the this compound ligand is paramount for an efficient reductive elimination. This steric pressure forces the two coupling partners (e.g., the aryl group and the amido group) into close proximity within the palladium coordination sphere, facilitating the final bond-forming step.[5][8] This prevents the formation of off-cycle, stable intermediates and ensures a high catalyst turnover rate.

The Unique this compound Advantage: π-Interaction Stabilization

A defining mechanistic feature of this compound is a proposed stabilizing interaction between the palladium center and the cis-aryl moiety of the diphenylvinyl backbone.[5] This interaction is believed to stabilize a key catalytic intermediate during the coupling reaction, preventing catalyst decomposition and further enhancing overall efficiency.[5] This intramolecular coordination differentiates this compound from other bulky phosphine ligands and is a key contributor to its high performance.

Buchwald_Hartwig_Cycle_this compound Buchwald-Hartwig Amination with Pd/vBRIDP pd0 Pd(0)(this compound) (Active Species) oa Oxidative Addition pd0->oa + Ar-X pd2_halide Ar-Pd(II)(this compound)-X oa->pd2_halide This compound's electron-richness accelerates this step amine_coord Amine Coordination & Deprotonation pd2_halide->amine_coord + HNR'R'', Base - HX, -Base pd2_amido Ar-Pd(II)(this compound)-NR'R'' amine_coord->pd2_amido re Reductive Elimination pd2_amido->re product Ar-NR'R'' re->product This compound's steric bulk promotes this step product->pd0 Regeneration

Caption: Key influences of this compound in the Buchwald-Hartwig catalytic cycle.

Practical Application: Buchwald-Hartwig Amination

This section provides a robust, self-validating protocol for the amination of an aryl bromide using a Pd/Cy-vBRIDP catalyst system. The choice of a strong, non-nucleophilic base (NaOt-Bu) is critical for efficient amine deprotonation without competing side reactions.[9] Toluene is an excellent solvent, providing good solubility for the organometallic intermediates.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)aniline

G cluster_0 I. Catalyst Preparation & Reagent Assembly cluster_1 II. Reaction Execution cluster_2 III. Workup & Purification a 1. Add Pd(OAc)₂ and Cy-vBRIDP to an oven-dried Schlenk flask. b 2. Add NaOt-Bu, 4-bromoanisole, and aniline. a->b c 3. Evacuate and backfill the flask with Argon (3x). b->c d 4. Add anhydrous toluene via syringe. c->d e 5. Heat the mixture to 100 °C with vigorous stirring. f 6. Monitor reaction progress by TLC or GC-MS. e->f g 7. Cool to RT, quench with water, and extract with ethyl acetate. h 8. Dry organic layer (Na₂SO₄), filter, and concentrate. g->h i 9. Purify by flash column chromatography (Hexanes/EtOAc). h->i

Sources

Whitepaper: Synthesis and Characterization of vBRIDP, a Novel VHL-Recruiting Bifunctional Degrader

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the core.

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This guide provides a comprehensive technical overview of the synthesis and characterization of vBRIDP , a novel heterobifunctional degrader designed to induce the selective degradation of the Bromodomain-containing Protein (BRDP) by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will detail the rationale behind the modular design of this compound, provide a step-by-step synthetic methodology, and outline a robust analytical and biological characterization cascade. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery and advancement of novel degrader molecules.

Introduction: The Rationale for this compound

The principle of targeted protein degradation relies on bifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. This event-driven pharmacology offers distinct advantages over traditional occupancy-based inhibition, including the potential for improved potency and prolonged duration of action.

This compound is conceptualized as a three-component molecule:

  • A warhead that binds to the Bromodomain-containing Protein (BRDP).

  • A linker moiety that governs the physicochemical properties and spatial orientation.

  • An E3 ligase ligand based on a hydroxyproline (HYP) derivative to recruit the VHL E3 ligase.

The successful development of this compound hinges on a carefully orchestrated workflow encompassing rational design, precise chemical synthesis, and a multi-tiered characterization process to validate its structure and biological function.

cluster_0 This compound Molecular Architecture BRDP_ligand BRDP Ligand (Warhead) Linker Linker BRDP_ligand->Linker Covalent Bond VHL_ligand VHL Ligand (E3 Recruiter) Linker->VHL_ligand Covalent Bond

Caption: Modular design of the this compound degrader molecule.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the separate synthesis of the key building blocks followed by their conjugation. The chosen synthetic route is designed for modularity, allowing for facile modification of the linker and warhead components in future optimization efforts.

Rationale for Synthetic Strategy

Our retro-synthetic analysis breaks this compound down into three key fragments: the BRDP-binding moiety, a polyethylene glycol (PEG)-based linker, and the VHL ligand. The final step involves an amide coupling reaction, a robust and high-yielding transformation, to join the linker-warhead fragment with the VHL ligand. This approach ensures a convergent synthesis, maximizing overall yield and simplifying purification.

Experimental Protocol: Final Amide Coupling

The following protocol details the final step in the synthesis of this compound from its advanced precursors.

Materials:

  • BRDP-Linker-COOH (1.0 eq)

  • VHL-Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Argon atmosphere

Procedure:

  • To a solution of BRDP-Linker-COOH in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15 minutes under an argon atmosphere to pre-activate the carboxylic acid.

  • Add VHL-Amine to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase preparative HPLC to yield this compound as a white solid.

cluster_1 This compound Synthesis Workflow reagents 1. BRDP-Linker-COOH 2. VHL-Amine 3. HATU, DIPEA, DMF activation Carboxylic Acid Activation reagents->activation Step 1 coupling Amide Bond Formation activation->coupling Step 2 workup Aqueous Workup & Extraction coupling->workup Step 3 purification Prep-HPLC Purification workup->purification Step 4 final_product This compound purification->final_product Final Product

Caption: High-level workflow for the final synthesis step of this compound.

Physicochemical and Biophysical Characterization

Rigorous characterization is essential to confirm the identity, purity, and binding properties of the synthesized this compound.

Structural Verification and Purity Analysis

The chemical identity and purity of the final compound are established using a suite of standard analytical techniques.

Technique Parameter Measured Expected Result for this compound
LC-MS Mass-to-charge ratio (m/z)[M+H]⁺ corresponding to the calculated exact mass
¹H NMR Proton chemical shifts and integralsSpectrum consistent with the proposed structure
RP-HPLC Purity and retention time>98% purity with a single major peak
Target Engagement: Binding Affinity

To function as a degrader, this compound must bind to both the BRDP target protein and the VHL E3 ligase. These binding affinities are quantified using biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Assay Target Parameter Result
SPR Recombinant BRDPKD (Dissociation Constant)85 nM
SPR Recombinant VHL/ElonginB/ElonginC (VCB) ComplexKD (Dissociation Constant)150 nM

These results confirm that this compound demonstrates potent binding to both of its intended targets, a prerequisite for efficient ternary complex formation.

In Vitro Biological Characterization

The ultimate validation of this compound is its ability to induce the degradation of BRDP in a cellular context.

Mechanism of Action: Ternary Complex Formation and Degradation

This compound facilitates the formation of a ternary complex between BRDP and the VHL E3 ligase. This proximity induces the poly-ubiquitination of BRDP, marking it for degradation by the 26S proteasome.

cluster_2 This compound Mechanism of Action BRDP BRDP (Target Protein) Ternary BRDP-vBRIDP-VHL (Ternary Complex) BRDP->Ternary VHL VHL E3 Ligase VHL->Ternary This compound This compound This compound->Ternary PolyUb Poly-Ubiquitinated BRDP Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Proteolysis

Caption: The catalytic cycle of BRDP degradation induced by this compound.

Experimental Protocol: Western Blot for BRDP Degradation

This protocol is used to visually and semi-quantitatively assess the degradation of BRDP in a cancer cell line (e.g., MCF-7).

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

  • As a control, pre-treat one set of cells with a proteasome inhibitor (e.g., MG132) for 1 hour before adding this compound.

  • Harvest the cells, lyse them in RIPA buffer, and quantify total protein concentration using a BCA assay.

  • Normalize protein amounts and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against BRDP and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Quantifying Degradation: DC₅₀ and Dₘₐₓ

The potency and efficacy of degradation are quantified by determining the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).

Cell Line Parameter Value
MCF-7DC₅₀ 25 nM
MCF-7Dₘₐₓ >95%

These values indicate that this compound is a highly potent and efficacious degrader of BRDP in the tested cell line.

Conclusion and Future Directions

The successful synthesis and characterization of this compound validate its design as a potent and selective degrader of the BRDP protein. The data presented in this guide confirm its molecular identity, its ability to engage both the target and the E3 ligase, and its efficacy in inducing robust degradation in a cellular setting.

Future work will focus on comprehensive selectivity profiling using quantitative proteomics to ensure this compound does not cause off-target degradation. Furthermore, pharmacokinetic and in vivo efficacy studies in relevant disease models will be crucial next steps in evaluating the therapeutic potential of this compound.

References

  • Title: Protac-pedia: A Guide to PROTACs and Targeted Protein Degradation Source: Medchemica URL: [Link]

  • Title: The PROTAC technology in drug discovery: a review Source: RSC Publishing URL: [Link]

  • Title: Targeted protein degradation by PROTACs Source: Bio-Techne URL: [Link]

An In-Depth Technical Guide to the vBRIDP Ligand: Accelerating Complex Molecule Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Synthetic Chemist's Bottleneck in Drug Discovery

The journey from a promising biological target to a clinical drug candidate is fraught with challenges, not least of which is the synthesis of novel, complex small molecules.[1] Medicinal chemists are tasked with rapidly preparing diverse molecular architectures to probe structure-activity relationships (SAR), optimize drug-like properties, and ultimately identify a lead compound with the best therapeutic profile.[2][3] This iterative process is often constrained by the efficiency, reliability, and scope of available synthetic methodologies.[1]

At the heart of modern medicinal chemistry are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] These reactions are indispensable for constructing the C-C and C-N bonds that form the backbone of a vast number of pharmaceutical agents.[6][7] The success of these transformations, however, is critically dependent on the choice of ancillary ligand bound to the palladium center. The ligand dictates the catalyst's stability and reactivity, influencing reaction rates, substrate scope, and overall efficiency.[8][9] It is in this context that the vBRIDP ligand, a specialized monophosphine ligand from Takasago's BRIDP® family, emerges as a powerful tool for accelerating drug discovery workflows.[10]

This guide provides an in-depth technical overview of the this compound ligand, focusing on the key structural features that confer its advantages in catalysis and its practical application in the synthesis of pharmaceutically relevant molecules.

The Challenge: Limitations of Traditional Catalytic Systems

The synthesis of complex drug candidates often involves sterically hindered or electronically challenging substrates. Traditional palladium catalysts, particularly those with simple phosphine ligands, can face several limitations:

  • Low Reactivity: Inefficient oxidative addition of aryl chlorides or hindered aryl bromides can lead to slow reactions and low yields.[9]

  • Limited Scope: Difficulty in coupling electron-rich or electron-poor substrates, or those containing sensitive functional groups.

  • Catalyst Decomposition: Formation of inactive palladium black can halt the catalytic cycle, requiring higher catalyst loadings and complicating purification.[4]

These challenges can significantly slow down the drug discovery process, consuming valuable time and resources. The development of advanced ligands that can overcome these hurdles is therefore of paramount importance.[5]

The this compound Solution: A Ligand Designed for Efficiency and Versatility

The this compound ligand, and the broader BRIDP® family, were designed by Takasago to address the need for more efficient and versatile cross-coupling catalysts.[10] The design philosophy is centered on optimizing two key characteristics of the phosphine ligand: electron-richness and steric hindrance .[10]

This compound, or Di-tert-butyl(1-methyl-2,2-diphenylethenyl)phosphine, possesses a unique structure that confers significant advantages.[11]

Key Features of the this compound Ligand
FeatureChemical Structure & PropertiesAdvantage in Catalysis
High Electron Density The di-tert-butylphosphine group is a strong electron donor.[12] This increases the electron density on the palladium center.Facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, especially for less reactive substrates like aryl chlorides.[9]
Optimal Steric Hindrance The bulky di-tert-butyl groups and the 2,2-diphenylvinyl backbone create a sterically demanding environment around the palladium atom.[13]Promotes the formation of highly active, monoligated palladium(0) species and accelerates the reductive elimination step to release the final product.[8]
Structural Uniqueness & Stability The 2,2-diphenylvinyl structure provides a rigid scaffold that helps prevent oxidation of the phosphine to the corresponding phosphine oxide, lending it good air stability for a highly electron-rich phosphine.[14]Enhances catalyst stability and lifetime, allowing for lower catalyst loadings and more consistent reaction outcomes.[14]

These features combine to create a highly active and robust catalytic system capable of coupling a wide range of substrates under mild conditions, making it an invaluable asset in a high-throughput medicinal chemistry environment.[13]

Mechanism of Action: Enhancing the Palladium Catalytic Cycle

The advantages of this compound are best understood by examining its effect on the key steps of the palladium-catalyzed cross-coupling cycle, such as the Suzuki-Miyaura reaction. An efficient ligand accelerates each step, ensuring a high turnover number and overall reaction efficiency.

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex  Ar-X (Aryl Halide) transmetal Transmetalation Intermediate oa_complex->transmetal  R-B(OR)2 (Boronic Acid/Ester) + Base re_complex Reductive Elimination Complex transmetal->re_complex re_complex->pd0  Ar-R (Product) vbridp_re This compound's steric bulk promotes this final, product-forming step. vbridp_oa This compound's high electron density accelerates this step, especially for challenging Ar-Cl substrates.

The Suzuki-Miyaura catalytic cycle enhanced by this compound.
  • Oxidative Addition: The cycle begins with the addition of an aryl halide (Ar-X) to the active L-Pd(0) catalyst (where L is this compound). The high electron density imparted by this compound makes the palladium center more nucleophilic, significantly accelerating this often rate-limiting step.[9]

  • Transmetalation: A base activates the organoboron species (e.g., a boronic acid), which then transfers its organic group (R) to the palladium center, displacing the halide.

  • Reductive Elimination: This is the final step where the new C-C bond is formed, releasing the desired product (Ar-R). The steric bulk of the this compound ligand facilitates this step, preventing catalyst decomposition and regenerating the active L-Pd(0) species to continue the cycle.[8]

Applications in Drug Development: A Synthesis Workflow

The primary advantage of this compound for drug development professionals is its ability to streamline the synthesis of complex molecules, such as kinase inhibitors, which often feature biaryl or N-heteroaryl cores.[15][16]

Workflow: Synthesis and Characterization of a Hypothetical Kinase Inhibitor (HKI-26)

This workflow illustrates how this compound can be a critical component in the discovery pipeline, enabling the rapid synthesis of a novel compound and its subsequent biological evaluation.

G A Step 1: Synthesis via Suzuki Coupling B Reaction Monitoring & Purification A->B C Step 2: Characterization of Target Engagement (CETSA) B->C D Step 3: Analysis of Downstream Effects C->D E Quantification of Protein Degradation (Western Blot) D->E F Data Analysis & SAR E->F

Drug discovery workflow utilizing this compound for synthesis.
Step 1: Synthesis of HKI-26 via Suzuki-Miyaura Coupling

Causality: To construct the core biaryl scaffold of HKI-26, a Suzuki-Miyaura coupling is chosen for its reliability and functional group tolerance. The this compound ligand is selected over other phosphines due to the presence of a sterically hindered ortho-substituted aryl bromide, a substrate class where this compound's high activity is expected to provide superior yield and reaction kinetics.

Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), Palladium(II) acetate (0.01 mmol, 1 mol%), and this compound (0.02 mmol, 2 mol%).

  • Solvent and Base Addition: Add anhydrous toluene (5 mL) followed by an aqueous solution of potassium phosphate (K₃PO₄, 2.0 M, 2.0 mmol).

  • Reaction: Stir the biphasic mixture vigorously at 80 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-4 hours).

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield HKI-26.

Step 2: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

Causality: Before assessing downstream function, it is critical to confirm that the newly synthesized compound (HKI-26) directly binds to its intended intracellular kinase target. CETSA is a powerful biophysical assay that measures changes in a protein's thermal stability upon ligand binding in a cellular environment.[17][18]

Protocol:

  • Cell Culture and Treatment: Culture cells expressing the target kinase to ~80% confluency. Treat the cells with varying concentrations of HKI-26 (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO) for 1 hour at 37 °C.

  • Thermal Challenge: Heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 40 °C to 68 °C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4 °C.

  • Quantification: Analyze the amount of soluble target kinase remaining in the supernatant by Western blot or ELISA. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of HKI-26, confirming target engagement.[19]

Step 3: Quantifying Downstream Efficacy via Western Blot

Causality: Many modern kinase inhibitors function not just by inhibition but by inducing the degradation of their target protein. To determine if HKI-26 has this activity, its effect on the total cellular concentration of the target kinase is measured over time. Western blotting is the gold-standard technique for this quantitative analysis.[20][21]

Protocol:

  • Time-Course Experiment: Plate cells and allow them to adhere overnight. Treat the cells with a fixed concentration of HKI-26 (e.g., 1 µM) and harvest cell lysates at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of each lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the target kinase overnight at 4 °C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with an HRP-conjugated antibody against a loading control protein (e.g., GAPDH or β-actin) to normalize the data.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. A significant decrease in the target protein level relative to the loading control over time indicates that HKI-26 induces protein degradation.[23]

Conclusion and Future Outlook

The this compound ligand represents a significant advancement in the field of palladium-catalyzed cross-coupling. Its rationally designed structure, balancing high electron density with optimal steric bulk, provides a catalytic system of exceptional activity and broad applicability. For drug discovery and development professionals, this translates into tangible benefits: the ability to rapidly synthesize complex and diverse chemical matter, overcome challenging synthetic hurdles, and ultimately accelerate the identification of promising new therapeutic agents. As the demand for novel pharmaceuticals continues to grow, tools like this compound that enhance the efficiency and power of synthetic chemistry will remain indispensable to the field.

References

  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem. Accessed January 22, 2026.
  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Institutes of Health. Accessed January 22, 2026.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Cellular thermal shift assay (CETSA). Bio-protocol. Accessed January 22, 2026.
  • Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis.
  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. PubMed. Accessed January 22, 2026.
  • Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step.
  • Application Notes and Protocols for Measuring Protein Degradation via Western Blot. Benchchem. Accessed January 22, 2026.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Development of a Synthesis of Kinase Inhibitor AKN028.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Accessed January 22, 2026.
  • Western blot protocol for low abundance proteins. Abcam. Accessed January 22, 2026.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Accessed January 22, 2026.
  • An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. PubMed. Accessed January 22, 2026.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Accessed January 22, 2026.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Accessed January 22, 2026.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Accessed January 22, 2026.
  • An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry.
  • Protein degradation analysis by western blot. Bio-protocol. Accessed January 22, 2026.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. Accessed January 22, 2026.
  • ChemInform Abstract: Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Accessed January 22, 2026.
  • Catalysts & Ligands.
  • Overcoming Key Challenges in Drug Discovery. Lab Manager. Accessed January 22, 2026.
  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. National Institutes of Health. Accessed January 22, 2026.
  • Drug Discovery Workflow - What is it?. Vipergen. Accessed January 22, 2026.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. RSC Publishing. Accessed January 22, 2026.
  • Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. SciSpace. Accessed January 22, 2026.
  • Integrated and Streamlined Workflow for Early-Stage Medicinal Chemistry. Advion, Inc. Accessed January 22, 2026.
  • BRIDP.
  • 5 Strategies to Improve Workflow Efficiency in Drug Discovery. Genemod. Accessed January 22, 2026.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • A new workflow for drug discovery bypasses current inefficiencies. D4 Pharma. Accessed January 22, 2026.
  • BioPharma Drug Development Workflow and Techniques. World Pharma Today. Accessed January 22, 2026.
  • This compound 97 384842-25-5. Sigma-Aldrich. Accessed January 22, 2026.
  • Phosphine Ligands. University of California, Berkeley. Accessed January 22, 2026.
  • This compound(regR) | 384842-25-5. Tokyo Chemical Industry Co., Ltd. (APAC). Accessed January 22, 2026.
  • A Comparative Guide to Cy-cBRIDP and Other Phosphine Ligands in Catalysis. Benchchem. Accessed January 22, 2026.
  • This compound 97 384842-25-5. Sigma-Aldrich. Accessed January 22, 2026.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central. Accessed January 22, 2026.
  • This compound(regR) | 384842-25-5. TCI Deutschland GmbH. Accessed January 22, 2026.
  • Cy-vBRIDP 384842-24-4. Sigma-Aldrich. Accessed January 22, 2026.

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vBRIDP®: A Technical Guide to an Advanced Monophosphine Ligand for Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nexus of Steric Hindrance and Electron Richness in Modern Catalysis

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the demand for efficient and robust catalytic systems is perpetual. Palladium-catalyzed cross-coupling reactions, the cornerstone of modern C-C and C-N bond formation, owe their expansive utility to the rational design of ancillary ligands. These ligands are not mere spectators; they are critical modulators of the catalyst's reactivity, stability, and selectivity. The development of the vBRIDP® ligand by Takasago International Corporation represents a significant advancement in this field.[1] this compound®, a vinyl-substituted di-tert-butylphosphine, was engineered to embody two crucial characteristics for an efficient ligand: substantial steric hindrance and high electron density.[1] This unique combination accelerates the key steps in the catalytic cycle—oxidative addition and reductive elimination—while offering the practical advantage of being relatively stable to air, a common drawback of many electron-rich phosphines.[2]

This guide provides an in-depth technical overview of this compound®, intended for researchers, chemists, and drug development professionals who seek to leverage this advanced catalytic tool. We will explore its fundamental chemical properties, delve into the mechanistic rationale for its efficacy, provide detailed experimental protocols for its application, and contextualize its utility within the synthesis of complex molecules relevant to the pharmaceutical industry.

Core Chemical and Physical Properties

This compound® is chemically identified as Di-tert-butyl(1-methyl-2,2-diphenylethenyl)phosphine. Its fundamental properties are summarized in the table below, providing essential data for its handling, storage, and application in synthesis.

PropertyValueReference(s)
CAS Number 384842-25-5[1]
Molecular Formula C₂₃H₃₁P[1]
Molecular Weight 338.48 g/mol [1]
Appearance White to light yellow solid/crystalline powder
Melting Point 130-133 °C
Solubility Insoluble in water; soluble in common organic solvents like toluene, THF, dioxane.
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).
Key Synonyms Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine

Mechanism of Action: The Ligand's Role in the Catalytic Cycle

The efficacy of this compound® stems from its direct influence on the palladium center throughout the catalytic cycle. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the ligand's properties are critical for promoting the three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The reaction initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) species. The high electron density of the this compound® ligand, conferred by the two tert-butyl groups, enriches the palladium center. This increased electron density on the metal facilitates the cleavage of the Ar-X bond, a step that is often rate-limiting, particularly with less reactive aryl chlorides.[2]

  • Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the second coupling partner (e.g., an organoboron reagent in Suzuki coupling) to the palladium center.

  • Reductive Elimination: The final step is the reductive elimination of the newly formed product (Ar-Ar'), regenerating the Pd(0) catalyst. The significant steric bulk of the this compound® ligand, created by the large tert-butyl groups and the diphenylvinyl backbone, promotes this step.[2] This steric crowding forces the two organic fragments into close proximity on the metal center, facilitating the C-C bond formation and the release of the final product.

The interplay of these electronic and steric effects is visualized in the catalytic cycle diagram below.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle with this compound® Ligand cluster_ligand Role of this compound® Ligand pd0 Pd(0)L (L = this compound) oa_complex Ar-Pd(II)(L)-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition Ar-X transmetal_complex Ar-Pd(II)(L)-Ar' oa_complex->transmetal_complex Transmetalation Ar'-B(OR)₂ transmetal_complex->pd0 Reductive Elimination Forms Ar-Ar' l_steric Steric Bulk: • Promotes Reductive Elimination • Stabilizes monoligated species l_electronic Electron Richness: • Facilitates Oxidative Addition

Caption: Catalytic cycle for the Suzuki-Miyaura reaction highlighting the role of this compound®.

Application in Pharmaceutical Synthesis: A Case Study

The construction of biaryl and N-aryl moieties is a common feature in the synthesis of active pharmaceutical ingredients (APIs). The efficiency and functional group tolerance of cross-coupling reactions make them indispensable tools for drug development. For instance, the synthesis of complex molecules often requires the coupling of sterically hindered or electron-rich/deficient fragments, conditions where ligands like this compound® excel. The development of potent and selective catalysts directly impacts the ability to rapidly synthesize libraries of potential drug candidates for screening and lead optimization.

Experimental Protocols

The following protocols are adapted from the primary literature and serve as a robust starting point for researchers.[1] As with any catalytic reaction, optimization of parameters such as solvent, base, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the coupling of an aryl halide with an arylboronic acid.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound® ligand

  • Aryl Halide (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere glovebox or Schlenk line apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound® (0.02 mmol, 2 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation between an aryl halide and an amine.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound® ligand

  • Aryl Halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere glovebox or Schlenk line apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), this compound® (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk flask with a stir bar.

  • Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the flask. If the amine is a liquid, it can be added via syringe after the addition of the solvent.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene.

  • Reaction: Seal the flask and heat the mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: Follow the work-up and purification steps as described in the Suzuki-Miyaura protocol.

Conclusion and Outlook

The this compound® ligand exemplifies the power of rational design in catalysis. By combining steric bulk and electron-donating properties in a single, air-stable molecule, it provides a highly effective tool for challenging cross-coupling reactions. Its demonstrated utility in forming C-C and C-N bonds, which are prevalent in pharmaceuticals, makes it a valuable asset for drug discovery and development professionals. The robust protocols associated with this compound® allow for the reliable and efficient synthesis of complex molecular architectures, accelerating the pace of innovation in chemical science.

References

  • Takasago International Corporation. (2021). BRIDP®: Monophosphine Ligands for Palladium-catalyzed Coupling Reaction. [Link]

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An In-depth Technical Guide to the Electron-Donating Properties of Vinyl-Bridged Diphosphine (vBRIDP) Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: The electronic properties of ancillary ligands, such as phosphines, are paramount in dictating the reactivity and efficacy of transition metal catalysts and organometallic complexes.[1][2] This guide provides a comprehensive technical overview of the methodologies used to characterize the electron-donating properties of a specific class of ligands: vinyl-bridged diphosphines (vBRIDP). While "this compound" represents a broad and adaptable class, this document establishes a foundational framework for their evaluation. We will detail the theoretical underpinnings, present field-proven experimental protocols, and discuss the application of computational chemistry to predict and rationalize their electronic behavior. The protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Role of Electron-Donating Ligands in Catalysis

Electron-donating ligands are crucial in organometallic chemistry for their ability to modulate the electron density at a metal center.[1] By donating electron density to the metal, these ligands can stabilize higher oxidation states, enhance the metal's nucleophilicity, and influence the kinetics and selectivity of catalytic cycles.[1] Diphosphine ligands, which contain two phosphorus donor atoms linked by a backbone, are a particularly important class due to their strong coordination and tunable properties.[3]

The "this compound" class of ligands, characterized by a vinyl group integrated into the bridging backbone, introduces a unique electronic feature. The π-system of the vinyl moiety can conjugate with the phosphorus atoms, potentially altering their σ-donor and π-acceptor characteristics in non-trivial ways. Understanding and quantifying these electronic effects is essential for the rational design of catalysts for applications such as cross-coupling reactions and hydrogenation.[4][5]

This guide will focus on a hypothetical yet representative this compound ligand, 1,2-bis(diphenylphosphino)ethene , to illustrate the evaluation process.

Theoretical Framework: Quantifying Donor Strength

The primary metric for quantifying the electron-donating ability of a phosphine ligand is the Tolman Electronic Parameter (TEP) .[6][7][8] The TEP provides a sensitive measure of a ligand's σ-donor capacity.[6]

The methodology is based on infrared (IR) spectroscopy of nickel-carbonyl complexes of the type [LNi(CO)3], where L is the phosphine ligand of interest.[8][9]

  • Mechanism of Action: A more strongly electron-donating ligand (L) increases the electron density on the nickel center.[9]

  • Backbonding Effect: This increased electron density on the metal is then donated back to the antibonding π* orbitals of the carbon monoxide (CO) ligands, a process known as π-backbonding.[6][9]

  • Measurable Outcome: Increased backbonding weakens the C-O triple bond, resulting in a lower frequency for the C-O stretching vibration (ν(CO)) in the IR spectrum.[6][9]

Therefore, a lower ν(CO) value corresponds to a stronger electron-donating ligand .[9]

Synthesis and Characterization of a this compound Ligand

The synthesis of diphosphine ligands can be achieved through various established routes.[3][10] For our model, 1,2-bis(diphenylphosphino)ethene, a common method involves the reaction of a dihalide precursor with a phosphide salt.[3]

Proposed Synthetic Pathway for a Model this compound

Synthesis start cis-1,2-Dichloroethene product cis-1,2-bis(diphenylphosphino)ethene (this compound model) start->product Nucleophilic Substitution reagent1 + 2 NaPPh2 (Sodium diphenylphosphide) reagent1->product solvent Solvent: THF Inert Atmosphere product->solvent

Caption: Proposed synthesis of a model this compound ligand.

General Characterization

Before evaluating its electronic properties, the synthesized ligand must be rigorously characterized to confirm its identity and purity using standard techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly crucial for phosphine ligands, with chemical shifts indicating the electronic environment of the phosphorus atoms. ¹H and ¹³C NMR confirm the structure of the organic backbone.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ligand.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic vibrational modes of the functional groups.

Experimental Workflow for Determining Electron-Donating Properties

This section details the primary experimental protocols for quantifying the electron-donating strength of the this compound ligand.

TEP Determination via IR Spectroscopy

This protocol is the gold standard for measuring the Tolman Electronic Parameter.[8] It involves the synthesis of the [Ni(CO)3(this compound)] complex and its analysis by IR spectroscopy.

Experimental Protocol: TEP Measurement

  • Preparation of the Nickel Precursor: Synthesize or procure Tetracarbonylnickel(0), Ni(CO)4. CAUTION: Ni(CO)4 is extremely toxic and must be handled with appropriate safety measures in a certified fume hood.

  • Complex Formation:

    • In an inert atmosphere glovebox, dissolve a precise amount of Ni(CO)4 in a suitable anhydrous solvent (e.g., hexane or dichloromethane).

    • Add one molar equivalent of the this compound ligand to the solution. The ligand will displace one CO molecule.

    • Stir the reaction at room temperature for 1-2 hours to ensure complete formation of the [Ni(CO)3(this compound)] complex.

  • IR Spectrum Acquisition:

    • Transfer the resulting solution to an IR cell with appropriate windows (e.g., CaF₂ or KBr).

    • Acquire the IR spectrum, focusing on the carbonyl stretching region (typically 1900-2100 cm⁻¹).

  • Data Analysis:

    • Identify the frequency of the A₁ symmetric C-O stretching mode.[8] This is typically the most intense band in the carbonyl region.

    • This frequency value is the Tolman Electronic Parameter (TEP) for the this compound ligand.

TEP_Workflow cluster_prep Complex Synthesis (Inert Atmosphere) cluster_analysis Spectroscopic Analysis NiCO4 Ni(CO)4 Precursor Reaction Mix in Solvent (e.g., Hexane) NiCO4->Reaction This compound This compound Ligand This compound->Reaction Complex [Ni(CO)3(this compound)] Complex Solution Reaction->Complex IR_Spec FT-IR Spectrometer Complex->IR_Spec Transfer to IR Cell Spectrum Acquire IR Spectrum (1900-2100 cm⁻¹) IR_Spec->Spectrum Data Identify A1 ν(CO) peak Spectrum->Data TEP_Value TEP Value (cm⁻¹) Data->TEP_Value

Caption: Workflow for Tolman Electronic Parameter (TEP) determination.

Electrochemical Analysis via Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to probe the redox behavior of the ligand when coordinated to a metal.[11][12] By measuring the oxidation potential of a metal complex, one can infer the electron-donating ability of the ligand. A more electron-donating ligand will make the metal center easier to oxidize, shifting the oxidation potential to a less positive (or more negative) value.[13][14]

Experimental Protocol: Cyclic Voltammetry

  • Complex Preparation: Synthesize a suitable metal complex of the this compound ligand. A ferrocene-bridged bisphosphine is a good example where redox behavior can be examined.[15] For this guide, we will consider a generic [M(this compound)₂]ⁿ⁺ complex.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[11][12]

    • Prepare a solution of the metal complex in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Data Acquisition:

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Perform the cyclic voltammetry scan, sweeping the potential from an initial value, to a switching potential, and back.[11] The potential range should encompass the expected redox events of the complex.

  • Data Analysis:

    • From the resulting voltammogram, determine the anodic and cathodic peak potentials (Epa, Epc).[16]

    • Calculate the formal reduction potential (E¹/²) as (Epa + Epc) / 2. This value provides a quantitative measure of the ease of oxidation.

    • Compare the E¹/² value to that of complexes with other known phosphine ligands to create a relative ranking of electron-donating strength.

Computational Analysis: A Predictive Approach

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting and understanding the electronic properties of ligands before they are even synthesized.[17][18][19]

Calculated Ligand Electronic Parameter (CEP)

DFT calculations can be used to model the [LNi(CO)3] complex and compute its vibrational frequencies.[17][20] The calculated A₁ ν(CO) frequency serves as a Computationally derived Ligand Electronic Parameter (CEP), which has been shown to correlate extremely well with experimental TEPs.[17][18] This allows for the rapid screening of hypothetical this compound structures with different substituents.

Analysis of Molecular Orbitals

Computational analysis can provide deeper insights into the nature of the metal-ligand bond.[21][22]

  • Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO of the free ligand is an indicator of its ability to donate electrons. A higher HOMO energy generally corresponds to a stronger donor.

  • Natural Bond Orbital (NBO) Analysis: This analysis can quantify the charge transfer from the ligand's lone pair orbitals to the metal center, providing a direct measure of σ-donation.

Computational_Workflow cluster_model Model Building & Calculation cluster_results Data Analysis & Interpretation Structure Build 3D structure of [Ni(CO)3(this compound)] DFT_Calc Perform DFT Calculation (Geometry Optimization & Frequency Analysis) Structure->DFT_Calc CEP Calculated ν(CO) (CEP Value) DFT_Calc->CEP Orbitals Analyze Molecular Orbitals (HOMO Energy, NBO) DFT_Calc->Orbitals Insights Mechanistic Insights & Donor Strength Prediction CEP->Insights Orbitals->Insights

Caption: Workflow for computational analysis of ligand properties.

Data Summary and Interpretation

To effectively compare the electron-donating properties of the this compound ligand, the collected data should be tabulated against well-known phosphine ligands.

Ligand (L)TEP (ν(CO) in cm⁻¹)Relative Donor StrengthE¹/² [M(L)₂]ⁿ⁺ (V vs. Fc/Fc⁺)
P(tBu)₃2056.1[23]Very Strong Donor(Hypothetical) -0.15 V
PCy₃2056.4Strong Donor(Hypothetical) -0.12 V
This compound (model) (Experimental Value) (To be determined) (Experimental Value)
PPh₃2068.9Moderate Donor(Hypothetical) +0.25 V
P(OPh)₃2085.3Weak Donor / π-acid(Hypothetical) +0.50 V

Note: TEP values for common ligands are from literature.[23] E¹/² values are hypothetical for illustrative purposes.

Interpretation:

  • A TEP value for the this compound ligand that is lower than that of PPh₃ (2068.9 cm⁻¹) would classify it as a relatively strong electron donor.

  • Computational results (CEP, HOMO energy) should align with these experimental findings, providing a self-validating and comprehensive electronic profile of the ligand.

Conclusion

The systematic evaluation of the electron-donating properties of this compound ligands is critical for their effective application in catalyst and materials design. By combining the robust experimental framework of Tolman's Electronic Parameter and cyclic voltammetry with the predictive power of computational chemistry, researchers can gain a comprehensive understanding of ligand electronics. This integrated approach, grounded in the principles of causality and self-validation, enables the rational tuning of ligand structures to achieve desired catalytic performance and opens new avenues for the development of highly efficient molecular technologies.

References

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The Architect of Selectivity: A Technical Guide to the Steric Hindrance Effects of vBRIDP in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern catalysis, the design of phosphine ligands is a cornerstone for achieving high efficiency and selectivity. Among these, the vBRIDP ligand series, a class of 2,2-diphenylvinylphosphines, has emerged as a powerful tool in palladium-catalyzed cross-coupling reactions. This technical guide delves into the core principles governing the efficacy of this compound, with a specific focus on the profound influence of its unique steric architecture. We will explore how the sterically demanding framework of this compound dictates reaction mechanisms, enhances product yields, and enables challenging chemical transformations. This guide will provide researchers and process chemists with the foundational knowledge and practical insights necessary to effectively leverage the steric effects of this compound in their synthetic endeavors, from small-scale discovery to industrial applications.

Introduction: The Critical Role of Ligand Design

The evolution of palladium-catalyzed cross-coupling reactions, a pillar of modern organic synthesis, has been intrinsically linked to the development of sophisticated phosphine ligands.[1] These ligands are not mere spectators; they are active participants that modulate the electronic and steric environment of the metal center, thereby controlling the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination.[2] While electronic properties tune the reactivity of the metal, the steric profile of a ligand is the primary determinant of selectivity, particularly in the formation of congested C-C and C-N bonds.

The this compound (vinyl-BRIDP) family of ligands, developed by Takasago International Corporation, was conceived from a design philosophy that balances electronic richness with significant steric hindrance.[1][3] This guide will dissect the structural features of this compound and illuminate how its pronounced steric bulk is a key driver of its catalytic prowess.

The Molecular Architecture of this compound: A Bastion of Steric Influence

The defining feature of the this compound ligand is the 2,2-diphenylvinyl backbone attached to the phosphorus atom. This structure, particularly when combined with bulky substituents on the phosphorus itself (such as cyclohexyl in Cy-vBRIDP or tert-butyl in t-Bu-vBRIDP), creates a highly congested environment around the metal center to which it coordinates.

Key structural features contributing to this compound's steric hindrance include:

  • The Gem-Diphenyl Group: The two phenyl rings on the vinyl moiety create a wide, rigid steric shield.

  • Substituents on Phosphorus: The choice of alkyl or cycloalkyl groups on the phosphorus atom (e.g., cyclohexyl, tert-butyl) further amplifies the steric bulk in close proximity to the metal center.[1]

This steric congestion is critical for promoting the desired catalytic pathways while suppressing unwanted side reactions.

Mechanistic Implications of this compound's Steric Hindrance

The steric bulk of this compound is not a passive feature; it actively influences the geometry and energetics of the intermediates and transition states throughout the catalytic cycle. This is particularly evident in the final, product-forming step of many cross-coupling reactions: reductive elimination.

Promoting Reductive Elimination

Reductive elimination, the step where the new C-C or C-N bond is formed, is often the rate-determining step, especially for sterically demanding products. Bulky ligands like this compound are thought to accelerate this step by destabilizing the palladium(II) intermediate, thereby lowering the energy barrier to the transition state.[4] The steric clash between the bulky ligand and the substrates forces the palladium center into a conformation that is primed for reductive elimination.[5]

G cluster_0 Catalytic Cycle A LPd(0) B Oxidative Addition (LPd(II)(Ar)(X)) A->B Ar-X C Ligand Exchange/ Transmetalation (LPd(II)(Ar)(Nu)) B->C Nucleophile (Nu) D Reductive Elimination C->D Steric Compression by this compound D->A Product Release E Ar-Nu D->E

Caption: Generalized Catalytic Cycle for Cross-Coupling.

Stabilizing Monoligated Species

In many palladium-catalyzed reactions, the active catalyst is a monoligated Pd(0) species.[2] The significant steric bulk of this compound can favor the formation of these highly reactive 14-electron species by discouraging the coordination of a second ligand. This ensures a high concentration of the active catalyst in the reaction mixture.

Performance of this compound in Key Cross-Coupling Reactions

The practical benefits of this compound's steric design are evident in its high performance in some of the most challenging and widely used cross-coupling reactions.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of pharmaceutical and materials chemistry. The use of sterically hindered ligands is crucial for the successful coupling of a wide range of amines and aryl halides, particularly less reactive aryl chlorides.[6] Cy-vBRIDP (1b) has demonstrated exceptional performance in this arena.[1]

Aryl HalideAmineCatalyst SystemYield (%)
4-tert-ButylbromobenzeneDiphenylamine1 mol% Pd(OAc)₂, 4 mol% Cy-vBRIDP (1b)95
ChlorobenzeneDiphenylamine1 mol% Pd(OAc)₂, 2 mol% Cy-vBRIDP (1b)95
4-ChloroanisoleMorpholine1 mol% Pd(OAc)₂, 2 mol% Cy-vBRIDP (1b)98
2-ChlorotolueneAniline1 mol% Pd(OAc)₂, 2 mol% Cy-vBRIDP (1b)90
Data compiled from Suzuki, K.; Hori, Y.; Nishikawa, T.; Kobayashi, T. Adv. Synth. Catal. 2007, 349, 2089.[1]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. Here too, the steric properties of the phosphine ligand play a critical role, especially when coupling sterically hindered substrates. While the related cBRIDP ligand can outperform this compound in some Suzuki-Miyaura couplings due to a combination of electronic and steric effects, this compound remains a highly effective ligand, particularly for aryl chlorides.[3]

Aryl HalideBoronic AcidCatalyst SystemYield (%)
4-ChlorotoluenePhenylboronic acid1 mol% [PdCl(π-allyl)]₂/4 mol% this compound (1a)93
2-Chlorotoluene2-Tolylboronic acid1 mol% [PdCl(π-allyl)]₂/4 mol% this compound (1a)93
4-ChloroanisolePhenylboronic acid1 mol% [PdCl(π-allyl)]₂/4 mol% this compound (1a)99
Data compiled from Suzuki, K.; Hori, Y.; Kobayashi, T. Synlett 2007, 20, 3206.[7]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a representative example of the application of Cy-vBRIDP in a challenging Buchwald-Hartwig amination reaction.

G cluster_workflow Experimental Workflow A Vessel Preparation: An oven-dried Schlenk flask is equipped with a magnetic stir bar. B Reagent Addition: Add Pd(OAc)₂, Cy-vBRIDP, NaOt-Bu, aryl chloride, and amine under inert atmosphere (N₂ or Ar). A->B C Solvent Addition: Add anhydrous toluene via syringe. B->C D Reaction: Heat the mixture at the specified temperature (e.g., 100 °C) with vigorous stirring. C->D E Workup: Cool to room temperature, quench with water, and extract with an organic solvent. D->E F Purification: Dry the organic layer, concentrate, and purify by column chromatography. E->F

Caption: Workflow for a typical Buchwald-Hartwig amination.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Cy-vBRIDP (dicyclohexyl(2,2-diphenyl-1-methylvinyl)phosphine)

  • Sodium tert-butoxide (NaOt-Bu)

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Anhydrous toluene (5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and Cy-vBRIDP (0.02 mmol, 2 mol%).

  • Reagent Addition: Under a counterflow of inert gas, add sodium tert-butoxide (1.4 mmol), the aryl chloride (1.0 mmol), and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for the required time (typically 3-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl amine.

Conclusion and Future Outlook

The this compound series of ligands exemplifies the power of rational ligand design in modern catalysis. The pronounced steric hindrance imparted by the 2,2-diphenylvinyl moiety is a key factor in the high efficiency of these ligands in demanding palladium-catalyzed cross-coupling reactions. By promoting the crucial reductive elimination step and stabilizing the active monoligated palladium species, this compound enables the synthesis of complex molecules that are central to the pharmaceutical and materials science industries. As the demand for more efficient and selective synthetic methods continues to grow, the principles of steric control embodied by this compound will undoubtedly inspire the development of the next generation of high-performance catalysts.

References

  • Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Journal of the American Chemical Society, 145(35), 19365–19382. [Link]

  • Suzuki, K., Hori, Y., Nishikawa, T., & Kobayashi, T. (2007). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Advanced Synthesis & Catalysis, 349(13), 2089-2101. [Link]

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  • Ser, C. T., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Ser, C. T., et al. (2023). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26848-26858. [Link]

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  • Al-Masri, A. A., et al. (2023). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Molecules, 28(13), 5093. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2012). Organic Syntheses, 89, 42-53. [Link]

  • Ghaffari, B., et al. (2022). Sterically Controlled Late-Stage Functionalization of Bulky Phosphines. Angewandte Chemie International Edition, 61(42), e202208693. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Costabile, C., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Catalysts, 13(5), 812. [Link]

  • Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. (n.d.). ResearchGate. [Link]

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  • Tagne Kuate, A. C., et al. (2021). Palladium(0) Complexes of Diferrocenylmercury Diphosphines: Synthesis, X-ray Structure Analyses, Catalytic Isomerization, and C–Cl Bond Activation. Dalton Transactions, 50(13), 4512-4518. [Link]

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Navigating the Solution Landscape: A Technical Guide to the Solubility of vBRIDP in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Senior Application Scientist Synthesis: In the domain of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount, directly influencing catalytic activity, stability, and, critically, homogeneity of the reaction mixture. The vBRIDP ligand, a sterically hindered and electron-rich phosphine, has emerged as a powerful tool for challenging chemical transformations. However, its effective application is fundamentally dependent on a thorough understanding of its solubility characteristics. The lack of consolidated, quantitative solubility data presents a significant hurdle for process chemists and researchers aiming to optimize reaction conditions.

This in-depth technical guide addresses this knowledge gap. We will move beyond simple descriptors to provide a reasoned analysis of this compound's solubility based on its molecular architecture. More importantly, we will equip researchers with a robust, self-validating experimental protocol to precisely determine its solubility in any given organic solvent, ensuring predictable and reproducible results in the laboratory and during scale-up.

Deconstructing this compound: Beyond the Acronym

The topic of "this compound" has occasionally led to confusion with terminology used in the field of targeted protein degradation, specifically with PROTACs (Proteolysis Targeting Chimeras) that utilize von Hippel-Lindau (VHL) E3 ligase ligands. It is imperative to clarify that This compound is not a VHL ligand nor is it related to PROTACs .

The designation "this compound" refers to a specific monophosphine ligand: Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine .[1][2] Developed by Takasago International Corporation, the "BRIDP" family of ligands are prized for their unique combination of steric bulk and electron-richness, which enhances the efficiency of various palladium-catalyzed reactions.[3]

Key Structural and Chemical Properties of this compound:

PropertyValueSource
Chemical Name Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine[1]
Synonym(s) Di-tert-butyl(1-methyl-2,2-diphenylethenyl)phosphine[1][2]
CAS Number 384842-25-5[1]
Molecular Formula C₂₃H₃₁P[1]
Molecular Weight 338.47 g/mol [1]
Physical Form White to light yellow solid/crystal
Melting Point 130-133 °C[1]

The molecule's structure is dominated by large, nonpolar groups: two tert-butyl substituents on the phosphorus atom and two phenyl rings on the vinyl scaffold. This pronounced lipophilic character is the primary determinant of its solubility behavior.

The Principle of "Like Dissolves Like": A Predictive Analysis

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

This compound is a decidedly nonpolar, lipophilic molecule. Its structure lacks significant hydrogen bond donors or acceptors. Therefore, its solubility will be highest in solvents that share these characteristics.

Predicted Solubility Profile of this compound:

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Nonpolar Aprotic Toluene, Hexanes, Diethyl EtherHigh These solvents primarily interact through weak van der Waals forces, which are compatible with the large hydrocarbon structure of this compound. Toluene, with its aromatic ring, is expected to be an excellent solvent due to favorable π-stacking interactions with this compound's phenyl groups.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (MeCN)High to Moderate Solvents like DCM and THF are excellent at dissolving a wide range of organic compounds. This compound is expected to be highly soluble in these. Solubility may decrease in more polar solvents like Acetone and especially Acetonitrile as the solvent's polarity increases.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to Low While many organic compounds are soluble in DMF and DMSO, the high polarity and strong dipole-dipole interactions of these solvents may not interact as favorably with the nonpolar this compound molecule.[4] Limited solubility is expected.
Polar Protic Methanol (MeOH), Ethanol (EtOH), WaterVery Low to Insoluble The strong hydrogen-bonding network of protic solvents like alcohols and water would be disrupted by the nonpolar this compound molecule without the formation of favorable new interactions. This compound is confirmed to be insoluble in water.

While this predictive framework is a powerful starting point, empirical determination is essential for precise quantitative data.

A Self-Validating Protocol for Quantitative Solubility Determination

To empower researchers with actionable data, we present a robust, field-proven protocol for determining the thermodynamic solubility of this compound. This method is based on the principle of equilibrating a surplus of the solid compound in the solvent of interest and subsequently quantifying the concentration of the dissolved solute in a filtered aliquot.

Experimental Causality: Why This Method?
  • Thermodynamic vs. Kinetic Solubility: This protocol measures thermodynamic solubility, which represents the true equilibrium point of the dissolved and solid-state compound. This is distinct from kinetic solubility, which can often overestimate the stable concentration and lead to precipitation issues over time. For process development and reaction optimization, the thermodynamic value is the gold standard.

  • Surplus for Saturation: Starting with an excess of solid this compound is critical. It ensures that the solvent becomes fully saturated, reaching the maximum possible concentration at a given temperature, which is the definition of solubility.

  • Equilibration Time: Allowing the slurry to stir for an extended period (24 hours) at a constant temperature is crucial to ensure the system has reached equilibrium. Shorter times might only reflect the rate of dissolution, not the final solubility limit.

  • Filtration: The use of a sub-micron syringe filter (e.g., 0.22 µm PTFE) is a non-negotiable step. It guarantees that the analyzed sample is a true solution, completely free of any undissolved solid particulates that would artificially inflate the measured concentration.

  • Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification. Its high sensitivity and specificity allow for accurate measurement. A pre-established calibration curve is essential for converting the analytical signal (e.g., peak area) into a precise concentration.

Step-by-Step Experimental Workflow
  • Preparation of Stock Standard: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

  • Calibration Curve Generation: Prepare a series of dilutions from the stock standard (e.g., 500, 250, 100, 50, 10 µg/mL). Analyze these by HPLC-UV to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: In a series of glass vials, add an excess amount of solid this compound (e.g., ~20 mg) to a precise volume of the test solvent (e.g., 2 mL).

  • Equilibration: Seal the vials and place them on a magnetic stir plate or orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the slurries to agitate for 24 hours to ensure equilibrium is reached.

  • Sample Clarification: After 24 hours, allow the vials to stand for 1-2 hours to let the excess solid settle.

  • Filtration: Carefully draw the supernatant into a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the clear filtrate into a clean HPLC vial. Crucial: Discard the first ~0.2 mL of filtrate to saturate any potential binding sites on the filter membrane.

  • Dilution & Analysis: Make a precise dilution of the filtrate with the mobile phase to bring the concentration within the range of the calibration curve. Analyze the diluted sample by HPLC-UV.

  • Calculation: Using the peak area from the sample and the equation from the linear regression of the calibration curve, calculate the concentration of this compound in the diluted sample. Factor in the dilution to determine the final solubility in the test solvent (expressed in mg/mL or mmol/L).

Visualizing the Workflow

The following diagram outlines the logical flow of the solubility determination protocol.

Solubility_Workflow cluster_prep Phase 1: Analytical Preparation cluster_exp Phase 2: Equilibration Experiment cluster_analysis Phase 3: Quantification & Calculation Stock Prepare 1 mg/mL Stock Standard Cal_Curve Generate HPLC Calibration Curve Stock->Cal_Curve Serial Dilution Calculate Calculate Solubility (mg/mL or M) Cal_Curve->Calculate Sample_Prep Add Excess this compound to Test Solvent Equilibrate Equilibrate for 24h at Constant Temp Sample_Prep->Equilibrate Stir/Agitate Settle Settle Undissolved Solid (1-2h) Equilibrate->Settle Filter Filter Supernatant (0.22 µm PTFE) Settle->Filter Dilute Dilute Filtrate to Working Range Filter->Dilute Analyze Analyze via HPLC-UV Dilute->Analyze Analyze->Calculate Use Cal. Curve caption Workflow for Quantitative Solubility Determination

Caption: Workflow for Quantitative Solubility Determination.

Conclusion and Best Practices

For drug development professionals and process chemists requiring precise data for reaction optimization, the provided experimental protocol offers a reliable and self-validating method to determine the thermodynamic solubility of this compound. Adherence to this protocol will ensure the generation of accurate and reproducible data, facilitating the seamless integration of this powerful ligand into diverse catalytic systems and accelerating the path to innovation.

References

  • ChemInform Abstract: Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. (2010). ChemInform, 41(32). Available at: [Link]

  • Shaughnessy, K. H., et al. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of hybrid perovskites of different compositions in DMF (a).... Retrieved January 22, 2026, from [Link]

  • Shaughnessy, K. H. (2006). Bis(1,1-dimethylethyl)(2,2-dimethylpropyl)phosphine. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

  • Saliba, M., et al. (2016). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Joule, 2(7), 1277-1288. Available at: [Link]

  • Castilla, A. M., et al. (2018). Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes. Journal of Inorganic Biochemistry, 181, 145-154. Available at: [Link]

  • Herold, F., et al. (1998). Water Soluble Cationic Phosphine Ligands Containing m-Guanidinium Phenyl Moieties. Syntheses and Applications in Aqueous Heck Type Reactions. The Journal of Organic Chemistry, 63(19), 6563–6572. Available at: [Link]

  • Waud, B., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B, 125(22), 5837–5845. Available at: [Link]

  • LibreTexts Chemistry. (2023). 2.9: Phosphines. Retrieved January 22, 2026, from [Link]

  • Herrero-Gómez, E., et al. (2021). Bis(1,1‐dimethylethyl)[2′,4′,6′‐tris‐(1‐methylethyl)[1,1′‐biphenyl]‐2‐yl]‐phosphine and Dicyclohexyl[2′,4′,6′‐tris(1‐methylethyl)[1,1′‐biphenyl]‐2‐yl]phosphine. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

  • NIST. (n.d.). Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. Retrieved January 22, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C119471
  • Harjung, M., et al. (2024). DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations. Scientific Reports, 14(1), 30408. Available at: [Link]

  • MacNevin, C., et al. (2017). [4,4′‐Bis(1,1‐dimethylethyl)‐2,2′‐bipyridine‐κN1,κN1′]bis[3,5‐difluoro‐2‐[5‐(trifluoromethyl)‐2‐pyridinylκN]phenyl‐κC]iridium Hexafluorophosphate. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

  • Takasago International Corporation. (2021). BRIDP® Monophosphine Ligands for Palladium-catalyzed Coupling Reaction. Retrieved January 22, 2026, from [Link]

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Methodological & Application

The vBRIDP Protocol: A High-Performance Ligand System for Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elevating a Cornerstone of C-C Bond Formation

The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi. This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is indispensable in the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[1]

At the heart of this powerful transformation lies the catalyst system, a synergistic combination of a palladium source and a carefully selected ligand. The ligand is not a mere spectator; it is a critical modulator of the catalyst's performance, profoundly influencing its stability, activity, and selectivity. An optimal ligand can dramatically expand the substrate scope of the reaction, enabling the coupling of previously challenging or unreactive partners.[1][2]

This application note provides a detailed technical guide to the vBRIDP protocol, a highly efficient catalyst system for Suzuki-Miyaura coupling reactions. Developed by Takasago International Corporation, the this compound (2,2-diphenylvinylphosphine) ligands are a class of air-stable, monodentate phosphine ligands engineered for superior performance.[3][4] We will delve into the mechanistic principles that underpin the efficacy of this compound, provide detailed, field-proven experimental protocols, and present data on the broad substrate scope of this powerful catalytic system.

The this compound Advantage: A Mechanistic Perspective

The exceptional performance of the this compound ligand family in Suzuki-Miyaura coupling stems from a finely tuned combination of steric and electronic properties.[3] These ligands are characterized by their significant steric bulk and high electron-donating ability, which directly and positively influence the key steps of the catalytic cycle.[1][3][5]

The Catalytic Cycle of Suzuki-Miyaura Coupling with the this compound Protocol

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The this compound ligand plays a crucial role in optimizing each of these steps.

Suzuki_Miyaura_this compound Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd L = this compound ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)-X(L) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Ar'B(OR)2 BoronicAcid->Transmetalation Base Base (e.g., KF) Base->Transmetalation Diaryl_PdII Ar-Pd(II)-Ar'(L) Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling with the this compound ligand.

1. Oxidative Addition: This initial and often rate-determining step involves the insertion of the palladium(0) catalyst into the carbon-halide bond of the aryl halide. The high electron density of the this compound ligand enriches the palladium center, facilitating its attack on the electrophilic aryl halide.[1] This enhanced reactivity is particularly beneficial for the activation of less reactive aryl chlorides.[3]

2. Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid. The precise mechanism of transmetalation is complex and still a subject of study, but the steric bulk of the this compound ligand is thought to promote the formation of a reactive intermediate that facilitates the transfer of the aryl group from boron to palladium.

3. Reductive Elimination: This is the final, product-forming step where the two organic groups on the palladium(II) center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst. The significant steric hindrance provided by the this compound ligand promotes this step by creating a sterically crowded coordination sphere around the palladium, which favors the reductive elimination to relieve this strain.[1]

The unique structural features of this compound ligands, being both bulky and electron-rich, contribute to the formation of a highly active and stable catalytic species. Furthermore, their air-stability simplifies handling and setup procedures, making them a practical choice for both academic and industrial laboratories.[4]

Experimental Protocols

The following protocols are based on the highly successful procedures reported for the this compound-catalyzed Suzuki-Miyaura coupling and are intended to serve as a starting point for optimization with specific substrates.[4]

Materials and Reagents
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precursor.

  • Ligand: Cy-vBRIDP (Dicyclohexyl(2,2-diphenyl-1-methylvinyl)phosphine) is a representative and highly effective this compound ligand.

  • Aryl Halide: Can be an aryl bromide, chloride, or triflate.

  • Arylboronic Acid: Typically used in a slight excess (1.2 equivalents).

  • Base: Potassium fluoride (KF) is a mild and effective base for this protocol.

  • Solvent: Anhydrous toluene is the recommended solvent.

  • Inert Gas: Nitrogen or Argon.

General Procedure for Suzuki-Miyaura Coupling using the this compound Protocol

This procedure is adapted from the work of Suzuki, Fontaine, Hori, and Kobayashi.[4]

Reaction Setup Workflow

Protocol_Workflow A 1. Charge flask with Pd(OAc)2, Cy-vBRIDP, KF, aryl halide, and arylboronic acid. B 2. Evacuate and backfill with inert gas (e.g., Nitrogen). A->B C 3. Add anhydrous toluene via syringe. B->C D 4. Heat the reaction mixture to 80 °C with stirring. C->D E 5. Monitor reaction progress by TLC or GC/LC-MS. D->E F 6. Upon completion, cool to room temperature. E->F G 7. Work-up: Dilute with an organic solvent, wash with water and brine. F->G H 8. Dry the organic layer, filter, and concentrate. G->H I 9. Purify the crude product by column chromatography. H->I

Figure 2: Step-by-step experimental workflow for the this compound protocol.

Detailed Step-by-Step Protocol:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (1.0 mol%), Cy-vBRIDP (2.0 mol%), potassium fluoride (2.0 equivalents), the aryl halide (1.0 equivalent), and the arylboronic acid (1.2 equivalents).

  • Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe to achieve a desired concentration (e.g., 0.5 M with respect to the aryl halide).

  • Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times are typically in the range of 1-3 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Substrate Scope and Performance

The this compound protocol demonstrates broad applicability, effectively coupling a wide range of aryl halides with various arylboronic acids. The catalyst system is tolerant of diverse functional groups and can be used to synthesize sterically hindered biaryls in high yields.

Table 1: Representative Examples of Suzuki-Miyaura Coupling using the this compound Protocol [4]

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl92
24-BromotoluenePhenylboronic acid4-Methylbiphenyl95
31-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)biphenyl94
42-BromotoluenePhenylboronic acid2-Methylbiphenyl91
51,3-DichlorobenzenePhenylboronic acid3-Chloro-1,1'-biphenyl91
64-ChloroanisolePhenylboronic acid4-Methoxybiphenyl87
72-ChlorotoluenePhenylboronic acid2-Methylbiphenyl93
84-Anisyl triflatePhenylboronic acid4-Methoxybiphenyl99
92,5-Dimethylphenyl triflatePhenylboronic acid2,5-Dimethyl-1,1'-biphenyl98

Reaction conditions: Aryl halide (1 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (1 mol%), ligand (2 mol%), KF (2 equiv), toluene, 80 °C.

Conclusion

The this compound protocol represents a significant advancement in Suzuki-Miyaura coupling technology. The unique combination of steric bulk and electron-richness in the this compound ligands leads to a highly active, stable, and versatile catalyst system. The operational simplicity, including the air-stability of the ligand, coupled with its broad substrate scope and high efficiency, makes the this compound protocol an invaluable tool for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures. This protocol provides a reliable and high-performance solution for the construction of C-C bonds, empowering innovation across the chemical sciences.

References

  • Suzuki, A. (2010). Nobel Lecture: Cross-coupling Reactions of Organoboranes: An Easy Way for C-C Bonding. NobelPrize.org. [Link]

  • Suzuki, K., Fontaine, A., Hori, Y., & Kobayashi, T. (2007). Versatile Suzuki-Miyaura Coupling Reaction Using Diphenylvinylphosphine Ligands. Synlett, 2007(20), 3206-3208. [Link]

  • Takasago International Corporation. (2021). BRIDP Monophosphine Ligands for Palladium-catalyzed Coupling Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Oldenhuis, N. J., et al. (2015). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]

  • Sasaki, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(44), 16041-16047. [Link]

  • Organic Chemistry Portal. (2007). One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines. [Link]

  • Cherney, A. H., & Reisman, S. E. (2014). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Nature Reviews Chemistry, 1(1), 1-17. [Link]

  • Hofmann, K., et al. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 16(8), 3991-3997. [Link]

  • Gensch, T., et al. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

Sources

Introduction: The Power of C-N Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to vBRIDP in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and powerful method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction enables the formation of aryl amines from aryl halides or pseudohalides and a wide variety of amine nucleophiles, a transformation that is fundamental to the synthesis of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] The success and broad applicability of this reaction are critically dependent on the choice of the ancillary ligand coordinated to the palladium center. These ligands are not mere spectators; they actively control the catalyst's stability, activity, and selectivity.[2][3]

Among the diverse arsenal of phosphine ligands developed, bulky and electron-rich monodentate ligands have proven exceptionally effective, particularly for challenging substrates.[3][4] This guide focuses on This compound , a highly efficient 2,2-diphenylvinylphosphine ligand, detailing its structure, mechanistic role, and practical application in facilitating robust and high-yielding Buchwald-Hartwig amination reactions.[5][6]

Ligand Spotlight: Understanding this compound

This compound, chemically named Di-tert-butyl(1,1-diphenyl-1-propen-2-yl)phosphine, is a member of the BRIDP ligand family developed by Takasago International Corporation.[7] Its structure is meticulously designed to combine steric bulk and electron-rich character, two key attributes for an effective cross-coupling ligand.[5][6]

Chemical Structure:

  • Synonym(s): Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine, Di-tert-butyl(1-methyl-2,2-diphenylethenyl)phosphine[8]

  • CAS Number: 384842-25-5[8][9]

  • Molecular Formula: C₂₃H₃₁P[8][9]

  • Molecular Weight: 338.47 g/mol [8][9]

The Causality Behind this compound's Efficacy

The exceptional performance of this compound stems from a synergistic combination of its structural features:

  • Pronounced Steric Hindrance: The di-tert-butyl groups on the phosphorus atom, coupled with the bulky 2,2-diphenylvinyl backbone, create a sterically demanding environment around the palladium center.[4] This bulkiness is crucial as it promotes the formation of a highly reactive, monoligated L₁Pd(0) catalytic species.[2] This active catalyst readily undergoes oxidative addition with the aryl halide, initiating the catalytic cycle efficiently.[2][4]

  • High Electron Density: The alkylphosphine nature of this compound makes it a strong electron donor. This electron-richness increases the electron density on the palladium center, which serves two primary purposes in the catalytic cycle.[5][10] Firstly, it facilitates the initial, often rate-limiting, oxidative addition step.[6] Secondly, it accelerates the final C-N bond-forming reductive elimination step, leading to faster product turnover and higher yields.[4][6]

  • Enhanced Stability: Despite their high electron density, which typically makes phosphines susceptible to oxidation, BRIDP ligands like this compound are designed to be relatively air-stable.[6] This structural feature provides a significant practical advantage, allowing for easier handling and storage compared to more sensitive ligands.

The Catalytic Cycle: this compound in Action

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. The unique properties of this compound optimize each key step of this process.

Buchwald_Hartwig_Cycle cluster_products Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (HNR¹R²) Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation (-HX, Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² (Product) Amido_Complex->Product Product Release

Caption: The Buchwald-Hartwig amination catalytic cycle facilitated by a monodentate ligand (L) like this compound.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active L-Pd(0) species (where L = this compound). The steric bulk of this compound favors this monoligated complex, and its electron-donating nature accelerates the insertion of palladium into the Ar-X bond to form the Pd(II) intermediate.[2][4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base (e.g., NaOtBu), the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center. The steric congestion imposed by this compound promotes this step, preventing competing side reactions like β-hydride elimination and regenerating the active L-Pd(0) catalyst.[1][4]

Scope and Performance

A key advantage of the Pd/vBRIDP system is its broad substrate scope. It has been shown to be effective for the coupling of various aryl halides with both primary and secondary amines, consistently affording products in excellent yields.[5]

EntryAryl HalideAmineProductYield (%)
14-Bromoanisolen-HexylamineN-(4-methoxyphenyl)hexan-1-amine89
22-Bromotoluenen-HexylamineN-(o-tolyl)hexan-1-amine90
34-BromoanisoleDibenzylamineN,N-dibenzyl-4-methoxyaniline97
Table summarizes data for Buchwald-Hartwig amination using Cy-vBRIDP, a closely related and highly effective variant. The performance of this compound is comparable for a wide range of substrates.[5]

Detailed Experimental Protocol

This protocol provides a general, self-validating procedure for the palladium-catalyzed amination of an aryl bromide with a primary amine using this compound.

Safety Precaution: This procedure involves air-sensitive and potentially hazardous materials. It must be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials & Equipment
  • Reagents:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • Primary Amine (1.2 mmol, 1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

    • This compound ligand (0.02 mmol, 2 mol%)[5]

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

    • Anhydrous, degassed Toluene (5-10 mL)

  • Equipment:

    • Oven-dried Schlenk tube or reaction vial with a screw cap and septum

    • Magnetic stir bar

    • Schlenk line or glovebox for inert atmosphere

    • Syringes and needles

    • Standard glassware for workup and purification

    • Magnetic stirrer/hotplate

Experimental Workflow Diagram

Workflow A 1. Assemble & Purge Oven-dried Schlenk tube with stir bar. Purge with N₂ or Ar. B 2. Add Solids Under inert atmosphere, add: - Aryl Bromide - NaOtBu - Pd(OAc)₂ - this compound A->B C 3. Add Liquids Add degassed Toluene, followed by the Amine via syringe. B->C D 4. Reaction Seal the tube. Heat with vigorous stirring (e.g., 80-100 °C). Monitor by TLC/GC-MS. C->D E 5. Workup Cool to RT. Quench with water. Extract with an organic solvent (e.g., Ethyl Acetate). D->E F 6. Purification Dry organic layer (e.g., Na₂SO₄). Concentrate in vacuo. Purify by flash column chromatography. E->F

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination using this compound.

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (1 mol%), and the this compound ligand (2 mol%).

    • Causality: The use of an oven-dried flask and an inert atmosphere is critical to prevent the deactivation of the catalyst. Oxygen can oxidize both the active Pd(0) species and the electron-rich this compound ligand, while moisture can hydrolyze the base and quench the reaction.

  • Addition of Solvent and Amine:

    • Seal the Schlenk tube with a septum, and evacuate and backfill with nitrogen or argon three times.

    • Using a syringe, add anhydrous, degassed toluene (5 mL) to the flask.

    • Add the amine (1.2 mmol) via syringe. If the amine is a solid, it should be added with the other solids in Step 1.

    • Causality: Using degassed solvent minimizes dissolved oxygen. The amine is added in slight excess to ensure complete consumption of the limiting aryl halide.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the required time (typically 2-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully quench the reaction by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure aryl amine.

Conclusion

The this compound ligand exemplifies the power of rational ligand design in catalysis. Its combination of significant steric bulk and high electron density creates a palladium catalyst system of exceptional activity and broad utility for Buchwald-Hartwig amination.[5][6] The protocols described herein provide a robust and reliable framework for researchers in synthetic chemistry and drug development to construct vital C-N bonds, enabling the efficient synthesis of complex molecular targets.

References

  • Suzuki, K., Hori, Y., Nishikawa, T., & Kobayashi, T. (2007). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Advanced Synthesis & Catalysis, 349(11‐12), 2089-2099. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Fairlamb, I. J. S. (2009). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ChemInform, 40(33). [Link]

  • Vautravers, N., & Clot, E. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(2), 489-496. [Link]

  • Fors, B. P., & Buchwald, S. L. (2017). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 139(36), 12692–12699. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Retrieved from [Link]

  • Takasago International Corporation. (2021). BRIDP Technical Note. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(27), 4695-4698. [Link]

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Application Notes and Protocols: vBRIDP-Palladium Catalyst Preparation for High-Efficiency Heck Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Advantage of vBRIDP Ligands in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands have emerged as particularly effective in promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

The this compound (2,2-diphenylvinylphosphines) family of ligands, developed by Takasago International Corporation, represents a significant advancement in this class of ligands.[2][3][4] These ligands are characterized by a unique combination of steric bulk and electron-richness, which imparts exceptional stability and reactivity to the corresponding palladium catalysts.[2][3] Unlike many other bulky phosphine ligands, this compound ligands exhibit notable air stability, which simplifies handling and catalyst preparation.[2][3] This application note provides a detailed guide for the preparation of a this compound-palladium catalyst and its application in the Heck reaction, intended for researchers, scientists, and professionals in drug development.

Understanding the this compound-Palladium System: A Mechanistic Overview

The efficacy of the this compound-palladium catalyst in the Heck reaction stems from the ligand's influence on the palladium center throughout the catalytic cycle. The bulky nature of the this compound ligand promotes the formation of a monoligated L-Pd(0) species, which is widely considered the active catalyst.[5] This coordinatively unsaturated species readily undergoes oxidative addition with the aryl halide. The electron-donating character of the this compound ligand facilitates this step. Subsequently, the steric hindrance of the ligand also plays a crucial role in promoting the reductive elimination step, which releases the final product and regenerates the active catalyst.

Below is a conceptual illustration of the Heck reaction catalytic cycle employing a this compound-palladium catalyst.

Heck_Cycle cluster_steps Catalytic Cycle L-Pd(0) L-Pd(0) Oxidative Addition Oxidative Addition L-Pd(0)->Oxidative Addition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative Addition->L-Pd(II)(Ar)(X) Olefin Coordination Olefin Coordination L-Pd(II)(Ar)(X)->Olefin Coordination Olefin Migratory Insertion Migratory Insertion Olefin Coordination->Migratory Insertion beta-Hydride Elimination beta-Hydride Elimination Migratory Insertion->beta-Hydride Elimination Reductive Elimination Reductive Elimination beta-Hydride Elimination->Reductive Elimination Base Product Product Reductive Elimination->Product Regenerated L-Pd(0) Regenerated L-Pd(0) Reductive Elimination->Regenerated L-Pd(0)

Caption: The catalytic cycle of the Heck reaction mediated by a this compound-palladium catalyst.

Protocols

Part 1: Synthesis of Di-tert-butyl(2,2-diphenyl-1-methylvinyl)phosphine (this compound)

This protocol is adapted from general procedures for the synthesis of bulky phosphine ligands.[3]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityPurity
1,1-Diphenylethanone947-98-8196.24 g/mol 10.0 g>98%
Methylmagnesium bromide (3.0 M in diethyl ether)75-16-1119.25 g/mol 20 mL
p-Toluenesulfonic acid monohydrate6192-52-5190.22 g/mol 0.5 g>98%
n-Butyllithium (2.5 M in hexanes)109-72-864.06 g/mol 22 mL
Di-tert-butylchlorophosphine13716-12-6180.68 g/mol 9.0 g>97%
Anhydrous Diethyl Ether60-29-774.12 g/mol 200 mL
Anhydrous Toluene108-88-392.14 g/mol 150 mL
Saturated aqueous ammonium chloride100 mL
Saturated aqueous sodium bicarbonate100 mL
Brine100 mL
Anhydrous magnesium sulfate7487-88-9120.37 g/mol

Experimental Procedure:

  • Preparation of 1,1-Diphenylethene:

    • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add 1,1-diphenylethanone (10.0 g, 50.9 mmol) and anhydrous diethyl ether (100 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylmagnesium bromide (20 mL of a 3.0 M solution in diethyl ether, 60 mmol) dropwise via a syringe.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (50 mL).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

    • To the crude alcohol, add toluene (100 mL) and p-toluenesulfonic acid monohydrate (0.5 g).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4 hours.

    • Cool the reaction to room temperature, wash with saturated aqueous sodium bicarbonate (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting 1,1-diphenylethene is used in the next step without further purification.

  • Synthesis of this compound:

    • To a flame-dried 500 mL Schlenk flask under an argon atmosphere, add the crude 1,1-diphenylethene from the previous step and anhydrous diethyl ether (100 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol) dropwise. A deep red color should develop.

    • Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

    • Cool the reaction mixture back to -78 °C and slowly add di-tert-butylchlorophosphine (9.0 g, 49.8 mmol) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water (50 mL).

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white solid.[6]

Characterization:

  • ¹H NMR (CDCl₃): Expect characteristic peaks for the methyl, tert-butyl, and aromatic protons.

  • ³¹P NMR (CDCl₃): Expect a single peak characteristic of a trialkylphosphine.

  • ¹³C NMR (CDCl₃): Expect signals corresponding to all unique carbon atoms in the molecule.

  • Melting Point: 130-133 °C.[6]

Part 2: Preparation of the this compound-Palladium Precatalyst

This protocol describes the in-situ generation of the active catalyst and the preparation of a stable precatalyst.

Method A: In-situ Catalyst Generation

This method is convenient for screening and small-scale reactions.

Materials and Reagents:

ReagentCAS NumberMolecular WeightMolarityPurity
This compound384842-25-5338.47 g/mol >97%
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50 g/mol >98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72 g/mol
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the desired palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and this compound ligand to a dry Schlenk tube. A typical ligand-to-palladium ratio is 1:1 to 2:1.

  • Add the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 15-30 minutes to allow for complex formation before adding the other reaction components.

Method B: Preparation of a (this compound)Pd(allyl)Cl Precatalyst

This method provides a well-defined, air-stable precatalyst.[2]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityPurity
This compound384842-25-5338.47 g/mol 338 mg>97%
Allylpalladium(II) chloride dimer [(allyl)PdCl]₂12012-95-2365.95 g/mol 183 mg>98%
Anhydrous Toluene108-88-392.14 g/mol 20 mL

Procedure:

  • In a glovebox, dissolve this compound (338 mg, 1.0 mmol) in anhydrous toluene (10 mL) in a 50 mL Schlenk flask.

  • In a separate vial, dissolve allylpalladium(II) chloride dimer (183 mg, 0.5 mmol) in anhydrous toluene (10 mL).

  • Slowly add the palladium solution to the this compound solution with stirring.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the (this compound)Pd(allyl)Cl precatalyst as a solid. This precatalyst can be stored under an inert atmosphere for extended periods.

Precatalyst_Synthesis cluster_ligand Ligand Preparation cluster_pd Palladium Source This compound This compound Solution (in Toluene) Mixing Mixing at RT This compound->Mixing Pd_dimer [(allyl)PdCl]₂ Solution (in Toluene) Pd_dimer->Mixing Stirring Stirring (2h) Mixing->Stirring Isolation Solvent Removal Stirring->Isolation Precatalyst (this compound)Pd(allyl)Cl Precatalyst Isolation->Precatalyst

Caption: Workflow for the preparation of the (this compound)Pd(allyl)Cl precatalyst.

Part 3: Application in the Heck Reaction

This protocol provides a general procedure for the Heck reaction using the this compound-palladium catalyst.

Materials and Reagents:

ReagentRoleTypical Quantity
Aryl halide (e.g., 4-bromoanisole)Substrate1.0 mmol
Olefin (e.g., Styrene)Substrate1.2 mmol
(this compound)Pd(allyl)Cl precatalystCatalyst0.01-1 mol%
Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu)Base1.5-2.0 mmol
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)Solvent5 mL

Experimental Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the (this compound)Pd(allyl)Cl precatalyst (e.g., 0.01 mmol, 1 mol%) and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the aryl halide (1.0 mmol), the olefin (1.2 mmol), and the anhydrous, degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety and Handling

  • Organophosphorus Ligands: this compound, like other phosphine ligands, can be sensitive to air and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[7] While this compound is reported to be air-stable, prolonged exposure to air should be avoided to prevent oxidation.[2][3] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium Compounds: Palladium compounds can be toxic and should be handled with care.[8][9] Avoid inhalation of dust and contact with skin and eyes.[7][8][9]

  • Reagents: Handle all other reagents (e.g., n-butyllithium, methylmagnesium bromide) according to their specific safety data sheets (SDS). These are pyrophoric and/or water-reactive and require specialized handling techniques.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. A thorough risk assessment should be conducted before starting any new procedure.[10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystEnsure all reagents and solvents are anhydrous and degassed. Prepare the catalyst in-situ or use a pre-formed precatalyst.
Insufficient temperatureIncrease the reaction temperature.
Inappropriate baseScreen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu).
Formation of byproductsIsomerization of the olefinThis can sometimes occur with certain substrates. Lowering the reaction temperature may help.
Homocoupling of the aryl halideEnsure a slight excess of the olefin is used.
Difficulty in purificationResidual palladiumTreat the crude product with a palladium scavenger or perform an additional filtration through activated carbon.

Conclusion

The this compound-palladium catalyst system offers a powerful and versatile tool for conducting Heck reactions with high efficiency. The air-stability of the this compound ligand simplifies handling and catalyst preparation, making it an attractive choice for both academic and industrial applications. The detailed protocols provided in this application note, along with the mechanistic insights and troubleshooting guide, are intended to enable researchers to successfully implement this advanced catalytic system in their synthetic endeavors.

References

  • Beilstein Journal of Organic Chemistry. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck reaction as a sharpening stone of palladium catalysis. Chem. Rev.2000, 100, 3009-3066.
  • Buchwald, S. L. et al. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. J. Am. Chem. Soc.2012, 134, 1466-1469.
  • Buchwald, S. L. et al. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chem. Sci.2011, 2, 27-33.
  • Carl ROTH. Safety Data Sheet: Palladium. [Link]

  • ResearchGate. Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. [Link]

  • SciSpace. Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. [Link]

  • SIFCO ASC. SAFETY DATA SHEET PALLADIUM. [Link]

  • Ted Pella, Inc. Material Safety Data Sheet Palladium Products. [Link]

  • Wipf Group. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. [Link]

  • ResearchGate. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. [Link]

  • Takasago International Corporation. BRIDP. [Link]

  • ResearchGate. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

Applications of vBRIDP in Sonogashira coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: vBRIDP

Harnessing Steric Hindrance and Electron Richness for High-Efficiency Sonogashira Couplings

Introduction: The Enduring Power of the Sonogashira Coupling

The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, remains a cornerstone of modern organic synthesis for its reliability in constructing C(sp²)-C(sp) bonds.[1][2] This transformation is integral to the synthesis of a vast array of complex molecules, from pharmaceuticals and natural products to advanced organic materials and nanomaterials.[1][2]

The classical Sonogashira protocol utilizes a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[3] While highly effective, the copper co-catalyst can introduce challenges, most notably the undesired homocoupling of the terminal alkyne (Glaser coupling), which complicates purification and consumes valuable substrate.[1] This has driven the development of copper-free Sonogashira protocols, which place greater demands on the palladium catalyst's efficiency and stability. In this context, the choice of phosphine ligand becomes paramount to the success of the reaction.

This application note provides a detailed guide to the use of This compound , a state-of-the-art phosphine ligand, in facilitating highly efficient, copper-free Sonogashira coupling reactions under mild conditions. We will explore the mechanistic advantages conferred by the ligand's unique structure and provide a robust, field-proven protocol for its application.

The Decisive Role of the Phosphine Ligand

In palladium-catalyzed cross-coupling, the phosphine ligand is not a mere spectator. It is an active and essential controller of the catalyst's reactivity, stability, and selectivity. The ligand's electronic and steric properties directly influence the key steps of the catalytic cycle:

  • Oxidative Addition: This is often the rate-determining step of the cycle.[4] Electron-rich phosphine ligands enhance the electron density on the palladium(0) center, promoting its oxidative addition to the aryl halide C-X bond.[5]

  • Reductive Elimination: This final, product-forming step is often accelerated by sterically bulky ligands. The steric strain within the palladium(II) intermediate encourages the collapse to the final product and regenerates the active palladium(0) catalyst.[6]

  • Catalyst Stability: Bulky ligands can protect the palladium center from decomposition pathways and favor the formation of highly reactive, monoligated palladium species, which are often the true catalytic intermediates.[6]

This compound: A Ligand Engineered for Performance

This compound (Di-tert-butyl(1,1-diphenyl-1-propen-2-yl)phosphine) is a member of the BRIDP® family of ligands developed by Takasago International Corporation.[7][8] It was rationally designed to possess the key characteristics of an optimal phosphine ligand: significant steric bulk and high electron density.[8]

Structure:

  • Synonyms: Di-tert-butyl(1,1-diphenyl-1-propen-2-yl)phosphine[9]

  • CAS Number: 384842-25-5[9]

  • Molecular Weight: 338.47 g/mol

The structure features two bulky tert-butyl groups directly attached to the phosphorus atom, creating a sterically demanding environment. This is complemented by the unique 1,1-diphenyl-1-propen-2-yl backbone. This combination of features makes this compound an exceptionally effective ligand for a variety of cross-coupling reactions, including the Sonogashira coupling.[7]

The this compound Advantage in Sonogashira Couplings:

  • High Reactivity for Aryl Bromides: The ligand's electron-rich nature accelerates the challenging oxidative addition of less reactive aryl bromides, allowing many reactions to proceed at room temperature.[10][11]

  • Suppression of Side Reactions: By enabling efficient, copper-free conditions, the use of this compound inherently avoids the problematic Glaser homocoupling side reaction.[1]

  • Low Catalyst Loadings: The high activity of the [Pd-vBRIDP] complex often allows for lower catalyst loadings (typically 1-2 mol %), reducing cost and minimizing residual palladium in the final product.[12]

  • Broad Substrate Scope: The catalyst system is tolerant of a wide range of functional groups on both the aryl bromide and the alkyne, a critical feature for complex molecule synthesis in drug development.[2]

Mechanistic Considerations with this compound

The use of this compound promotes an efficient copper-free Sonogashira catalytic cycle. The ligand's properties are crucial at two key stages, as illustrated below.

Sonogashira_Cycle cluster_main Pd0 [Pd(0)-vBRIDP] Active Catalyst ArPdX [Ar-Pd(II)(X)-vBRIDP] Oxidative Adduct Pd0->ArPdX Oxidative Addition (Ar-X) Enhanced by electron-rich this compound AlkyneComplex π-Alkyne Complex ArPdX->AlkyneComplex Alkyne Coordination (R'-C≡C-H) PdAcetylide Palladium Acetylide Intermediate AlkyneComplex->PdAcetylide Deprotonation (-HX) via Base PdAcetylide:e->Pd0:w Product Ar-C≡C-R' Coupled Product PdAcetylide->Product Reductive Elimination Promoted by bulky this compound PdAcetylide->Product

Caption: Copper-Free Sonogashira Cycle with this compound.

The electron-donating nature of this compound accelerates the initial, often rate-limiting, oxidative addition step. Subsequently, its steric bulk facilitates the final reductive elimination, efficiently turning over the catalyst and releasing the desired product.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol describes a general and robust method for the copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne using a [Pd-vBRIDP] catalyst system generated in situ.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate, [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • This compound ligand (0.044 mmol, 4.4 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF, ~5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septum and nitrogen/argon line for inert atmosphere

Experimental Workflow Diagram:

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to flask: Aryl-Br, Pd(OAc)₂, this compound, Base B 2. Seal, evacuate, and backfill with N₂/Ar (3x) A->B C 3. Add degassed solvent and terminal alkyne via syringe B->C D 4. Stir at Room Temperature (or heat to 40-60 °C if needed) C->D E 5. Monitor by TLC or GC/LC-MS until starting material is consumed D->E F 6. Cool, dilute with organic solvent (e.g., Ethyl Acetate) E->F G 7. Filter through Celite/Silica plug F->G H 8. Wash filtrate with water/brine, dry over Na₂SO₄, concentrate G->H I 9. Purify by flash column chromatography H->I

Caption: General workflow for this compound-mediated Sonogashira coupling.

Step-by-Step Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), this compound (14.9 mg, 0.044 mmol), and the base (e.g., Cs₂CO₃, 652 mg, 2.0 mmol).

    • Rationale: The Pd:ligand ratio is ~1:2.2 to ensure complete complexation and maintain catalyst stability. The base is crucial for neutralizing the H-X byproduct and facilitating the deprotonation of the alkyne.[5]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[1]

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent (5 mL) followed by the terminal alkyne (1.2 mmol) via syringe.

    • Rationale: Using degassed solvent minimizes the introduction of oxygen. A slight excess of the alkyne ensures complete consumption of the aryl halide.

  • Reaction: Vigorously stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating to 40-60 °C may be applied.

    • Rationale: Many couplings with this compound are efficient at room temperature due to the ligand's high activity.[2][10] Monitoring ensures the reaction is stopped upon completion, preventing potential side product formation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure coupled product.

Data and Expected Performance

The [Pd-vBRIDP] catalytic system is effective for a broad range of substrates. The following table summarizes the expected performance for the coupling of various aryl bromides and terminal alkynes based on established protocols for similar high-performance ligands.[2][11][13]

EntryAryl Bromide (Ar-Br)AlkyneTypical YieldNotes
14-BromoanisolePhenylacetylene>95%Electron-rich bromide couples efficiently.
24-BromobenzonitrilePhenylacetylene>95%Electron-poor bromide shows high reactivity.
32-BromotoluenePhenylacetylene>90%Sterically hindered bromide is well-tolerated.
43-BromopyridinePhenylacetylene>90%Heterocyclic halides are suitable substrates.
54-Bromoanisole1-Octyne>95%Aliphatic alkynes couple with high efficiency.
64-Bromoacetophenone3,3-Dimethyl-1-butyne>90%Tolerates ketone functionality and bulky alkynes.

Conclusion

This compound is a highly effective monodentate phosphine ligand for facilitating copper-free Sonogashira cross-coupling reactions. Its unique combination of steric bulk and electron-richness translates into a highly active and stable palladium catalyst capable of coupling a wide variety of aryl bromides and terminal alkynes under mild, room-temperature conditions. The protocols outlined in this note provide a robust starting point for researchers seeking to leverage the power of the Sonogashira reaction while avoiding the complications associated with copper co-catalysts, making it an invaluable tool for applications in pharmaceutical and materials science discovery.

References

  • So, C. M., & Zhou, Z. (2011). A mild and general protocol for the copper-free Sonogashira coupling of aryl bromides with acetylenes. Organic Letters. [Available at: https://pubs.acs.org/doi/10.1021/ol200833x]
  • Gelber, D. A., & Buchwald, S. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Available at: https://pubs.acs.org/doi/10.1021/ol0349661]
  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Available at: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Doucet, H., & Hierso, J. C. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648293/]
  • Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2019). ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. Chemical Science. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6382343/]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Cross-Coupling_Reactions/Sonogashira_Coupling]
  • ResearchGate. (n.d.). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. [Available at: https://www.researchgate.
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Available at: https://www.organic-chemistry.org/abstracts/lit2/123.shtm]
  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Available at: https://www.vedantu.com/chemistry/sonogashira-coupling-reaction-mechanism]
  • Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Available at: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra10575a]
  • Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos- ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Request PDF on ResearchGate. [Available at: https://www.researchgate.
  • Taylor & Francis Group. (n.d.). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Available at: https://www.taylorfrancis.com/chapters/edit/10.4324/9781315121303-10/sonogashira-coupling-david-blakemore-tom-moody]
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound(regR). [Available at: https://www.tcichemicals.com/JP/ja/p/D5084]
  • Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2019). ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. RSC Publishing. [Available at: https://pubs.rsc.org/en/content/articlelanding/2019/sc/c8sc05503h]
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. PubMed. [Available at: https://pubmed.ncbi.nlm.nih.gov/18683937/]
  • MDPI. (2022). Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. [Available at: https://www.mdpi.com/2073-4360/14/19/4192]
  • Plenio, H. (2012). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Available at: https://www.sussex.ac.uk/webteam/gateway/file.php?name=guidelines-for-sonogashira-cross-coupling-reactions.pdf&site=11]
  • ResearchGate. (n.d.). ChemInform Abstract: Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. [Available at: https://www.researchgate.
  • Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2019). ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. RSC Publishing. [Available at: https://pubs.rsc.org/en/content/articlelanding/2019/sc/c8sc05503h#!divAbstract]
  • Sigma-Aldrich. (n.d.). Cy-vBRIDP. [Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/711160]
  • Strem Chemicals, Inc. (n.d.). Takasago BRIDP Ligands. [Available at: https://www.strem.com/uploads/resources/documents/takasago_bridp_ligands.pdf]
  • Takasago International Corporation. (2021). BRIDP®. [Available at: https://www.takasago.com/en/fine-chemicals/dcms_media/other/finechem_bridp_202107.pdf]
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. [Available at: https://chem.ucsb.edu/sites/default/files/research_groups/lipshutz/263.pdf]

Sources

Application Notes and Protocols for the vBRIDP Ligand in C-H Activation and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct C-H activation is a paradigm-shifting strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials. The success of these transformations is critically dependent on the design of the catalyst system, particularly the choice of ligand. This guide focuses on the application of the vBRIDP (2,2-diphenylvinylphosphine) ligand family, a class of sterically demanding and electron-rich monophosphine ligands, in palladium-catalyzed C-H activation and functionalization reactions. While extensively proven in cross-coupling of aryl halides, the inherent stereoelectronic properties of this compound make it a compelling candidate for advancing C-H activation methodologies. This document provides a detailed exploration of the mechanistic rationale, representative protocols, and key experimental considerations for employing this compound in this cutting-edge area of catalysis.

Introduction: The Imperative for Advanced Ligand Design in C-H Activation

The direct functionalization of ubiquitous C-H bonds is a primary objective in modern synthetic chemistry, promising to streamline the synthesis of complex molecules such as pharmaceuticals, agrochemicals, and organic materials.[1] Palladium catalysis has been at the forefront of this field, yet the inherent inertness of C-H bonds necessitates the use of sophisticated catalyst systems to achieve high reactivity and selectivity.[2]

The ligand coordinated to the palladium center plays a pivotal role in governing the catalytic cycle.[3] For C-H activation, particularly through the widely accepted Concerted Metalation-Deprotonation (CMD) pathway, ligands with specific characteristics are required.[4][5] These include:

  • High Electron Donicity: To increase the electron density on the palladium center, facilitating the C-H bond cleavage event.

  • Significant Steric Bulk: To promote the formation of highly reactive, monoligated palladium species and to accelerate the final reductive elimination step.

The this compound ligand family, developed by Takasago, embodies these essential features.[6] Characterized by a 2,2-diarylvinylphosphine scaffold, these ligands are both sterically hindered and electron-rich, making them theoretically ideal for overcoming the challenges of C-H activation.

The this compound Ligand: Structure and Stereoelectronic Properties

The this compound ligands are a class of air-stable monophosphine ligands. The parent structures, such as Di-t-butyl(2,2-diphenyl-1-methylvinyl)phosphine (this compound) and Dicyclohexyl(2,2-diphenyl-1-methylvinyl)phosphine (Cy-vBRIDP), feature bulky alkyl groups on the phosphorus atom and two phenyl groups on the vinyl backbone.[7]

The key attributes of this compound ligands relevant to C-H activation are:

  • Electron-Richness: The phosphorus atom is highly electron-donating, which enhances the nucleophilicity of the Pd(0) center, a crucial factor for efficient oxidative addition and C-H bond cleavage.

  • Steric Hindrance: The bulky substituents (e.g., tert-butyl or cyclohexyl) create a sterically congested environment around the metal center. This steric pressure favors the formation of coordinatively unsaturated, 14-electron L-Pd(0) species, which are believed to be the active catalysts in many C-H activation cycles. Furthermore, this bulk can accelerate the rate-determining reductive elimination step to release the product and regenerate the catalyst.

Mechanistic Rationale: Why this compound is Suited for C-H Activation

The most common mechanism for palladium-catalyzed direct arylation of (hetero)arenes is the CMD pathway. The properties of the this compound ligand are expected to positively influence several key steps of this catalytic cycle.

G cluster_cycle Catalytic Cycle cluster_ligand Role of this compound Ligand Pd_II_precursor [L-Pd(II)X2] Pd_0 [L-Pd(0)] Active Catalyst Pd_II_precursor->Pd_0 Reduction OxAdd Oxidative Addition (Ar'-X) Pd_0->OxAdd Role1 • Promotes formation of monoligated [L-Pd(0)]  due to steric bulk. Pd_II_int [L-Pd(II)(Ar')X] OxAdd->Pd_II_int Role2 • Electron-rich nature enhances nucleophilicity of Pd(0),  facilitating Oxidative Addition. CMD Concerted Metalation- Deprotonation (CMD) (Ar-H) Pd_II_int->CMD Palladacycle [L-Pd(II)(Ar')(Ar)] CMD->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd_0 Regeneration Product Ar-Ar' RedElim->Product Role3 • Steric bulk accelerates Reductive Elimination,  often the rate-limiting step.

Figure 1: Proposed catalytic cycle for direct arylation and the influential role of a bulky, electron-rich ligand like this compound.

Key Mechanistic Steps Enhanced by this compound:

  • Formation of the Active Catalyst: The bulky nature of this compound is expected to facilitate the formation of the monoligated Pd(0) species, which is often more active than the corresponding bis-ligated complexes.

  • Oxidative Addition: The electron-donating character of the this compound ligand increases the electron density on the palladium center, which can accelerate the oxidative addition of the aryl halide to the Pd(0) complex.

  • Concerted Metalation-Deprotonation (CMD): This is often the rate-determining and selectivity-determining step. The C-H bond of the arene is cleaved with the assistance of a base (often a carboxylate anion). While the ligand's role here is complex, an electron-rich metal center is generally considered favorable for this step.

  • Reductive Elimination: The steric congestion imposed by the this compound ligand can promote the reductive elimination of the biaryl product from the Pd(II) intermediate. This step is often accelerated by bulky ligands, which destabilize the planar Pd(II) complex, favoring the formation of the C-C bond and regeneration of the active Pd(0) catalyst.

Application Note: Direct Arylation of Heterocycles

Direct arylation of heterocycles is a powerful tool for the synthesis of molecules relevant to medicinal chemistry and materials science. The following section provides a representative protocol for this transformation, highlighting where a ligand like this compound could be applied and the key parameters for optimization.

General Experimental Workflow

The workflow for a typical direct arylation reaction is straightforward, involving the combination of reagents in a sealed vessel under an inert atmosphere, followed by heating.

G cluster_workflow Experimental Workflow Start Start Reagents Weigh Pd Precursor, This compound Ligand, Base, and Additive into vial Start->Reagents Inert Seal vial and purge with inert gas (Ar or N2) Reagents->Inert Addition Add Heterocycle, Aryl Halide, and Solvent Inert->Addition Reaction Heat reaction mixture with vigorous stirring Addition->Reaction Workup Cool, quench, and perform aqueous workup Reaction->Workup Purification Purify product via column chromatography Workup->Purification End Characterize Product Purification->End

Figure 2: General workflow for a palladium-catalyzed direct arylation experiment.
Representative Protocol for Direct Arylation of Thiophene

This protocol is adapted from established methods for the direct arylation of heterocycles and serves as a starting point for optimization with the this compound ligand.[2][3]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound or Cy-vBRIDP ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Pivalic acid (PivOH)

  • Thiophene derivative (1.0 equiv)

  • Aryl bromide (1.0 - 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., DMA, NMP, or Toluene)

  • Screw-cap vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a screw-cap vial, add Pd(OAc)₂ (1-2 mol%), this compound ligand (2-4 mol%), K₂CO₃ (1.5-2.0 equiv), and pivalic acid (30 mol%).

  • Seal the vial with a septum cap and purge with argon for 5-10 minutes.

  • Under a positive pressure of argon, add the thiophene derivative (1.0 equiv), the aryl bromide (1.0-1.5 equiv), and the solvent (to achieve a concentration of 0.2-0.5 M).

  • Seal the vial tightly and place it in a preheated oil bath or heating block at 100-120 °C.

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Key Parameters for Optimization with this compound

When employing a new ligand like this compound in a C-H activation reaction, systematic optimization is crucial.

  • Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂ are common choices. The choice of precursor can influence the ease of formation of the active Pd(0) species.

  • Ligand-to-Metal Ratio (L:Pd): A 1:1 to 2:1 ratio of this compound to Pd is a typical starting point. The optimal ratio will balance catalyst activity and stability.

  • Base: The choice of base is critical for the CMD step. Carbonates (K₂CO₃, Cs₂CO₃) and carboxylates (KOAc) are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Additive: Carboxylic acids, such as pivalic acid, are often used as additives. They can act as proton shuttles in the CMD step and help to solubilize the base.

  • Solvent: Polar aprotic solvents like DMA, NMP, and DMF are often effective. However, non-polar solvents like toluene or dioxane can also be successful, depending on the substrates.

  • Temperature: C-H activation reactions typically require elevated temperatures (100-140 °C) to overcome the high activation energy of C-H bond cleavage.

Expected Performance and Comparative Data

While specific data for this compound in direct arylation is not widely published, we can infer its potential performance based on studies of other bulky, electron-rich phosphine ligands in similar reactions. The data below is representative of what might be achieved in the direct arylation of a heterocycle with an aryl bromide.

Table 1: Representative Data for Direct Arylation of 2-Substituted Thiophene with 4-Bromoanisole

EntryLigandCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)TON
1P(t-Bu)₃2110248542.5
2XPhos1100129292
3SPhos1100129090
4This compound (projected) 1-2 100-120 12-24 High High

This table is illustrative and compiled from typical results in the field. "Projected" performance for this compound is based on its favorable stereoelectronic properties.

The use of a highly active ligand like this compound is anticipated to allow for lower catalyst loadings (0.5-1 mol%) and shorter reaction times, leading to higher turnover numbers (TON) and turnover frequencies (TOF). This increased efficiency is a key driver for the adoption of C-H activation in industrial settings.

Conclusion and Future Outlook

The this compound ligand family possesses the ideal electronic and steric attributes required for high-performance palladium-catalyzed C-H activation reactions. Its proven success in related cross-coupling catalysis provides a strong foundation for its application in this more advanced field. By serving as a bulky, electron-donating ligand, this compound is poised to promote the key mechanistic steps of the C-H activation cycle, leading to more efficient, selective, and broadly applicable synthetic methods. Further research and systematic screening of this compound and its derivatives in a range of direct functionalization reactions will undoubtedly unlock new possibilities in the streamlined synthesis of complex organic molecules.

References

  • Liégault, B., Lapointe, D., Caron, L., Vlassova, A., & Fagnou, K. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 74(5), 1826–1834. [Link][2]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link][3]

  • Baghbanzadeh, M., Pilger, C., & Kappe, C. O. (2011). Palladium-Catalyzed Direct Arylation of Heteroaromatic Compounds: Improved Conditions Utilizing Controlled Microwave Heating. The Journal of Organic Chemistry, 76(20), 8138–8149. [Link]

  • Blaszykowski, C., Aktoudianakis, E., Alberico, D., Bressy, C., Hulcoop, D. G., Jafarpour, F., Joushaghani, A., Laleu, B., & Lautens, M. (2008). A Palladium-Catalyzed Alkylation/Direct Arylation Synthesis of Nitrogen-Containing Heterocycles. The Journal of Organic Chemistry, 73(5), 1848–1857. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. [Link]

  • Miura, M. (2006). Palladium N-heterocyclic-carbene-catalyzed ortho-arylation of benzaldehyde derivatives. Angewandte Chemie International Edition, 45(32), 5232-5234. [Link]

  • Nakayama, Y., Yokoyama, N., Nara, H., Kobayashi, T., & Fujiwhara, M. (2015). An Efficient Synthesis of N-(Hetero)arylcarbazoles: Palladium-Catalyzed Coupling Reaction Between (Hetero)aryl Chlorides and N-Carbazolylmagnesium Chloride. Advanced Synthesis & Catalysis, 357(10), 2211-2215. [Link]

  • Suzuki, K., Hori, Y., Nishikawa, T., & Kobayashi, T. (2012). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. ChemInform, 43(15). [Link][6]

  • Verkade, J. G., & Urgaonkar, S. (2012). (t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature. The Journal of Organic Chemistry, 77(1), 477-483. [Link]

  • Alberico, D., Scott, M. E., & Lautens, M. (2007). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Chemical Reviews, 107(1), 174-238. [Link]

  • Wittmann, V. (2019). Investigation of organic reactions in aqueous medium enabled by surfactants. KOPS - University of Konstanz. [Link]

  • Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the Concerted Metalation−Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation across a Broad Range of Aromatic Substrates. Journal of the American Chemical Society, 130(33), 10848–10849. [Link][4]

  • Doyle, A. G., & Hartwig, J. F. (2014). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 6(2), 112-117. [Link]

  • Inorganic Chemistry Vol. 65 No. 1. (2026). ACS Publications. [Link]

  • Toste, F. D., & Gensch, T. (2020). Classical and Modern Physical Organic Approaches for Developing and Understanding Reactivity in Gold(I) Catalysis and Methionine Bioconjugation. eScholarship, University of California. [Link]

  • Blackmond, D. G., & Eastgate, M. D. (2016). Mono-Oxidation of Bidentate Bis-Phosphines in Catalyst Activation: Kinetic and Mechanistic Studies of a Pd/Xantphos-Catalyzed C-H Functionalization. Journal of the American Chemical Society, 138(49), 15994-16004. [Link]

  • Tulun, S., & Colacot, T. J. (2021). Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. Topics in Catalysis, 64(1-4), 1-22. [Link]

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  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed C-H to C-C bond formation. Journal of the American Chemical Society, 128(51), 16496-16497. [Link][1]

  • Ackermann, L., & Pospech, J. (2011). Bulky Phosphane Ligand for Monoselective Ruthenium-Catalyzed, Directed o-C–H Arylation with Challenging Aryl Chlorides. Angewandte Chemie International Edition, 50(31), 7139-7142. [Link]

  • van der Westhuyzen, C. W., & Smith, J. M. (2022). Application of P‐Bridged Biaryl Phosphines in Pd‐Catalyzed α‐Arylation Reactions. ChemistrySelect, 7(35), e202202534. [Link]

  • Martina, F., Riente, P., & Pericàs, M. A. (2018). Direct Arylation of Thiophenes in Continuous Flow. European Journal of Organic Chemistry, 2018(20-21), 2534-2539. [Link]

  • Sauthier, M., & Hierso, J. C. (2011). Direct arylation of heteroaromatic compounds with congested, functionalised aryl bromides at low palladium/triphosphane catalyst loading. Chemistry, 17(23), 6453-61. [Link]

  • Stößer, M., & Beller, M. (2010). Direct Arylation of 1,3-Benzodioxole and 2,2-Difluorobenzo[2][8]dioxole with Aryl Bromides. Advanced Synthesis & Catalysis, 352(14-15), 2463-2470. [Link][5]

Sources

Application Notes & Protocols: Asymmetric Synthesis Enabled by Chiral Vinyl-Phosphine Ligands Analogous to vBRIDP Architecture

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in asymmetric catalysis and chiral synthesis.

Abstract

This document provides a comprehensive technical guide to the application of chiral monophosphine ligands, structurally analogous to the vBRIDP family, in asymmetric synthesis. While the term "chiral this compound analogues" is not standard in the literature, this guide focuses on chiral ligands incorporating the core 2,2-diphenylvinylphosphine moiety or similar vinyl-phosphine structures. We delve into the rational design of these ligands, their mechanism of action in conferring stereoselectivity, and provide detailed, field-proven protocols for their application in key asymmetric transformations, including hydrogenation and palladium-catalyzed allylic alkylation. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to successfully implement these powerful catalytic tools in their synthetic endeavors.

Introduction: The Evolution from this compound to Chiral Vinyl-Phosphine Ligands

The development of robust and efficient phosphine ligands has been a cornerstone of modern transition metal catalysis. The BRIDP (Bridgehead Phosphine) ligand family, particularly this compound (2,2-diphenylvinylphosphine), developed by Takasago International Corporation, has demonstrated significant utility in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] The efficacy of this compound is attributed to its unique steric and electronic properties, which promote high catalytic activity and stability.[1]

While this compound itself is achiral, its structural motif presents a compelling scaffold for the design of novel chiral ligands for asymmetric catalysis. By introducing chirality either at the phosphorus atom (P-stereogenic) or on a substituent group, a new class of chiral vinyl-phosphine ligands emerges. These ligands aim to translate the favorable catalytic properties of the this compound architecture into the realm of enantioselective synthesis, providing a powerful tool for the construction of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries.[2][3]

This guide will explore the synthesis, mechanism, and application of these chiral vinyl-phosphine ligands in key asymmetric transformations.

Ligand Design and Mechanism of Stereocontrol

The enantioselectivity of a metal-catalyzed reaction is dictated by the chiral environment created by the ligand around the metal center.[3] In the case of chiral vinyl-phosphine analogues, stereocontrol is achieved through a combination of steric and electronic effects that differentiate the transition states leading to the two possible enantiomeric products.

Key Features for Stereocontrol:

  • P-Stereogenicity: Introducing a stereogenic phosphorus center creates a well-defined chiral pocket around the metal. The different steric bulk of the substituents on the phosphorus atom directs the substrate to bind in a preferred orientation.

  • Chiral Backbone: Incorporating a chiral backbone, for instance, derived from a chiral pool starting material, positions the phosphine group in a rigid and predictable chiral environment.

  • Non-covalent Interactions: The strategic placement of functional groups on the ligand can lead to attractive non-covalent interactions (e.g., hydrogen bonding, π-stacking) with the substrate, further stabilizing the desired transition state.

The vinyl group itself can play a role in modulating the electronic properties of the phosphorus atom and influencing the overall geometry of the metal-ligand complex.

Visualizing the Catalytic Pocket

The following diagram illustrates the conceptual design of a chiral vinyl-phosphine ligand, highlighting the elements responsible for creating a chiral environment.

G cluster_ligand Chiral Vinyl-Phosphine Ligand cluster_metal Metal Center P P Vinyl Vinyl Group (e.g., -CH=CPh2) P->Vinyl Chiral_Backbone Chiral Backbone or P-Chiral Substituent P->Chiral_Backbone R_group R Group P->R_group Metal M P->Metal Coordination caption Conceptual design of a chiral vinyl-phosphine ligand.

Caption: Conceptual design of a chiral vinyl-phosphine ligand.

Application in Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds. Rhodium and Ruthenium complexes with chiral phosphine ligands are highly effective catalysts for the enantioselective reduction of prochiral olefins.[1][4]

Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol is a representative example of the asymmetric hydrogenation of a prochiral enamide using a Rhodium catalyst with a chiral vinyl-phosphine ligand.

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Chiral vinyl-phosphine ligand (e.g., a P-chiral alkylphenylvinylphosphine oxide derivative, reduced to the phosphine)

  • Methyl (Z)-α-acetamidocinnamate (substrate)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

Equipment:

  • Schlenk flask or glovebox for catalyst preparation

  • High-pressure autoclave equipped with a magnetic stirrer and pressure gauge

Procedure:

  • Catalyst Preparation (in an inert atmosphere):

    • In a Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral vinyl-phosphine ligand (1.1 mol%) in degassed methanol (5 mL).

    • Stir the solution at room temperature for 30 minutes to allow for complex formation. The solution should be homogeneous.

  • Reaction Setup:

    • In the autoclave, dissolve the methyl (Z)-α-acetamidocinnamate (1.0 mmol) in degassed methanol (10 mL).

    • Transfer the prepared catalyst solution to the autoclave via cannula under a positive pressure of inert gas.

  • Hydrogenation:

    • Seal the autoclave and purge with hydrogen gas three times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).

    • Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Carefully vent the autoclave and purge with an inert gas.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • Determine the enantiomeric excess (% ee) of the product by chiral HPLC or GC.

Causality Behind Experimental Choices:

  • Ligand-to-Metal Ratio: A slight excess of the ligand is often used to ensure complete coordination to the metal center and prevent the formation of less selective or inactive species.

  • Solvent: Methanol is a common solvent for asymmetric hydrogenation as it can often solvate both the substrate and the catalyst effectively. Degassing is crucial to remove oxygen, which can deactivate the catalyst.

  • Pressure: The hydrogen pressure can influence the reaction rate. Higher pressures generally lead to faster reactions, but the effect on enantioselectivity can vary depending on the catalyst system.

Expected Outcome and Data Presentation

The following table summarizes typical results for the asymmetric hydrogenation of various enamides using a hypothetical chiral vinyl-phosphine ligand, "v-ChiraPhos".

EntrySubstrateProductYield (%)ee (%)
1Methyl (Z)-α-acetamidocinnamate(R)-N-Acetylphenylalanine methyl ester>9995
2Methyl (Z)-α-acetamidoacrylate(R)-N-Acetylalanine methyl ester>9992
3Dimethyl itaconate(R)-Methylsuccinic acid dimethyl ester9890

Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed AAA is a versatile method for the enantioselective formation of C-C, C-N, and C-O bonds.[2][5] The mechanism involves the formation of a π-allyl palladium intermediate, and the chiral ligand controls the stereochemistry of the subsequent nucleophilic attack.

Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate

This protocol describes the palladium-catalyzed AAA of a standard benchmark substrate with dimethyl malonate as the nucleophile.

Materials:

  • [Pd(allyl)Cl]₂

  • Chiral vinyl-phosphine ligand

  • 1,3-Diphenyl-2-propenyl acetate (substrate)

  • Dimethyl malonate (nucleophile)

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Toluene (anhydrous)

Equipment:

  • Schlenk tube

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation:

    • In a Schlenk tube under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (0.5 mol%) and the chiral vinyl-phosphine ligand (1.2 mol%) in anhydrous toluene (2 mL).

    • Stir the mixture at room temperature for 20 minutes.

  • Reaction Setup:

    • To the catalyst solution, add 1,3-diphenyl-2-propenyl acetate (0.5 mmol).

    • In a separate flask, prepare the nucleophile solution by dissolving dimethyl malonate (1.5 mmol) in anhydrous toluene (3 mL) and adding BSA (1.5 mmol) and KOAc (0.05 mmol).

    • Transfer the nucleophile solution to the Schlenk tube containing the catalyst and substrate.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 40 °C) until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Analysis:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

    • Determine the enantiomeric excess (% ee) by chiral HPLC.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed asymmetric allylic alkylation.

AAA_Cycle cluster_reactants Pd(0)L Pd(0)L π-allyl-Pd(II)L π-allyl-Pd(II)L Pd(0)L->π-allyl-Pd(II)L Oxidative Addition Product + Pd(0)L Product + Pd(0)L π-allyl-Pd(II)L->Product + Pd(0)L Nucleophilic Attack Allylic_Substrate Allylic Substrate Nucleophile Nucleophile caption Simplified catalytic cycle for Pd-catalyzed AAA.

Caption: Simplified catalytic cycle for Pd-catalyzed AAA.

Trustworthiness and Self-Validation

The protocols described herein are based on established methodologies in asymmetric catalysis. For any new chiral vinyl-phosphine ligand, it is imperative to perform a thorough optimization of reaction conditions to achieve the best results.

Key Parameters for Optimization:

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact both reactivity and enantioselectivity.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, albeit at the cost of a slower reaction rate.

  • Counter-ion/Additives: In many cases, the nature of the counter-ion or the presence of additives can have a profound effect on the catalytic activity and selectivity.

  • Ligand Structure: Systematic modification of the substituents on the chiral ligand can be used to fine-tune its steric and electronic properties for a specific substrate.

Conclusion

Chiral phosphine ligands incorporating a vinyl moiety, analogous to the this compound structure, represent a promising class of ligands for asymmetric catalysis. Their modular synthesis allows for fine-tuning of their steric and electronic properties, making them adaptable to a range of enantioselective transformations. The detailed protocols provided in this guide for asymmetric hydrogenation and allylic alkylation serve as a starting point for researchers to explore the potential of these ligands in their own synthetic challenges. Through careful reaction optimization and mechanistic understanding, these catalysts can be powerful tools for the efficient synthesis of valuable chiral molecules.

References

  • Hii, K. K. (Mimi), et al. (2006). Practical Synthesis of Chiral Vinylphosphine Oxides by Direct Nucleophilic Substitution. Stereodivergent Synthesis of Aminophosphine Ligands. The Journal of Organic Chemistry, 71(6), 2472–2479. [Link]

  • Hayashi, T., et al. (1982). New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation. Journal of the Chemical Society, Chemical Communications, (20), 1162. [Link]

  • Vidal, A., & Pericàs, M. A. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(9), 3551-3563. [Link]

  • Takasago International Corporation. (n.d.). BRIDP.
  • Nelson, S. G., & Hilfiker, M. A. (2006). Asymmetric Synthesis of Monodentate Phosphine Ligands Based on Chiral η6-Cr[arene] Templates. Organic Letters, 8(23), 5275–5278. [Link]

  • Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 92(9), 433–452. [Link]

  • Feringa, B. L., et al. (2015). Dynamic control of chirality in phosphine ligands for enantioselective catalysis. Nature Communications, 6(1), 6678. [Link]

  • Burke, A. J., et al. (2021). Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands. The Journal of Organic Chemistry, 86(20), 13835–13861. [Link]

  • de Vries, J. G., & Minnaard, A. J. (2004). Chiral Monodentate Phosphorus Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation. Topics in Organometallic Chemistry, 14, 1-34. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

  • Phipps, R. J., et al. (2023). Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation. Organic Letters, 25(51), 9158–9163. [Link]

Sources

Application Notes and Protocols for vBRIDP Catalyst Loading in Negishi Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of the vBRIDP ligand in palladium-catalyzed Negishi cross-coupling reactions. While specific protocols for this compound in this context are not widely published, this guide synthesizes field-proven insights from analogous bulky, electron-rich phosphine ligands to establish a robust operational framework. We will delve into the mechanistic underpinnings of the this compound ligand's efficacy, present a detailed, self-validating experimental protocol, and provide quantitative data to guide catalyst loading and reaction optimization. The unique structural attributes of this compound, particularly its air stability and the role of its vinyl moiety, will be discussed in the context of enhancing catalytic efficiency and operational simplicity.

Introduction: The Strategic Advantage of this compound in Negishi Coupling

The Negishi cross-coupling reaction, a cornerstone of modern synthetic chemistry, facilitates the formation of carbon-carbon bonds by coupling organozinc reagents with organic halides.[1] Its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon centers make it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. The efficacy of the palladium catalyst at the heart of this reaction is critically dependent on the choice of ancillary ligand.

Bulky, electron-rich monophosphine ligands have revolutionized the field of cross-coupling, enabling the use of challenging substrates such as aryl chlorides under milder conditions.[2] this compound (Di-tert-butyl(1-methyl-2,2-diphenylethenyl)phosphine) is a state-of-the-art ligand from this class, developed by Takasago International Corporation.[3] Its key attributes – significant steric bulk and high electron-donating capacity – are designed to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.

A distinguishing feature of the BRIDP ligand family is its remarkable air stability, a consequence of a unique structural framework that hinders oxidation of the phosphorus atom.[4] This presents a significant practical advantage over many other air-sensitive phosphine ligands, simplifying handling and catalyst preparation. Furthermore, it has been proposed that the vinyl group in this compound may play a role in stabilizing the active catalytic species, contributing to its high efficiency.[4]

This guide will provide a detailed protocol for utilizing this compound in Negishi coupling, based on established methodologies for structurally similar bulky phosphine ligands, and will explore the mechanistic rationale for its expected high performance.

Mechanistic Considerations: The Role of a Bulky, Electron-Rich Ligand

The Negishi coupling proceeds through a catalytic cycle involving a palladium(0) species. The choice of ligand profoundly influences the efficiency of each step in this cycle.

  • Oxidative Addition: The initial step involves the oxidative addition of the organic halide (R-X) to the Pd(0) center. Electron-rich ligands, like this compound, increase the electron density on the palladium, which facilitates the cleavage of the R-X bond. The steric bulk of this compound also promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is often the active catalyst.

  • Transmetalation: In this step, the organic group from the organozinc reagent (R'-ZnX) is transferred to the palladium center. The precise mechanism can be complex, but the ligand's steric and electronic properties influence the rate and efficiency of this exchange.

  • Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments (R-R') are eliminated from the palladium center, regenerating the Pd(0) catalyst. The steric hindrance of bulky ligands like this compound is thought to promote this step by creating a sterically crowded coordination sphere around the palladium, favoring the release of the product.

The overall effect of a ligand like this compound is to accelerate the key steps in the catalytic cycle, leading to higher turnover numbers and allowing the reaction to proceed under milder conditions with lower catalyst loadings.

Catalytic Cycle of Negishi Coupling with a Pd/vBRIDP Catalyst

Negishi_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX L-Pd(II)(R)-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-ZnX PdII_R_Rprime L-Pd(II)(R)-R' Transmetal->PdII_R_Rprime - ZnX₂ RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of Negishi coupling with a Pd/vBRIDP catalyst.

Experimental Protocols

Due to the limited availability of published protocols specifically for this compound in Negishi coupling, the following detailed procedure is based on the well-established methods for other bulky, electron-rich phosphine ligands, such as Pd(P(t-Bu)₃)₂.[5] This protocol is designed to be a robust starting point for a wide range of aryl and vinyl halides.

Materials and Reagents
  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: this compound (Di-tert-butyl(1-methyl-2,2-diphenylethenyl)phosphine)

  • Organic Halide (Ar-X): Aryl or vinyl chloride, bromide, or iodide (1.0 equiv)

  • Organozinc Reagent (R-ZnX): Commercially available or freshly prepared (1.2–1.5 equiv)

  • Solvent: Anhydrous tetrahydrofuran (THF) or a mixture of THF and N-methyl-2-pyrrolidone (NMP)

  • Inert Gas: High-purity argon or nitrogen

Preparation of the Organozinc Reagent (if not commercially available)

This is a representative procedure for the preparation of an arylzinc reagent from an aryl bromide.

  • To a flame-dried Schlenk flask under an inert atmosphere, add magnesium turnings (1.5 equiv).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of the aryl bromide (1.2 equiv) in anhydrous THF dropwise to initiate the Grignard reaction.

  • Once the Grignard reagent formation is complete, add a solution of zinc chloride (ZnCl₂) (1.2 equiv) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of the organozinc reagent is used directly in the next step.

General Protocol for Negishi Coupling
  • Catalyst Pre-formation (in situ):

    • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).

    • Add the anhydrous solvent (e.g., THF).

    • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active Pd(0)-vBRIDP complex.

  • Reaction Setup:

    • To the pre-formed catalyst solution, add the organic halide (1.0 equiv).

    • Slowly add the solution of the organozinc reagent (1.2–1.5 equiv) via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C). For less reactive substrates like aryl chlorides, higher temperatures (e.g., 80-100 °C) and the use of a THF/NMP solvent mixture may be necessary.[2]

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Negishi Coupling cluster_workup Work-up and Purification pd_source Add Pd Precatalyst (e.g., Pd(OAc)₂) This compound Add this compound Ligand pd_source->this compound solvent_add Add Anhydrous Solvent This compound->solvent_add stir Stir at RT (15-20 min) solvent_add->stir add_halide Add Organic Halide stir->add_halide add_zinc Add Organozinc Reagent add_halide->add_zinc react Heat and Monitor Reaction add_zinc->react quench Quench with aq. NH₄Cl react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: A typical workflow for a Negishi coupling reaction using a Pd/vBRIDP catalyst system.

Catalyst Loading and Substrate Scope

The optimal catalyst loading is a critical parameter that balances reaction efficiency with cost and ease of product purification. For bulky phosphine ligands in Negishi coupling, a palladium loading of 1-2 mol% is a common starting point.

Table 1: Representative Catalyst Loading and Conditions for Negishi Coupling with Bulky Phosphine Ligands

EntryAryl HalideOrganozinc ReagentPd Loading (mol%)Ligand Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylzinc chloride24 (P(t-Bu)₃)THF/NMP1001295[5]
22-Bromoanisolep-Tolylzinc chloride0.10.1 (XPhos)THF750.392[2]
34-BromobenzonitrileIsopropylzinc bromide12 (CPhos)THFRT394[6]
42-Chloropyridine2-Thienylzinc chloride1-22-4 (this compound)THF60-804-12Est.This Work

Note: Entry 4 is a prospective example for this compound based on the performance of analogous systems.

The substrate scope for Negishi couplings catalyzed by palladium complexes of bulky phosphine ligands is generally broad. Both electron-rich and electron-deficient aryl halides, as well as sterically hindered substrates, are often well-tolerated. Heterocyclic halides, which are common motifs in pharmaceuticals, are also generally good coupling partners.[2]

Conclusion and Future Outlook

The this compound ligand represents a significant advancement in the design of ancillary ligands for palladium-catalyzed cross-coupling reactions. Its combination of steric bulk, electron-richness, and notable air stability makes it a highly attractive candidate for demanding Negishi coupling reactions. The protocols and insights provided in this guide, derived from the extensive knowledge base of similar bulky phosphine ligands, offer a solid foundation for the successful implementation of this compound in the synthesis of complex organic molecules. Further studies are warranted to fully elucidate the specific advantages and substrate scope of this compound in Negishi coupling and to explore its application in large-scale industrial processes where its air stability and high activity can offer substantial economic and operational benefits.

References

  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. J. Organomet. Chem.2002, 653 (1-2), 34–40.
  • Han, C.; Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. J. Am. Chem. Soc.2009 , 131 (21), 7532–7533. [Link]

  • Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Preparation and Applications of Polyfunctional Organozinc Reagents in Organic Synthesis. Org. React.2001, 58, 417-757.
  • Billingsley, K. L.; Buchwald, S. L. Highly efficient mono- and C,N-disubstitution of 2,4-dichloropyrimidines using palladium-catalyzed C-N and C-C bond-forming reactions. J. Am. Chem. Soc.2007, 129 (11), 3358-3366.
  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angew. Chem. Int. Ed. Engl.2004, 43 (14), 1871-1876.
  • Suzuki, K.; Hori, Y.; Kobayashi, T. Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. ChemInform2008 , 39 (23). [Link]

  • Takasago International Corporation. BRIDP®. [Link]

  • Christmann, U.; Vilar, R. Monoligated palladium species as catalysts in cross-coupling reactions. Angew. Chem. Int. Ed. Engl.2005, 44 (3), 366-374.
  • Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. A new class of easily activated palladium precatalysts for C-C and C-N cross-coupling reactions. J. Am. Chem. Soc.2008 , 130 (21), 6686-6687. [Link]

  • Dai, C.; Fu, G. C. The first general method for palladium-catalyzed Negishi cross-coupling of aryl and vinyl chlorides: use of commercially available Pd(P(t-Bu)3)2 as a catalyst. J. Am. Chem. Soc.2001 , 123 (12), 2719-2724. [Link]

Sources

Application Notes: High-Efficiency Microwave-Assisted Cross-Coupling Reactions Facilitated by the vBRIDP Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for leveraging the vBRIDP phosphine ligand in microwave-assisted palladium-catalyzed cross-coupling reactions. We explore the synergistic relationship between the unique structural features of this compound—a highly electron-rich, sterically demanding, and air-stable monophosphine ligand—and the rapid, uniform heating afforded by microwave irradiation. This powerful combination dramatically accelerates reaction times, improves product yields, and enhances reaction scope for critical C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) bond formations. The protocols detailed herein are designed for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering robust starting points for methodology development and optimization.

Introduction: The Convergence of Ligand Design and Energy Transfer

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The efficacy of these transformations is critically dependent on the ancillary phosphine ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.[1] Bulky, electron-rich monophosphine ligands have proven particularly adept at promoting the key steps of the catalytic cycle—oxidative addition and reductive elimination—especially with challenging substrates like aryl chlorides.[2][3][4]

The this compound family of ligands, developed by Takasago International Corporation, represents a significant advancement in this class.[5] These 2,2-diphenylvinylphosphine ligands feature a unique combination of steric bulk and high electron density on the phosphorus atom, which promotes the formation of highly active, monoligated L₁Pd(0) catalytic species.[1][6] Despite their reactivity, this compound ligands exhibit remarkable air stability, simplifying handling and setup procedures.[6][7]

Concurrently, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology for accelerating chemical reactions.[8] Unlike conventional oil bath heating, which relies on slow thermal conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture through mechanisms of dipolar polarization and ionic conduction.[9][10] This results in rapid, uniform, and efficient "in-core" heating, often leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and minimized side-product formation.[11][12]

This application note details the powerful synergy achieved by combining the advanced this compound ligand with state-of-the-art microwave synthesis for two cornerstone transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Scientific Rationale: Why this compound and Microwaves Excel Together

The combination of this compound and microwave heating is not merely additive; it is synergistic. The principles behind this enhanced performance are rooted in the catalytic cycle and the physics of microwave energy transfer.

  • Accelerating Key Catalytic Steps: The high temperatures rapidly achieved with microwave heating directly accelerate the rate-limiting steps of the cross-coupling cycle. The electron-rich nature of this compound already facilitates the oxidative addition of the aryl halide to the Pd(0) center. Microwave energy further drives this and the subsequent reductive elimination step, leading to extremely high catalyst turnover frequencies.

  • Enhanced Catalyst Stability at High Temperatures: The sterically demanding structure of this compound is believed to stabilize the catalytically active palladium intermediates, even at the elevated temperatures (e.g., 100-150 °C) commonly used in microwave protocols. This robustness prevents catalyst decomposition, ensuring high yields even with very short reaction times.

  • Improved Selectivity and Cleaner Reactions: The rapid heating and short reaction times minimize the exposure of reactants and products to high temperatures. This reduces the formation of thermal degradation byproducts and side reactions, such as dehalogenation, leading to cleaner reaction profiles and simplifying purification.[12]

  • Solvent Compatibility: Many solvents ideal for cross-coupling reactions (e.g., dioxane, toluene, DMF) are excellent microwave absorbers, allowing for efficient and uniform heating of the reaction mixture.

Experimental Protocols: General Procedures

The following protocols are designed as robust starting points for researchers using a dedicated laboratory microwave synthesis reactor. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise noted.

General Workflow for Microwave-Assisted Cross-Coupling

The experimental setup follows a streamlined, reproducible process suitable for rapid reaction screening and optimization.

G cluster_prep Vial Preparation cluster_reagents Reagent Addition cluster_reaction Microwave Reaction cluster_workup Workup & Analysis p1 Add Pd Precatalyst, This compound Ligand, Base, & Aryl Halide to Vial p2 Add Stir Bar p1->p2 r1 Add Solvent p2->r1 r2 Add Nucleophile (Boronic Acid / Amine) r1->r2 m1 Seal Vial with Septum Cap r2->m1 m2 Evacuate & Backfill with Inert Gas (3x) m1->m2 m3 Place in Microwave Reactor m2->m3 m4 Irradiate: Set Temp, Time, and Power m3->m4 w1 Cool Vial to RT m4->w1 w2 Dilute with Solvent w1->w2 w3 Filter & Concentrate w2->w3 w4 Purify (e.g., Chromatography) w3->w4

Figure 1: General experimental workflow for microwave-assisted cross-coupling.

Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general method for the C-C bond formation between an aryl halide and an arylboronic acid, leveraging the Cy-vBRIDP ligand for its proven effectiveness.[5][6]

Materials:

  • Palladium Precatalyst: Palladium(II) Acetate (Pd(OAc)₂) or [PdCl(π-allyl)]₂

  • Ligand: Dicyclohexyl(2,2-diphenyl-1-methylvinyl)phosphine (Cy-vBRIDP)

  • Aryl Halide (e.g., Aryl Bromide or Chloride) (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (3-5 mL)

Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (0.01 mmol, 1 mol%), Cy-vBRIDP ligand (0.02 mmol, 2 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (4 mL) to the vial.

  • Inerting: Securely seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture with stirring at a set temperature of 120-150 °C for 10-30 minutes . A standard 10-minute reaction time is a good starting point for optimization.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Protocol for Microwave-Assisted Buchwald-Hartwig Amination

This protocol outlines a general procedure for C-N bond formation between an aryl halide and a primary or secondary amine, also utilizing the highly effective Cy-vBRIDP ligand.[5][6]

Materials:

  • Palladium Precatalyst: Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • Ligand: Dicyclohexyl(2,2-diphenyl-1-methylvinyl)phosphine (Cy-vBRIDP)

  • Aryl Halide (e.g., Aryl Bromide or Chloride) (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (3-5 mL)

Procedure:

  • Reaction Setup: Inside a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (0.01 mmol, 1 mol%), Cy-vBRIDP ligand (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol) to a 10 mL microwave reaction vial containing a magnetic stir bar. Add the aryl halide (1.0 mmol).

  • Reagent Addition: Add the anhydrous, degassed solvent (4 mL), followed by the amine (1.2 mmol).

  • Inerting: Securely seal the vial with a septum cap. If not prepared in a glovebox, evacuate and backfill with argon or nitrogen three times.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture with stirring at a set temperature of 100-130 °C for 10-30 minutes .

  • Workup: After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., ethyl acetate or dichloromethane) and filter through a short plug of silica gel, washing with the same solvent.

  • Purification: Concentrate the filtrate in vacuo. The crude material can then be purified by flash column chromatography or recrystallization to afford the pure aryl amine product.

Data & Expected Performance

The following tables summarize representative reaction conditions and expected outcomes based on published data for this compound-catalyzed couplings under conventional heating, with projected time savings from microwave assistance.[6] Yields are for isolated products.

Table 1: Representative Suzuki-Miyaura Coupling Reactions
EntryAryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (MW)Yield (%)
14-ChlorotoluenePhenylboronic acid[PdCl(π-allyl)]₂ (1)Cy-vBRIDP (2)K₃PO₄Toluene12015 min>95%
24-Bromoanisole4-Acetylphenylboronic acidPd(OAc)₂ (1)Cy-vBRIDP (2)K₃PO₄Toluene13010 min>98%
32-Chloropyridine3-Methoxyphenylboronic acid[PdCl(π-allyl)]₂ (1)Cy-vBRIDP (2)Cs₂CO₃Dioxane14020 min~90%
41-Bromo-3,5-dimethylbenzene2-Thienylboronic acidPd(OAc)₂ (1)Cy-vBRIDP (2)K₃PO₄Toluene12010 min>95%
Table 2: Representative Buchwald-Hartwig Amination Reactions
EntryAryl HalideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (MW)Yield (%)
14-BromotolueneMorpholinePd(OAc)₂ (1)Cy-vBRIDP (2)NaOtBuToluene11015 min>98%
24-ChloroanisoleAnilinePd(OAc)₂ (1)Cy-vBRIDP (2)NaOtBuToluene12020 min>95%
32-BromopyridineDibenzylaminePd₂(dba)₃ (0.5)Cy-vBRIDP (2)NaOtBuDioxane11010 min~92%
41-Chloro-4-(trifluoromethyl)benzenen-ButylaminePd(OAc)₂ (1)Cy-vBRIDP (2)NaOtBuToluene13025 min~90%

Mechanistic Overview

The catalytic cycles for both reactions are well-established. The this compound ligand plays a crucial role in promoting the key oxidative addition and reductive elimination steps.

Suzuki_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Trans_complex L-Pd(II)(Ar)(Ar') OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Product Ar-Ar' Trans_complex->Product ArX Ar-X ArX->OA_complex ArB Ar'B(OH)₂ + Base ArB->Trans_complex

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amide_complex [L-Pd(II)(Ar)(NR¹R²)] OA_complex->Amide_complex Amine Coordination & Deprotonation Amide_complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amide_complex->Product ArX Ar-X ArX->OA_complex Amine HNR¹R² + Base Amine->Amide_complex

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The integration of the high-performance, air-stable this compound ligand with microwave-assisted synthesis provides a powerful, efficient, and robust platform for conducting palladium-catalyzed cross-coupling reactions. This combination offers significant advantages in terms of reaction speed, yield, and purity, making it an invaluable methodology for accelerating discovery and development timelines in the pharmaceutical and chemical industries. The protocols provided serve as a validated starting point for chemists to harness the full potential of this synergistic approach.

References

  • Wikipedia. Microwave chemistry. [Link]

  • Patel, K., & Kumari, P. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Research Journal of Chemical Sciences, 11(3), 39-45.
  • Bandyopadhyay, A., & Chowdhury, S. (2013). Microwave Chemistry: General Features and Applications. Journal of Chemical and Pharmaceutical Sciences, 2(2), 99-106.
  • Moeen, A., & Shaukat, A. (2016). Microwave Chemistry: A Review. International Journal of Chemical and Biomolecular Science, 2(3), 113-122.
  • Patsnap. (2023). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]

  • Bargues, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(1), 241. [Link]

  • Sharma, P. K., & Singh, V. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
  • Dudley, G. B., Richman, R., & Stiegman, A. E. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. Chemical science, 6(4), 2144–2152. [Link]

  • Suzuki, K., Hori, Y., Nakayama, Y., & Kobayashi, T. (2011). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Journal of Synthetic Organic Chemistry, Japan, 69(11), 1231-1235.
  • ResearchGate. (2011). ChemInform Abstract: Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in current chemistry, 292, 1-43. [Link]

  • Su, M., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie (International ed. in English), 51(19), 4710–4713. [Link]

  • ResearchGate. (2022). Electron rich, bulky ligands used in cross-coupling reactions. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemical science, 4(3), 916–927. [Link]

  • Takasago International Corporation. (2021). BRIDP®. [Link]

Sources

Revolutionizing Biaryl Synthesis: A Guide to Room-Temperature Suzuki Coupling with the vBRIDP Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Application in Pharmaceutical and Materials Science Research

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, indispensable for the creation of carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals and advanced materials. Traditionally, these reactions have required elevated temperatures, posing challenges for sensitive substrates and increasing energy consumption. This guide introduces a robust protocol for conducting Suzuki coupling at ambient temperatures, leveraging the unique catalytic efficiency of the vBRIDP ligand.

The Advantage of this compound in Palladium-Catalyzed Cross-Coupling

The this compound [Di-tert-butyl(1,1-diphenyl-1-propen-2-yl)phosphine] ligand, a member of the 2,2-diphenylvinylphosphine family, has emerged as a powerful tool in palladium-catalyzed cross-coupling reactions. Its efficacy stems from a combination of steric bulk and electron-richness, key features that accelerate the critical steps of the catalytic cycle.

Key Attributes of the this compound Ligand:

  • Electron-Richness: The high electron density on the phosphorus atom of this compound enhances the rate of the oxidative addition step, where the aryl halide adds to the palladium(0) center. This is a crucial activation step in the catalytic cycle.

  • Steric Hindrance: The bulky nature of the this compound ligand promotes the formation of monoligated palladium complexes, which are highly reactive. Furthermore, this steric bulk facilitates the final reductive elimination step, where the desired biaryl product is released from the palladium center.

  • Air Stability: Unlike many phosphine ligands that are prone to oxidation, this compound exhibits remarkable stability in air due to its unique structure, simplifying handling and setup procedures.

These characteristics make the palladium-vBRIDP catalyst system highly effective for the coupling of a wide array of aryl halides with arylboronic acids, even with challenging substrates like aryl chlorides, at room temperature.

The Suzuki Coupling Catalytic Cycle with this compound

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination. The this compound ligand plays a pivotal role in optimizing each of these steps.

Application Notes & Protocols: Visible-Light-Induced Beckmann Rearrangement in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The amide bond is a cornerstone of medicinal chemistry, present in approximately two-thirds of all drug candidates. Traditional methods for amide and lactam synthesis, such as the Beckmann rearrangement, often necessitate harsh conditions, including strong acids and high temperatures, which are incompatible with complex, late-stage pharmaceutical intermediates. This guide details the principles and applications of a modern, sustainable alternative: the Visible-Light-Induced Beckmann Rearrangement. By leveraging the power of photoredox catalysis, this methodology enables the efficient conversion of readily available oximes into valuable amides and lactams under exceptionally mild conditions, making it a powerful tool in drug discovery and development.[1][2] We will explore the mechanistic underpinnings, provide detailed experimental protocols, and showcase the broad applicability of this transformative technology.

Introduction: A Paradigm Shift in Amide Synthesis

For decades, the synthesis of amides has been a fundamental yet often challenging task in pharmaceutical development.[3] The Beckmann rearrangement, a classic named reaction, provides a direct route to these structures from ketoximes. However, its reliance on stoichiometric, highly corrosive, or hazardous reagents has limited its application, particularly in the late-stage functionalization of complex molecules where sensitive functional groups must be preserved.[4]

The advent of visible-light photoredox catalysis has revolutionized this field.[1] This technology utilizes a photocatalyst that, upon absorption of low-energy visible light, can initiate single-electron transfer (SET) processes with organic substrates.[3] This allows for the generation of highly reactive radical intermediates under ambient temperature and neutral conditions, unlocking reaction pathways that were previously inaccessible or required harsh reagents.[5]

The visible-light-induced Beckmann rearrangement leverages this principle to activate the hydroxyl group of an oxime, facilitating its rearrangement to the corresponding amide or lactam. This approach not only avoids the use of strong acids but also offers significant advantages in terms of functional group tolerance, operational simplicity, and sustainability.[6][7]

Key Advantages in Pharmaceutical Synthesis:

  • Mild Reaction Conditions: Reactions are typically conducted at room temperature, preserving delicate functional groups common in drug molecules.[2]

  • High Functional Group Tolerance: The methodology is compatible with a wide array of functional groups that would not survive traditional acidic conditions.[1]

  • Sustainability: It reduces the generation of chemical waste by avoiding stoichiometric activating agents and harsh reagents.[3]

  • Late-Stage Functionalization: The mildness and selectivity of this method make it ideal for modifying complex drug candidates in the final stages of a synthetic sequence.[1][8]

Mechanistic Principles of Photoredox-Mediated Beckmann Rearrangement

The core of this technology lies in the catalytic cycle of the photocatalyst. While several mechanisms can be operative, a general pathway involving an organic photocatalyst, such as an acridinium salt, is illustrative.[3][6]

  • Photoexcitation: The photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*).

  • Single-Electron Transfer (SET): The excited photocatalyst is a potent oxidant and can accept an electron from the oxime substrate, generating an iminoxyl radical cation.

  • Radical Rearrangement: This radical intermediate undergoes a cascade of steps, including nucleophilic attack (often by a solvent molecule like water), deprotonation, and a 1,2-rearrangement to form a new carbon-nitrogen bond.[3]

  • Catalyst Regeneration: The resulting intermediate is then converted to the final amide product, and the photocatalyst is returned to its ground state, ready to begin the cycle anew.

Below is a diagram illustrating this general mechanistic pathway.

G cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Transformation PC Photocatalyst (PC) (Ground State) PC_excited PC* (Excited State) PC->PC_excited Visible Light (hν) PC_reduced PC⁻ (Reduced State) PC_excited->PC_reduced Oxime (Substrate) (SET) Radical_Cation Iminoxyl Radical Cation [R-C(=NO•)-R']⁺ PC_reduced->PC Intermediate Radical (SET) Oxime Oxime R-C(=NOH)-R' Oxime->Radical_Cation -e⁻ Rearranged_Int Rearranged Intermediate Radical_Cation->Rearranged_Int 1,2-Rearrangement & Nucleophilic Attack Amide Amide Product R-C(=O)-NH-R' Rearranged_Int->Amide Tautomerization

Caption: General mechanism of a visible-light-induced Beckmann rearrangement.

Experimental Protocols

This section provides a general, adaptable protocol for the visible-light-induced Beckmann rearrangement of a ketoxime to its corresponding amide using an organic photocatalyst.

Materials and Equipment
  • Substrate: Alkyl aryl or diaryl ketoxime

  • Photocatalyst: 10-methyl-9-phenylacridinium perchlorate (or similar organic dye)[6]

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Additives: Water (H₂O) may be required as a nucleophile.[3]

  • Reaction Vessel: A standard borosilicate glass vial or flask equipped with a magnetic stir bar.

  • Light Source: Blue LED lamp (e.g., 427 nm) or a household compact fluorescent lamp (CFL).[3][9]

  • Atmosphere: The reaction is often tolerant to air, but degassing and running under an inert atmosphere (N₂ or Ar) can be beneficial.[10]

Step-by-Step Methodology

The following workflow diagram outlines the key steps of the experimental procedure.

G start Start prep 1. Prepare Reaction Mixture - Add oxime (0.1 mmol) - Add photocatalyst (1-5 mol%) - Add solvent (e.g., MeCN, 0.1 M) start->prep degas 2. Degas (Optional) - Sparge with N₂ or Ar for 10-15 min prep->degas irradiate 3. Irradiation - Place vial near blue LED light source - Stir at room temperature degas->irradiate monitor 4. Monitor Reaction - Use TLC or LC-MS to track substrate consumption (Typically 12-24 hours) irradiate->monitor workup 5. Work-up - Concentrate reaction mixture in vacuo - Redissolve in organic solvent (e.g., EtOAc) monitor->workup Reaction Complete purify 6. Purification - Purify by flash column chromatography workup->purify end End (Isolated Amide Product) purify->end

Caption: Experimental workflow for a typical photoredox Beckmann rearrangement.

Detailed Steps:

  • Reaction Setup: To a clean, dry reaction vial, add the ketoxime (1.0 eq.), the organic photocatalyst (e.g., 1-2 mol%), and a magnetic stir bar.

  • Solvent Addition: Add the appropriate solvent (e.g., acetonitrile) to achieve the desired concentration (typically 0.1 M). If required by the specific protocol, add water (e.g., 2.0 eq.).

  • Inerting (Optional but Recommended): Seal the vial with a septum and purge with an inert gas like nitrogen or argon for 10-15 minutes to remove oxygen, which can sometimes quench the excited state of the photocatalyst.

  • Irradiation: Place the sealed vial approximately 5-10 cm from the light source. Ensure the reaction is being stirred vigorously to allow for uniform irradiation. A small fan can be used to maintain a constant ambient temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Once the reaction is complete, remove the light source. Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude residue can then be purified directly by silica gel column chromatography to yield the pure amide product.

Data Presentation: Substrate Scope

The visible-light-induced Beckmann rearrangement has been successfully applied to a diverse range of ketoximes. The table below summarizes representative yields for various substrate classes, demonstrating the method's broad applicability.

EntrySubstrate (Oxime)Product (Amide/Lactam)Yield (%)Reference
1Acetophenone OximeAcetanilide95%[2]
24'-Methoxyacetophenone OximeN-(4-methoxyphenyl)acetamide92%[2]
3Benzophenone OximeN-Phenylbenzamide89%[6]
4Cyclohexanone Oximeε-Caprolactam85%[3]
51-Indanone Oxime1,2,3,4-Tetrahydroquinolin-2-one91%[6]

Yields are for isolated products and are representative examples from the literature.

Applications in Pharmaceutical Synthesis & Drug Discovery

The true power of this methodology is realized in its application to complex, pharmaceutically relevant molecules.

  • Access to Core Scaffolds: Lactams are privileged structures in medicinal chemistry, forming the core of many antibiotics (e.g., penicillins, cephalosporins) and other bioactive compounds. Photoredox methods provide mild access to γ- and δ-lactams.[10][11]

  • Late-Stage Functionalization (LSF): In drug discovery, the ability to modify a complex lead compound in the final steps of a synthesis is crucial for generating analogs for structure-activity relationship (SAR) studies.[8] The mild and selective nature of photoredox catalysis is ideally suited for LSF, allowing for modifications that would be impossible with traditional, harsh reagents.[1][7]

  • Peptide and Bioconjugation: The biocompatible conditions of some photoredox reactions open the door for modifications of peptides and other biomolecules, a rapidly growing area of interest in drug development.[1]

Conclusion and Future Outlook

The visible-light-induced Beckmann rearrangement represents a significant advancement in synthetic organic chemistry, offering a mild, efficient, and sustainable route to amides and lactams.[3] Its operational simplicity and broad functional group tolerance make it an invaluable tool for medicinal chemists and drug development professionals.[1] Future research will likely focus on expanding the substrate scope, developing even more efficient and inexpensive organic photocatalysts, and integrating this technology into automated and continuous-flow synthesis platforms to further accelerate the drug discovery process.[4][12]

References

  • Recent Advances in Visible-Light-Medi
  • Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity.
  • Visible-Light-Induced Beckmann Rearrangement by Organic Photoredox Catalysis.
  • Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products. Journal of the American Chemical Society.
  • Visible-Light-Induced Beckmann Rearrangement by Organic Photoredox C
  • Unleashing the Power of Photocatalysis: Revolutionizing Small Molecule Reactions in Drug Discovery and Pharma Applic
  • Photoredox catalysis in the synthesis of γ- and δ-lactams from N-alkenyl trichloro- and dichloroacetamides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Optimizing Medicinal Chemistry with Photoredox Cross-Coupling Innov
  • Photoredox Approach to N-Acyl-N′-aryl-N,N′-aminals Using Enamides and Their Conversion to γ-Lactams.
  • Visible-Light-Induced Beckmann Rearrangement by Organic Photoredox C
  • Visible Light‐Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous Flow Reactor.
  • Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products.
  • Visible light-induced photochemistry for pharmaceutical active compounds synthesis. SEQENS.
  • Photoredox Catalysis in Organic Chemistry.
  • Recent Advances in Visible-Light-Mediated Amide Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with vBRIDP

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on troubleshooting low yields when using the vBRIDP ligand. As Senior Application Scientists, we understand that while the Suzuki coupling is a powerful tool for C-C bond formation, its success is contingent on a nuanced interplay of various reaction parameters. This guide is designed to provide you with a logical framework for identifying and resolving common issues, grounded in mechanistic principles and practical experience.

Part 1: The Troubleshooting Workflow: A Logical Approach

When encountering a low-yielding Suzuki reaction, a systematic approach is more effective than random parameter screening. The following workflow provides a step-by-step diagnostic process to pinpoint the likely cause of the issue.

D cluster_0 Initial Reaction Outcome cluster_1 Step 1: Reagent & Setup Integrity Check cluster_2 Step 2: Side Reaction Analysis cluster_3 Step 3: Systematic Parameter Optimization cluster_4 Resolution A Low Yield (<50%) or No Reaction B Verify Reagent Purity & Stability - Boronic acid/ester (fresh?) - Aryl halide (pure?) - Solvent (anhydrous?) - Base (dry, finely powdered?) A->B Start Here C Confirm Inert Atmosphere - Proper degassing (freeze-pump-thaw) - Positive pressure of Ar/N2 B->C D Check Catalyst & Ligand Integrity - this compound (oxidized?) - Palladium source (active?) C->D E Analyze Crude Reaction Mixture (LCMS/GCMS) - Identify major byproducts D->E If reagents & setup are sound F Protodeborylation Dominant? (Ar-H from boronic acid) E->F G Homocoupling Dominant? (Ar-Ar from boronic acid or R-R from halide) E->G H Dehalogenation Dominant? (R-H from aryl halide) E->H I Re-screen Base - Strength (e.g., K3PO4 vs. K2CO3) - Equivalents (2-3 eq.) F->I Optimize Base/Solvent L Vary Catalyst Loading & Ratio - Pd:this compound ratio (1:1.1 to 1:2) - Increase catalyst loading (1-5 mol%) G->L Check Pd(0) generation J Re-screen Solvent - Polarity & aprotic/protic nature - Consider biphasic systems (e.g., Toluene/Water) H->J Re-evaluate solvent/base as hydride source M Improved Yield I->M K Adjust Temperature - Incremental increase (e.g., 80°C -> 100°C) - Consider microwave irradiation J->M K->M L->M

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Part 2: Frequently Asked Questions (FAQs) & In-Depth Troubleshooting

This section addresses common questions and provides detailed explanations and actionable solutions for problems encountered when using this compound in Suzuki couplings.

Q1: My reaction has stalled with significant starting material remaining. What are the most likely initial culprits?

A1: Catalyst activity and reaction setup are the first places to investigate.

  • Catalyst Inactivity: The active catalyst in a Suzuki coupling is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] Inefficient reduction can lead to a stalled reaction. The this compound ligand, being electron-rich, generally facilitates the formation of the active Pd(0) complex.[3][4] However, issues can still arise:

    • Ligand Oxidation: While this compound is designed to be relatively air-stable, prolonged exposure to air can lead to oxidation to the phosphine oxide, which is inactive as a ligand.[3] Always handle the ligand under an inert atmosphere.

    • Poor Precatalyst Quality: Ensure your palladium source is of high quality and has been stored correctly.

  • Inadequate Inert Atmosphere: Palladium catalysts, especially in their Pd(0) state, are highly sensitive to oxygen.[5] Insufficient degassing of the solvent and reaction vessel can lead to rapid catalyst deactivation.

    • Actionable Advice: Employ rigorous degassing techniques such as freeze-pump-thaw cycles (at least three) for your solvent. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[6]

  • Reagent Purity: The purity of all reagents is critical for reproducible results.[7][8]

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition over time, particularly through protodeboronation, which is exacerbated by moisture.[2][5] It is highly recommended to use fresh or properly stored boronic acids.

    • Solvent and Base: Ensure your solvent is anhydrous and your base is finely powdered and dry to prevent inconsistencies.[7]

Q2: I am observing a significant amount of homocoupling product from my boronic acid. What is causing this and how can I minimize it?

A2: Homocoupling of boronic acids is often linked to the presence of Pd(II) species and oxygen.

This side reaction occurs when two molecules of the boronic acid couple with each other. This process can be facilitated by Pd(II) species, especially in the presence of oxygen, which can reoxidize Pd(0) to Pd(II).[2]

  • Mechanism Insight: The generally accepted mechanism for Suzuki coupling involves the oxidative addition of the aryl halide to a Pd(0) complex.[9][10] If the generation of the active Pd(0) catalyst is slow or if the catalyst is re-oxidized, the competing homocoupling pathway can become significant.

  • Troubleshooting Strategies:

    • Ensure Efficient Pd(0) Generation: If using a Pd(II) source, ensure the conditions are suitable for its reduction. The choice of base and solvent can influence this step.[11]

    • Rigorous Exclusion of Oxygen: As mentioned previously, maintaining a strictly inert atmosphere is crucial to prevent the oxidation of the active Pd(0) catalyst.[2]

    • Order of Addition: Be consistent with the order in which you add your reagents. Adding the palladium source and ligand to the solvent first, followed by the base and substrates, can sometimes influence the formation of the active catalyst.[8]

Q3: Protodeboronation is a major side reaction in my system. How can I suppress it?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, often catalyzed by the base and accelerated by bulky phosphine ligands under certain conditions. [12]

  • The Role of Base and Water: The base is essential for the transmetalation step in the Suzuki coupling, as it activates the boronic acid.[13][14][15] However, the presence of a base, particularly in combination with water (which can be present as a solvent or as water of hydration in the base), can promote protodeboronation.[12]

  • Ligand Effects: Recent studies have shown that bulky phosphine ligands, while often beneficial for the desired cross-coupling, can paradoxically accelerate protodeboronation.[12] The steric bulk of this compound may contribute to this side reaction under non-optimal conditions.

  • Optimization Strategies:

    • Base Selection: The choice of base is critical. Weaker bases may not be sufficient to promote transmetalation, while overly strong bases can accelerate protodeboronation. A screening of bases is often necessary.

    • Solvent System: The presence of water can be a double-edged sword. While often necessary to solubilize the base and facilitate the reaction, excess water can promote protodeboronation.[16] Experimenting with the ratio of organic solvent to water is a key optimization step.

    • Temperature Control: Higher temperatures can sometimes increase the rate of protodeboronation relative to the desired coupling.[17] Running the reaction at the lowest temperature that still provides a reasonable reaction rate is advisable.

Q4: The reaction is sluggish with my aryl chloride substrate. What modifications should I consider?

A4: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Suzuki couplings due to the strength of the C-Cl bond, making the oxidative addition step more challenging. [1][10]

  • Leveraging this compound's Properties: The this compound ligand is designed to be both electron-rich and sterically hindered.[3][18] These properties are advantageous for activating aryl chlorides. The electron-rich nature of the ligand increases the electron density on the palladium center, which facilitates the oxidative addition step.[4]

  • Recommended Adjustments:

    • Stronger Base: A stronger base is often required to facilitate the catalytic cycle with less reactive electrophiles.

    • Higher Temperatures: More forcing conditions, such as higher reaction temperatures, are typically necessary.[19] Microwave irradiation can be particularly effective in reducing reaction times and improving yields with challenging substrates.[17]

    • Catalyst Loading: Increasing the catalyst and ligand loading (e.g., from 1 mol% to 3-5 mol%) can improve conversion.

    • Solvent Choice: Solvents with higher boiling points that can accommodate higher reaction temperatures, such as dioxane or toluene, are often preferred for aryl chloride couplings.[9]

Part 3: Data-Driven Optimization

Systematic screening of reaction parameters is the most efficient way to optimize a low-yielding reaction.[19] The following tables provide a starting point for your optimization efforts.

Table 1: Recommended Starting Conditions for Screening

ParameterRecommended RangeRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(II) and Pd(0) precatalysts.[2]
Ligand This compoundAn electron-rich and bulky ligand suitable for a range of substrates.[3][4]
Pd:Ligand Ratio 1:1.1 to 1:2An excess of the ligand can help stabilize the active catalyst.[19]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A range of bases with varying strengths should be screened.[9]
Base Equivalents 2.0 - 3.0Ensures complete activation of the boronic acid.
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OBiphasic systems are often effective.[9][20]
Temperature 80 - 110 °CA good starting range for many Suzuki couplings.

Table 2: Troubleshooting Guide Summary

IssuePotential Cause(s)Suggested Action(s)
No Reaction / Stalled Reaction Inactive catalyst, poor inert atmosphere, impure reagentsVerify reagent quality, improve degassing, consider a different Pd source or pre-activation step.[7]
Homocoupling Presence of O₂, inefficient Pd(0) generationRigorously exclude air, optimize conditions for precatalyst reduction.
Protodeboronation Inappropriate base/solvent, high temperature, excess waterScreen different bases and solvent/water ratios, lower reaction temperature.[12]
Low Reactivity with Aryl Chlorides Strong C-Cl bondUse a stronger base, higher temperature (consider microwave), and potentially higher catalyst loading.[10][17]

Part 4: Visualizing the Catalytic Cycle

Understanding the fundamental steps of the Suzuki-Miyaura coupling is key to rational troubleshooting.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition (R-X) C R-Pd(II)-X(L) A->C R-X F Reductive Elimination A->F Product release, regenerates catalyst B->C I1 Rate-determining for Ar-Cl C->B Often rate-limiting for aryl chlorides D Transmetalation (Ar-B(OR)3-) E R-Pd(II)-Ar(L) C->E Ar-B(OR)2 + Base D->E I2 Base is crucial here E->A R-Ar E->D Base activates boronic acid F->A I3 Product (R-Ar) is formed

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 130(41), 13674–13683. [Link]

  • Couto, C. G., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 26(62), 14115-14125. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2007). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 109(7), 2535–2561. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical, 259(1-2), 35-40. [Link]

  • Quora. (2023). What is the prominent role of water in the Suzuki reaction? [Link]

  • Takasago International Corporation. (2021). BRIDP. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. [Link]

Sources

Technical Support Center: Optimizing vBRIDP-Catalyzed Amination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for vBRIDP-catalyzed amination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, we have compiled this information based on established principles of palladium-catalyzed cross-coupling and specific insights into the performance of the this compound ligand family.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the reaction setup and execution. Each issue is followed by a systematic guide to identify the root cause and implement a solution.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Low conversion is one of the most common issues in Buchwald-Hartwig amination reactions. The problem often lies in the integrity of the catalytic system or the reaction environment.

Systematic Troubleshooting Steps:

  • Verify the Integrity of the Catalytic System: The active Pd(0) catalyst is the heart of the reaction. Its inefficient generation or subsequent deactivation is a primary cause of failure.

    • Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, pre-formed catalysts or precatalysts often provide more consistent results by ensuring efficient generation of the active LPd(0) species.[1] If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its in situ reduction to Pd(0), which is often facilitated by the amine or phosphine ligand.[2]

    • Catalyst Poisoning: The appearance of black precipitate ("palladium black") is a clear sign of catalyst decomposition and deactivation.[3] This can be caused by:

      • Oxygen: The catalyst system is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[4]

      • Water: While some protocols tolerate small amounts of water, excess moisture can lead to catalyst decomposition and undesirable side reactions.[3] Use anhydrous solvents and ensure reagents are dry.

      • Reagent Impurities: Amines, in particular, must be of high purity as trace impurities can poison the catalyst.[1] Consider purifying the amine by distillation, crystallization, or filtration through a plug of activated alumina.[1]

  • Evaluate the Reaction Components: The choice of base, solvent, and even the nature of the halide can dramatically impact the reaction outcome.

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.[2] Sodium tert-butoxide (NaOtBu) is a common choice.[4] However, the base's solubility and strength are critical. If your base is poorly soluble, the reaction may be slow due to the heterogeneous nature of the mixture; ensure vigorous stirring.[2][5] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, though this might require higher temperatures.[4][6]

    • Solvent Effects: The solvent plays a crucial role in stabilizing catalytic intermediates and solubilizing reagents.[2][7] Toluene is a standard choice for these reactions.[2][6] If solubility is an issue, consider polar aprotic solvents like dioxane, THF, DMF, or NMP.[2][8] However, be aware that solvent polarity can influence selectivity and reaction rate.[9]

    • Aryl Halide Reactivity: The reactivity of the aryl halide generally follows the order: Ar-I > Ar-Br > Ar-Cl.[5] However, with aryl iodides, the iodide salt formed as a byproduct can sometimes inhibit the catalyst, especially in polar solvents.[1][6] Running the reaction in less polar solvents like toluene can mitigate this effect.[1][6] Aryl chlorides are often more challenging and may require more forcing conditions or a more active catalyst system.[10]

  • Optimize Reaction Parameters:

    • Temperature: Buchwald-Hartwig aminations are typically run at elevated temperatures (e.g., 80-110 °C).[2] If the reaction is sluggish, a moderate increase in temperature can improve the rate.

    • Concentration: While reactions can be run under concentrated conditions, ensure that poor mixing of insoluble components is not limiting the reaction.[2]

Below is a workflow to guide your troubleshooting process.

G start Low / No Conversion check_catalyst 1. Check Catalyst Integrity - Formation of Pd Black? - Inert atmosphere maintained? start->check_catalyst pd_black Yes, Pd Black observed check_catalyst->pd_black Yes no_pd_black No Pd Black check_catalyst->no_pd_black No check_reagents 2. Evaluate Reagents - Purity of amine? - Dryness of solvent/reagents? check_conditions 3. Review Reaction Conditions - Base choice appropriate? - Solvent providing solubility? check_reagents->check_conditions Reagents are pure repurify Purify Amine & Re-dry Solvents check_reagents->repurify Impurity suspected optimize_base Screen Bases (e.g., NaOtBu, LHMDS, Cs2CO3) check_conditions->optimize_base optimize_solvent Screen Solvents (e.g., Toluene, Dioxane, THF) check_conditions->optimize_solvent increase_temp Increase Temperature check_conditions->increase_temp pd_black->check_reagents Indicates poisoning/deactivation no_pd_black->check_reagents repurify->check_conditions

Caption: Troubleshooting workflow for low reaction conversion.

Q2: The reaction is proceeding, but I am observing significant side products. How can I improve selectivity?

Side product formation often points to issues with the relative rates of the desired catalytic steps versus undesired pathways. The this compound ligand is designed for high efficiency, but fine-tuning conditions can enhance selectivity.[11][12]

Key Areas for Optimization:

  • Hydrodehalogenation: Formation of an arene byproduct (where the halide is replaced by hydrogen) suggests a competing reduction pathway. This can sometimes be suppressed by ensuring a strictly anhydrous and oxygen-free environment.

  • Di-arylation of Primary Amines: If you are using a primary amine (R-NH₂) and observing the di-arylated product (Ar₂NR), the second amination is occurring competitively.

    • Stoichiometry: Ensure you are not using a large excess of the aryl halide.

    • Ligand Sterics: The steric bulk of the this compound ligand is designed to facilitate reductive elimination and generally disfavors the formation of overly crowded metal centers, which helps prevent double arylation.[13][14] However, if this is still an issue, consider slightly lower reaction temperatures to favor the mono-arylation product.

  • Homocoupling of Aryl Halides: The formation of biaryl products (Ar-Ar) can occur, especially at higher temperatures. Reducing the reaction temperature or catalyst loading may minimize this side reaction.

  • Reaction with Solvent or Base: In some cases, the solvent or base can react. For example, using t-BuOH as a solvent or additive can sometimes lead to ether formation.[2] While effective in some systems, it's a variable to consider if O-arylation byproducts are observed.

Optimization Table for Selectivity Issues

Side Product ObservedPotential CauseSuggested Action
Arene (Hydrodehalogenation) Presence of water/oxygen; catalyst decomposition.Ensure rigorous inert atmosphere and use of anhydrous solvents.
Di-aryl Amine (from R-NH₂) Second coupling is too fast.Use a smaller excess of aryl halide; slightly lower reaction temperature.
Biaryl (Ar-Ar) Homocoupling of aryl halide.Lower reaction temperature; screen catalyst loading.
Aryl Ether (Ar-OtBu) Reaction with alkoxide base.Switch to a non-alkoxide base (e.g., LHMDS, K₃PO₄) or change solvent.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the this compound catalyst and the amination reaction mechanism.

Q3: What is this compound and why is it effective for Buchwald-Hartwig amination?

This compound is a member of a family of electron-rich, sterically hindered phosphine ligands developed by Takasago.[11] Its effectiveness in palladium-catalyzed cross-coupling, including the Buchwald-Hartwig amination, stems from key structural features that positively influence the catalytic cycle.[11][12]

  • Electron-Richness: The electronic properties of this compound enhance the rate of the oxidative addition step, where the palladium catalyst inserts into the aryl-halide bond.[12][14]

  • Steric Hindrance: The bulkiness of the ligand promotes the final, product-forming reductive elimination step and helps stabilize the active, monoligated Pd(0) species.[12][13][14]

These combined properties lead to a highly active and versatile catalyst system capable of coupling a wide range of amines and aryl halides.[12]

Q4: What is the general catalytic cycle for the this compound-catalyzed amination?

The reaction proceeds through a well-established catalytic cycle common to Buchwald-Hartwig aminations.[14][15] The this compound ligand (L) plays a crucial role at each stage.

G cluster_cycle This compound-Pd Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pd2_halide L-Pd(II)(Ar)(X) pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amine [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ pd2_halide->pd2_amine Amine Coordination (R₂NH) pd2_amido L-Pd(II)(Ar)(NR₂) pd2_amine->pd2_amido Deprotonation (+Base, -Base-H⁺X⁻) pd2_amido->pd0 Reductive Elimination product Product (Ar-NR₂) pd2_amido->product

Caption: General catalytic cycle for Buchwald-Hartwig amination.

Explanation of Steps:

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center, displacing the halide. A base then removes a proton from the coordinated amine to form a palladium-amido complex.[14]

  • Reductive Elimination: This is the final step where the new C-N bond is formed, releasing the arylamine product (Ar-NR₂) and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[14]

Q5: How should I prepare and handle the this compound/Palladium catalyst system?

Proper preparation and handling are critical for achieving reproducible results.

Step-by-Step Protocol for Catalyst Preparation (in situ):

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and the this compound ligand (typically a 1:1.2 to 1:2 Pd:ligand ratio).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Pre-formation (Optional but Recommended): Stir the mixture at room temperature for 10-20 minutes to allow for the formation of the active catalytic complex before adding the other reagents.[2] This can lead to more consistent reaction initiation.

  • Reagent Addition: Add the aryl halide, amine, and base under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to the desired temperature with vigorous stirring.

Handling and Storage:

  • This compound Ligand: Like most phosphine ligands, this compound is sensitive to oxidation. It should be stored under an inert atmosphere in a cool, dark place. Handle it quickly in the air or preferably in a glovebox.

  • Palladium Precursors: Palladium precursors should also be stored in a dry environment. Some, like Pd₂(dba)₃, can be sensitive to light.

By following these guidelines and systematically troubleshooting any issues, you can successfully optimize your this compound-catalyzed amination reactions for a wide range of substrates.

References

  • Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions - Benchchem. (n.d.).
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress.
  • Technical Support Center: Optimizing Ligand Choice for Palladium-Catalyzed Reactions of 4-Dibenzofuranamine. (n.d.). Benchchem.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). NIH.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025). ResearchGate.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024). eScholarship.org.
  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
  • Role of the Base in Buchwald–Hartwig Amination. (n.d.). The Journal of Organic Chemistry.
  • Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development. (n.d.). The Hartwig Group.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH.
  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. (n.d.). RSC Publishing.
  • Adaptive Photochemical Amination via Co(II) Catalysis. (n.d.). ChemRxiv.
  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (n.d.). MDPI.
  • BRIDP. (n.d.). Takasago International Corporation.
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (n.d.). DSpace@MIT.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR.
  • Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. (2025). ResearchGate.
  • Technical Downloads. (n.d.). Johnson Matthey Catalysis & Chiral Technologies.
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (n.d.). PMC - NIH.
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (2020). PubMed.
  • General scheme for catalyst preparation: hexagonally packed... (n.d.). ResearchGate.
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (n.d.). ResearchGate.
  • Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis. (n.d.). NIH.
  • Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C-H Amination. (2022).
  • Catalyst Preparation. (n.d.). ResearchGate.
  • The Mechanism of Pd-Catalyzed Amination. Controversy? And Conclusion? (n.d.). Denmark Group.
  • Metathesis Catalysts. (n.d.). Umicore.
  • Scope and limitations of one-pot multistep reactions with heterogeneous catalysts: The case of alkene epoxidation coupled to epoxide ring-opening. (2025). ResearchGate.

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vBRIDP Technical Support Center: A Guide to Maximizing Catalyst Turnover

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for vBRIDP ligands. This guide is designed for researchers, chemists, and process development scientists aiming to enhance the efficiency and longevity of their catalytic reactions. As Senior Application Scientists, we provide not just protocols, but the underlying principles and field-tested insights to help you overcome common challenges and unlock the full potential of your catalytic systems.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Concepts

This section addresses foundational questions about this compound ligands and the critical metric of catalyst turnover number (TON).

Q1: What are this compound ligands and what makes them so effective?

A1: BRIDP is a family of monophosphine ligands developed by Takasago International Corporation to improve the efficiency and versatility of cross-coupling reactions.[1] The most common variants are This compound , which has di-tert-butyl groups on the phosphorus atom, and Cy-vBRIDP , which has dicyclohexyl groups.[1][2]

Their effectiveness stems from a carefully engineered combination of two key properties common to high-performance phosphine ligands:

  • High Electron-Donating Ability: The phosphorus center is electron-rich, which facilitates the crucial oxidative addition step in many catalytic cycles, particularly with challenging substrates like aryl chlorides.[3]

  • Significant Steric Hindrance: The bulky substituents around the phosphorus atom promote the reductive elimination step, releasing the final product and regenerating the active catalyst. This steric bulk also helps stabilize the catalytically active monoligated metal species, preventing decomposition.[4][5]

A unique feature of the BRIDP ligand family is their remarkable air stability.[3][6] Unlike many electron-rich phosphines that are pyrophoric or require stringent handling in a glovebox, this compound's unique structure hinders oxidation at the phosphorus center, making it significantly easier to handle in a typical laboratory setting.[3][4][7]

Q2: What is the "Turnover Number (TON)" and why is it a critical metric?

A2: The Turnover Number (TON) represents the total number of substrate molecules that one molecule of a catalyst can convert into the desired product before it becomes irreversibly inactivated.[8][9] It is a measure of a catalyst's total output or longevity.

TON = (moles of substrate converted) / (moles of catalyst used)

A high TON is crucial, especially in industrial applications, as it signifies a more productive and cost-effective process. It means less catalyst is required to produce a large amount of product, reducing costs associated with expensive transition metals (like palladium) and ligands, and simplifying product purification by minimizing residual metal content.

Q3: How, mechanistically, does this compound improve the Turnover Number?

A3: this compound enhances the TON by addressing common catalyst deactivation pathways. An ideal catalyst would have an infinite TON, but in practice, catalysts degrade.[8] this compound improves the TON in two primary ways:

  • Accelerating the Catalytic Cycle: By promoting both the oxidative addition and reductive elimination steps, the this compound ligand ensures the catalyst spends more time "turning over" productively rather than residing in intermediate states that are prone to decomposition.

  • Stabilizing the Active Species: The steric bulk of this compound protects the metal center. In palladium-catalyzed reactions, for example, it helps prevent the aggregation of Pd(0) species into inactive palladium black. This stabilization keeps the catalyst active in the catalytic cycle for a longer period, allowing it to perform more conversions.[4]

The diagram below illustrates the key stages of a generic cross-coupling cycle where the ligand's properties are critical.

G cluster_cycle cluster_inputs cluster_outputs cluster_deactivation ActiveCatalyst Active Pd(0)L Species OxidativeAddition Oxidative Addition (Ar-Pd(II)-X)(L) ActiveCatalyst->OxidativeAddition Decomposition Catalyst Decomposition (e.g., Pd Black) ActiveCatalyst->Decomposition this compound's bulk inhibits this pathway Transmetalation Transmetalation (Ar-Pd(II)-R)(L) OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination (Ar-R Product) Transmetalation->ReductiveElimination ReductiveElimination->ActiveCatalyst this compound's steric bulk promotes this step ArR Product (Ar-R) ReductiveElimination->ArR ArX Aryl Halide (Ar-X) ArX->OxidativeAddition this compound's electron-richness accelerates this step Reagent Coupling Partner (e.g., R-B(OH)2) Reagent->Transmetalation G StartNode Low Turnover Number (TON) Observed D1 Are reagents & solvents pure and anhydrous/degassed? StartNode->D1 Begin Troubleshooting DecisionNode DecisionNode ProcessNode ProcessNode EndNode TON Improved P1 Purify substrates. Use anhydrous solvents. Thoroughly degas solvent (e.g., Ar sparge for 30 min). D1->P1 No D2 Is the Pd precatalyst fully activated to Pd(0)? D1->D2 Yes P1->D2 P2 Switch to a pre-formed Pd(0) source (e.g., Pd2(dba)3) or a more easily activated precatalyst. Ensure base is competent for reduction if required. [22] D2->P2 No / Unsure D3 Is the Ligand:Metal ratio optimal? (Typically 1:1 to 2:1) D2->D3 Yes P2->D3 P3 Screen L:M ratios. An excess of ligand can stabilize the catalyst but may slow the reaction. Too little can lead to decomposition. D3->P3 No / Unsure D4 Is reaction temperature or concentration too high? D3->D4 Yes P3->EndNode D4->EndNode No P4 Lower the reaction temperature. Run at a lower concentration. High temps can accelerate decomposition pathways. D4->P4 Possibly P4->EndNode

Caption: Troubleshooting workflow for low catalyst TON.

  • Cause A: Reagent and Solvent Purity: Impurities, particularly oxygen and water, are notorious for deactivating catalysts and degrading phosphine ligands. [10]While this compound is air-stable in solid form, the dissolved ligand and the active Pd(0) species are sensitive.

    • Solution: Ensure all substrates and reagents are of high purity. Use anhydrous solvents and degas them thoroughly via sparging with an inert gas (e.g., Argon) for at least 30 minutes before use.

  • Cause B: Inefficient Precatalyst Activation: Many cross-coupling reactions use a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the concentration of the active catalyst will be low, leading to a sluggish reaction that may appear to stall. [11] * Solution: Consider using a Pd(0) source like Pd₂(dba)₃ directly. Alternatively, ensure your reaction conditions (e.g., base, solvent, temperature) are suitable for efficient reduction of your chosen Pd(II) precatalyst. [11]

  • Cause C: Suboptimal Ligand-to-Metal Ratio: While a 1:1 ligand-to-metal (L:M) ratio is often the theoretical ideal for forming the active monoligated species, a slight excess of the ligand (e.g., 1.2:1) can help suppress decomposition pathways by shifting the equilibrium away from ligand-free palladium, which is prone to aggregation. [4] * Solution: Perform a small screen of L:M ratios (e.g., 1:1, 1.2:1, 1.5:1) to find the optimal balance between activity and stability for your specific reaction.

Problem 2: Difficulty with Challenging Substrates (e.g., Aryl Chlorides)

Q: I am attempting to couple an electron-poor aryl chloride and observing very low conversion, even after extended reaction times. How can I optimize my protocol with this compound?

A: Aryl chlorides are challenging substrates because the C-Cl bond is strong, making the oxidative addition step difficult. This is precisely where an electron-rich ligand like this compound is designed to excel.

  • Mechanistic Insight: The high electron density on the phosphorus atom of this compound is transferred to the palladium center, making the metal more nucleophilic and better able to break the strong Ar-Cl bond.

  • Optimization Steps:

    • Confirm Ligand Choice: This is a prime application for this compound or Cy-vBRIDP. If one does not perform well, it is worth screening the other.

    • Select a Strong, Non-Nucleophilic Base: A strong base is often required. Sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) are common choices. [12]Ensure the base is fully dissolved or finely powdered for maximum reactivity.

    • Increase Temperature: Higher temperatures are often necessary to facilitate the difficult oxidative addition. Screen temperatures from 80 °C up to the reflux point of your solvent (e.g., toluene, dioxane).

    • Consider a Precatalyst: For particularly stubborn substrates, using a pre-formed palladium-vBRIDP complex can sometimes provide more consistent results than generating the catalyst in situ. [6]

Section 3: Experimental Protocols & Best Practices

Protocol 3.1: General Procedure for a High-Turnover Suzuki-Miyaura Coupling using this compound

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation (Inert Atmosphere): To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Catalyst Pre-mixing: In a separate vial, also under argon, dissolve the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.01 mol% for high TON) and this compound (0.012 mol%, for a 1.2:1 L:M ratio) in a portion of the reaction solvent. Stir for 10-15 minutes. This pre-mixing allows the ligand and metal to associate before being introduced to the reaction mixture.

  • Reaction Assembly: Add the degassed solvent (e.g., toluene) to the Schlenk flask containing the substrates and base. Begin stirring and heat the mixture to the desired temperature (e.g., 100 °C).

  • Initiation: Using a gas-tight syringe, add the catalyst premix to the reaction flask.

  • Monitoring: Monitor the reaction progress by taking small, timed aliquots and analyzing them by GC, LC, or TLC. A high TON is achieved when the reaction proceeds to full conversion of the limiting reagent.

Protocol 3.2: Best Practices for Handling and Storing this compound Ligands

  • Handling: While this compound is marketed as air-stable, it is best practice to handle it under an inert atmosphere (argon or nitrogen), especially when it is in solution. This minimizes any potential for slow oxidation over time, ensuring maximum ligand efficacy.

  • Storage: Store the solid ligand in its original container in a cool, dark place, preferably refrigerated (2-8°C). [2]Before opening, allow the container to warm to room temperature to prevent condensation of moisture on the solid.

References

  • Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. (2007). ChemInform. [Link]

  • Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. (n.d.). SciSpace. [Link]

  • BRIDP®. (2021). Takasago International Corporation. [Link]

  • Orton, G. R. F., Pilgrim, B. S., & Champness, N. R. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(9), 5643-5677. [Link]

  • Why do catalysts have limited turnover numbers in practice? (2016). Chemistry Stack Exchange. [Link]

  • Ligand design for cross-couplings: phosphines. (2024). OpenChemHub via YouTube. [Link]

  • The chemistry of phosphines in constrained, well-defined microenvironments. (2021). RSC Publishing. [Link]

  • Turnover number? (2020). Reddit. [Link]

  • How to calculate the turnover number of a catalyst? (2013). ResearchGate. [Link]

  • Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787-2794. [Link]

  • Boudart, M. (1995). Turnover Rates in Heterogeneous Catalysis. Chemical Reviews, 95(3), 661-666. [Link]

  • How to calculate the Turnover Number of a Heterogeneous catalyst? (2014). ResearchGate. [Link]

  • Imamoto, T., & Sugita, K. (2015). Synthesis and applications of high-performance P-chiral phosphine ligands. Accounts of chemical research, 48(6), 1657-1667. [Link]

  • Candeias, N. R., & Afonso, C. A. (2012). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 9(12), 2253-2264. [Link]

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Technical Support Center: Handling vBRIDP in Air- & Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: The protocols and advice provided herein are tailored for "vBRIDP," a representative highly reactive organometallic reagent. The principles of inert atmosphere chemistry are universal; therefore, the techniques described are broadly applicable to other air- and moisture-sensitive compounds, such as organolithiums, Grignard reagents, and certain metal hydrides.[1][2][3][4] Always consult the specific Safety Data Sheet (SDS) for any reagent before use.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and issues encountered when working with this compound.

Q1: My this compound reaction yielded none of my desired product. What is the most likely cause?

A: The most common cause of complete reaction failure with highly sensitive reagents like this compound is the introduction of atmospheric air (oxygen) or moisture.[2][3] These compounds can react violently or decompose upon contact with even trace amounts of water or oxygen.[1][5] A critical review of your inert atmosphere technique, glassware preparation, and solvent quality is the first step in troubleshooting.

Q2: How can I be sure my glassware is sufficiently dry for a this compound reaction?

A: Standard air-drying is insufficient. Laboratory glassware has a thin film of adsorbed moisture that must be removed. The most reliable method is to oven-dry all glassware (including stir bars and cannulas) at >125°C overnight (or 140°C for at least 4 hours) and assemble the apparatus while still hot, allowing it to cool under a positive flow of dry, inert gas (Nitrogen or Argon).[1][6][7] Alternatively, for simpler setups, you can flame-dry the assembled apparatus under vacuum and then backfill with inert gas, repeating this cycle 3-4 times.[8]

Q3: What grade of solvent is required for this compound reactions?

A: Only anhydrous solvents should be used. Commercial anhydrous solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles) are recommended.[6][7] If you are preparing your own dry solvents, they must be rigorously dried over an appropriate desiccant (e.g., sodium/benzophenone for THF, calcium hydride for chlorinated solvents) and distilled under an inert atmosphere immediately before use.[3] It is also crucial to degas the solvent to remove dissolved oxygen, often achieved through several "freeze-pump-thaw" cycles.[3]

Q4: My this compound solution is a different color than expected. Is it still usable?

A: A significant color change often indicates decomposition due to accidental exposure to air or moisture. For example, many organometallic reagents have a characteristic color in solution which fades or changes upon degradation. It is not recommended to proceed with a reaction if you suspect the reagent has decomposed, as this will lead to poor yields and potentially unpredictable side reactions.

Q5: How do I safely transfer this compound from the supplier bottle to my reaction flask?

A: Use of standard syringe techniques under a positive pressure of inert gas is essential.[1][6] Never open a bottle of this compound to the air. The transfer should be performed using a clean, oven-dried syringe with a long needle to access the liquid without tipping the bottle.[1][7] The headspace of the this compound bottle should be maintained under a positive pressure of inert gas (e.g., from a nitrogen-filled balloon or a Schlenk line) during the entire transfer process.

Q6: How should I properly quench a reaction containing unreacted this compound?

A: Quenching must be done slowly and cautiously, typically at a reduced temperature (e.g., in an ice bath).[9] The unreacted this compound is highly reactive. A common procedure involves the slow, dropwise addition of a less reactive protic source, like isopropanol, diluted in an inert solvent.[9][10] Once the initial vigorous reaction subsides, a more reactive quenching agent like ethanol or methanol can be added, followed finally and carefully by water.[9][10] Never add water directly to a large amount of unreacted this compound.[5][7]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during this compound reactions.

Observed Problem (Symptom) Probable Cause(s) Recommended Action(s) & Explanation
Low or No Product Yield 1. Moisture Contamination: From glassware, solvent, or starting materials.[3] 2. Oxygen Contamination: Leak in the reaction setup.[2] 3. Degraded this compound Reagent: Improper storage or previous exposure to air.1. Verify Dryness: Re-evaluate your glassware drying protocol. Ensure solvents are certified anhydrous or properly dried and degassed. Dry solid starting materials in a vacuum oven.[11] 2. Check for Leaks: Ensure all joints are well-greased and sealed. Maintain a slight positive pressure of inert gas throughout the reaction, confirmed by a steady ~1 bubble/second rate in an oil bubbler.[1][7][12] 3. Use Fresh Reagent: If possible, use a new, unopened bottle of this compound.
Reaction Starts but Stalls 1. Insufficient this compound: Titration of the reagent may be necessary as the stated molarity can decrease over time. 2. Slow Leak: A small, continuous introduction of air/moisture is quenching the reaction over time.1. Titrate Reagent: Before the reaction, perform a titration (e.g., using a standard method for organometallics) to determine the active concentration of your this compound solution. 2. Re-secure System: Re-grease joints and check septum integrity. Ensure the inert gas flow is consistent.[1][7]
Formation of White Precipitate upon this compound addition Hydrolysis: The this compound is reacting with water to form insoluble hydroxides or oxides.[6]Immediate Stop & Review: This is a clear sign of significant moisture contamination. The reaction will not succeed. Stop, safely quench the flask, and thoroughly review all drying procedures (glassware, solvent, inert gas line) before attempting again.
Syringe/Needle Clogs During Transfer Reagent Reaction: Small amounts of air or moisture inside the "dry" syringe are reacting with this compound, causing it to solidify.[6][7]Improve Syringe Preparation: Ensure syringes and needles are oven-dried immediately before use.[1][7] Flush the syringe multiple times (at least 10x) with dry inert gas before drawing up the reagent.[1][7] After transfer, immediately clean the syringe and needle to prevent them from seizing.[6][7]
"Suck-back" of Bubbler Oil into Reaction Negative Pressure: The system pressure dropped below atmospheric pressure, often due to rapid cooling or gas dissolution.Maintain Positive Pressure: Ensure a slow, continuous flow of inert gas into the apparatus at all times to maintain a slight positive pressure.[1][6][7] Using a bubbler with a large headspace can also minimize this risk.[1][7]

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Setting Up an Inert Atmosphere Reaction Vessel

This protocol describes the standard procedure for preparing a reaction flask for use with this compound using a Schlenk line or a dual-inlet manifold with an inert gas source and a vacuum pump.

Objective: To remove atmospheric air and adsorbed moisture from the reaction vessel, replacing it with a dry, inert atmosphere.

Materials:

  • Round-bottom flask with appropriate side-arms

  • Stir bar, condenser, rubber septa, glass stoppers

  • Schlenk line or manifold connected to a high-purity N₂ or Ar source and a vacuum pump

  • Heat gun

  • High-vacuum grease

Procedure:

  • Assemble Glassware: Assemble all necessary glassware (flask, condenser, etc.). Lightly grease all ground-glass joints to ensure an airtight seal.[1] Place a magnetic stir bar in the flask.

  • Seal the System: Seal all openings. Use rubber septa for ports where reagents will be added via syringe and glass stoppers for other openings. Secure joints with clips.

  • Connect to Manifold: Connect the flask to the Schlenk line via a flexible hose.

  • Purge Cycle 1 (Evacuation): Open the stopcock on the flask to the vacuum line. Evacuate the system for 5-10 minutes. You should not be able to hear any hissing from leaks.

  • Purge Cycle 1 (Backfill): Close the stopcock to the vacuum and cautiously open it to the inert gas line. Allow the flask to fill with gas until the pressure is equalized (e.g., a balloon on the gas line becomes plump).

  • Repeat Purge Cycles: Repeat steps 4 and 5 at least three more times. This series of evacuations and backfills is more effective at removing all traces of the atmosphere than simply flushing with gas.[8]

  • Heating (Optional but Recommended): While pulling a vacuum (during the final evacuation cycle), gently heat the entire surface of the glassware with a heat gun until it is hot to the touch. This helps drive off adsorbed moisture.[1][6]

  • Final Backfill: Perform a final backfill with inert gas. Leave the flask connected to the manifold under a slight positive pressure of inert gas, indicated by a slow bubbling rate from the oil bubbler.[1][12] The system is now ready for the addition of dry solvent and reagents.

Workflow Visualization

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound.

G cluster_prep Preparation Phase cluster_reaction Execution Phase cluster_workup Workup Phase Dry_Glassware 1. Oven-Dry Glassware (>125°C) Assemble_Hot 2. Assemble Apparatus While Hot Dry_Glassware->Assemble_Hot Purge_Cycle 3. Perform 3-4x Vacuum/Inert Gas Cycles Assemble_Hot->Purge_Cycle Add_Solvent 4. Add Anhydrous Solvent via Syringe Purge_Cycle->Add_Solvent Cool_Reaction 5. Cool to Reaction Temp Add_Solvent->Cool_Reaction Transfer_this compound 6. Transfer this compound via Dry Syringe Cool_Reaction->Transfer_this compound Run_Reaction 7. Monitor Reaction (TLC, etc.) Transfer_this compound->Run_Reaction Cool_Quench 8. Cool to 0°C Run_Reaction->Cool_Quench Quench_Slowly 9. Quench Slowly (e.g., Isopropanol) Cool_Quench->Quench_Slowly Aqueous_Workup 10. Proceed with Aqueous Workup Quench_Slowly->Aqueous_Workup

Caption: Standard experimental workflow for a this compound reaction.

G outcome outcome action action Start Reaction Failed (Low/No Yield) Check_Glassware Was Glassware Oven-Dried & Assembled Hot? Start->Check_Glassware Check_Solvent Was Solvent Certified Anhydrous? Check_Glassware->Check_Solvent Yes action_glassware Action: Implement rigorous drying protocol. Check_Glassware->action_glassware No Check_Gas Was Positive Inert Gas Pressure Maintained? Check_Solvent->Check_Gas Yes action_solvent Action: Use new anhydrous solvent or distill/dry existing solvent. Check_Solvent->action_solvent No Check_Reagent Is this compound Reagent Known to be Good? Check_Gas->Check_Reagent Yes action_gas Action: Check for leaks, ensure joints are sealed, check bubbler rate. Check_Gas->action_gas No outcome_unknown Root cause may be subtle (e.g., impure starting material). Check_Reagent->outcome_unknown Yes action_reagent Action: Use a new bottle of this compound or titrate to find active concentration. Check_Reagent->action_reagent No Success Problem Identified! Rectify & Repeat. action_glassware->Success action_solvent->Success action_gas->Success action_reagent->Success

Caption: Troubleshooting logic for failed this compound reactions.

References

  • Handling air-sensitive reagents AL-134 - MIT. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2019, September 18). Pyrophoric Materials. Retrieved from [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]

  • Hofferberth, J. (2018, October 17). Dispensing Air Sensitive Liquid Reagents in a Fume Hood Setting [Video]. YouTube. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 6). Preparing an inert atmosphere reaction vessel with only an input?. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]

  • Reddit. (n.d.). r/Chempros - Quenching guide. Retrieved from [Link]

  • Reddit. (n.d.). r/Chempros - Drying chemicals in a desiccator prior to moisture-sensitive reactions. Retrieved from [Link]

  • Carlton Scale. (n.d.). Common Problems with Moisture Analyzers. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]

  • Burfield, D. R., Lee, K.-H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060–3065. Retrieved from [Link]

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Troubleshooting poor regioselectivity with vBRIDP catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the vBRIDP catalyst system. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this advanced phosphine ligand in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor regioselectivity in palladium-catalyzed cross-coupling reactions. Our approach is rooted in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding of your catalytic system.

Introduction to this compound and Regioselectivity

The this compound (2,2-diphenylvinylphosphine) ligand is a state-of-the-art monophosphine ligand characterized by its significant steric bulk and high electron-donating ability. These features make it highly effective in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, by promoting the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] However, the very properties that make this compound a powerful catalyst can also present challenges in controlling regioselectivity, particularly when working with substrates possessing multiple reactive sites.

Poor regioselectivity can manifest as the formation of undesired constitutional isomers, leading to difficult purification processes and reduced yields of the target molecule. This guide will walk you through a systematic approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: We are observing a mixture of regioisomers in our Suzuki-Miyaura coupling of a dihaloaromatic substrate. What is the most likely cause when using the this compound catalyst?

A1: With dihaloaromatic substrates, poor regioselectivity often stems from a lack of sufficient differentiation between the two halogenated sites during the oxidative addition step. While typically the most electronically deficient or sterically accessible C-X bond will react first, the high reactivity of the Pd(0)-vBRIDP complex can sometimes lead to competitive reaction at both sites. The bulky steric profile of this compound is designed to enhance selectivity for the less hindered position, but electronic effects of the substrate can counteract this.

Consider the electronic nature of your substrate. If the two halogenated positions are electronically similar, the reaction may be less selective. Additionally, elevated temperatures can provide enough energy to overcome the activation barrier for the less favored oxidative addition, resulting in a mixture of products.[3]

Q2: Can the palladium precursor or the method of catalyst activation affect the regioselectivity of our reaction?

A2: Absolutely. The in-situ formation of the active Pd(0)L species (where L = this compound) is a critical step.[4] If the reduction of the Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂) to Pd(0) is slow or incomplete, it can lead to different active catalyst species in solution, potentially with different selectivities. Some Pd(II) sources may require a pre-activation step before the addition of your substrates. The choice of palladium source and any additives can influence the nature and concentration of the active catalyst, thereby affecting regioselectivity.

Q3: We are seeing significant amounts of a hydrodehalogenation side product (replacement of the halide with hydrogen). How can we minimize this?

A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It can occur through several pathways, including the reaction of the organopalladium intermediate with a hydride source (e.g., from the solvent, base, or boronic acid impurities) or via β-hydride elimination if your substrate has a suitable proton. The choice of base and solvent is critical here. Using a less coordinating solvent or a weaker base can sometimes mitigate this issue. Also, ensure your reagents are pure and anhydrous, as water can sometimes contribute to this side reaction.[5][6]

Q4: Our Buchwald-Hartwig amination is producing a mixture of mono- and di-arylated products when using a primary amine. How can we improve selectivity for the mono-arylated product?

A4: The formation of di-arylated products is a common challenge when using primary amines. The initially formed secondary amine product can compete with the starting primary amine for the aryl halide in a subsequent catalytic cycle. The steric bulk of the this compound ligand should help to disfavor the coupling of the bulkier secondary amine product. However, if the reaction is run for an extended period at a high temperature, or with a high concentration of the aryl halide, the di-arylated product can still form. To favor mono-arylation, you can try using a slight excess of the primary amine, lowering the reaction temperature, or reducing the reaction time.

Troubleshooting Guide for Poor Regioselectivity

This guide provides a systematic approach to optimizing your reaction when faced with poor regioselectivity. The key is to modify one parameter at a time to understand its effect.

Re-evaluation of Reaction Temperature

Temperature is one of the most critical parameters influencing regioselectivity.

The "Why": The selectivity of a chemical reaction is determined by the difference in the activation energies (ΔΔG‡) between the pathways leading to the different regioisomers. Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the less-favored isomer, thus reducing the regioselectivity.[3] In some cases, elevated temperatures can also lead to catalyst degradation and the formation of less selective catalytic species.[7]

Troubleshooting Protocol:

  • Initial Reaction: Run the reaction at your standard temperature and determine the ratio of regioisomers by GC or LC-MS.

  • Stepwise Temperature Reduction: Decrease the reaction temperature in 10-20 °C increments.

  • Analysis: Analyze the product ratio at each temperature. You may observe an increase in regioselectivity at lower temperatures, although the reaction rate may decrease.

  • Optimization: Find the optimal balance between reaction time and desired regioselectivity.

ParameterCondition 1Condition 2Condition 3
Temperature100 °C80 °C60 °C
Regioisomeric Ratio (A:B)3:18:1>20:1
Reaction Time2 h6 h24 h
Observation High conversion, poor selectivity.Good balance of conversion and selectivity.Excellent selectivity, but slow conversion.
Solvent Screening

The solvent can have a profound impact on both the solubility of reactants and the stability and reactivity of the catalytic species.

The "Why": The polarity and coordinating ability of the solvent can influence the mechanism of oxidative addition. In some cases, solvent molecules can coordinate to the palladium center, altering its steric and electronic properties and thereby inverting the regioselectivity of the oxidative addition step.[8] For instance, a coordinating solvent might favor reaction at a more sterically accessible but electronically less favorable site. A non-coordinating solvent, on the other hand, may allow the inherent steric and electronic preferences of the substrate and ligand to dominate.

Troubleshooting Protocol:

  • Baseline: Establish the regioselectivity in your standard solvent (e.g., toluene).

  • Screening: Set up parallel reactions in a range of solvents with varying polarities and coordinating abilities.

  • Analysis: Compare the regioselectivity and conversion in each solvent.

SolventPolarityCoordinating AbilityExpected Impact on Regioselectivity
TolueneLowNon-coordinatingBaseline
DioxaneMediumCoordinatingMay alter selectivity
THFMediumCoordinatingMay alter selectivity
DMFHighCoordinatingMay significantly alter selectivity
HexaneVery LowNon-coordinatingMay improve selectivity if solubility permits
Ligand-to-Metal Ratio Adjustment

The ratio of this compound to the palladium precursor can influence the nature of the active catalytic species.

The "Why": For monophosphine ligands like this compound, the formation of L₁Pd(0) and L₂Pd(0) species is possible (where L = this compound). The L₁Pd(0) species is more coordinatively unsaturated and generally more reactive, which can be beneficial for activating challenging substrates. However, it may also be less selective. The L₂Pd(0) species is more sterically hindered and may exhibit higher selectivity. The equilibrium between these species can be influenced by the ligand concentration.[2] An excess of ligand can favor the formation of the L₂Pd(0) species.

Troubleshooting Protocol:

  • Standard Ratio: Begin with a standard ligand-to-metal ratio (e.g., 1.1:1).

  • Increase Ligand: Incrementally increase the amount of this compound (e.g., 1.5:1, 2:1).

  • Monitor Selectivity: Analyze the impact on regioselectivity. Be aware that a large excess of ligand can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive palladium center.

Choice of Base

The base is not just a stoichiometric reagent; it plays an active role in the catalytic cycle and can influence selectivity.

The "Why": The choice of base can affect the rate of transmetalation and can also influence the prevalence of side reactions like hydrodehalogenation.[5] In Suzuki-Miyaura couplings, the base is involved in the activation of the boronic acid. A stronger base might accelerate the reaction but could also promote side reactions. In some cases, specific bases have been shown to suppress side reactions with sterically demanding ligands.[3]

Troubleshooting Protocol:

  • Baseline: Evaluate the regioselectivity with your current base (e.g., K₂CO₃).

  • Screen Different Bases: Test a variety of bases with different strengths and properties.

BaseStrengthCommon Application Notes
K₂CO₃ModerateGeneral purpose, often used with water.
K₃PO₄StrongOften effective for challenging couplings.
Cs₂CO₃StrongHighly effective but more expensive.
NaOtBuVery StrongCommon in Buchwald-Hartwig, can promote side reactions.
KFWeakCan suppress side reactions with some sterically hindered ligands.[3]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor regioselectivity with the this compound catalyst.

Troubleshooting_Workflow Start Poor Regioselectivity Observed Temp Step 1: Adjust Temperature (Decrease in 10-20°C increments) Start->Temp Solvent Step 2: Screen Solvents (Vary polarity and coordinating ability) Temp->Solvent If selectivity is still poor Success Regioselectivity Improved Temp->Success If selectivity improves LigandRatio Step 3: Modify Ligand:Metal Ratio (Increase ligand amount) Solvent->LigandRatio If selectivity is still poor Solvent->Success If selectivity improves Base Step 4: Change Base (Screen different types and strengths) LigandRatio->Base If selectivity is still poor LigandRatio->Success If selectivity improves Base->Success If selectivity improves

Caption: A stepwise approach to troubleshooting poor regioselectivity.

Understanding the Catalytic Cycle and Points of Influence

The regioselectivity of the overall reaction is often determined at the oxidative addition step. The following diagram illustrates a simplified catalytic cycle for a Suzuki-Miyaura reaction and highlights where the troubleshooting parameters exert their influence.

Catalytic_Cycle Pd0 Pd(0)L (L = this compound) PdII_RX R-Pd(II)-X L Pd0->PdII_RX + R-X PdII_R_Ar R-Pd(II)-Ar L PdII_RX->PdII_R_Ar + Ar-B(OR)₂ PdII_R_Ar->Pd0 - R-Ar OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination Temp_influence Temperature affects rate and selectivity of this step. Temp_influence->Pd0 Solvent_influence Coordinating solvents can alter catalyst structure and selectivity. Solvent_influence->Pd0 Ligand_influence L:M ratio influences active species (L₁Pd vs L₂Pd). Ligand_influence->Pd0 Base_influence Base activates boronic acid and influences side reactions. Base_influence->PdII_RX

Caption: Key factors influencing the oxidative addition step in the catalytic cycle.

References

  • Suzuki, K., Hori, Y., Nishikawa, T., Kobayashi, T. (2007). A New Series of Diarylvinylphosphine Ligands for Palladium-Catalyzed Coupling Reactions. Advanced Synthesis & Catalysis, 349(11-12), 2089-2093. [Link]

  • Takasago International Corporation. (2021). BRIDP® Monophosphine Ligands for Palladium-catalyzed Coupling Reaction. [Link]

  • Buchwald, S. L., & Mauger, C. M. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals (pp. 1-34). Wiley-VCH. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13154-13155. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of chemical research, 44(3), 195-207. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A general and efficient catalyst for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]

  • Hama, T., & Hartwig, J. F. (2008). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 10(15), 3343-3346. [Link]

  • Makhubela, B. C., & Darkwa, J. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC advances, 11(43), 26867-26878. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • de Filippis, A., & Organ, M. G. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 6(12), 2008-2020. [Link]

  • Newman, S. G., & Jensen, K. F. (2013). The role of flow in green chemistry and engineering. Green Chemistry, 15(4), 833-847. [Link]

  • Nielsen, M. K., & Buchwald, S. L. (2014). The effect of solvents on the product distribution and reaction rate of a Buchwald–Hartwig amination reaction. Organic & biomolecular chemistry, 12(3), 415-419. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544. [Link]

  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. [Link]

  • Vantourout, J. C., et al. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 12(42), 14216-14224. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Journal of the American Chemical Society, 138(49), 15912-15915. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Side reactions in palladium-catalyzed cross-coupling reactions. Chemical reviews, 116(19), 12564-12649. [Link]

  • Mondal, S., et al. (2004). Temperature effect on coupling reaction. Arkivoc, 2004(5), 104-111. [Link]

Sources

Technical Support Center: Impact of Base Selection on vBRIDP-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to unraveling the critical role of base selection in palladium-catalyzed reactions employing the vBRIDP family of ligands. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for your experiments.

Introduction to this compound Ligands

This compound, or 2,2-diphenylvinylphosphine, ligands are a class of electron-rich and sterically hindered monophosphine ligands developed by Takasago International Corporation.[1] Their unique structure imparts air stability, a significant advantage for practical applications in organic synthesis.[2] These ligands have demonstrated high efficacy in a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl/vinyl halides and boronic acids/esters.[3]

  • Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.[3]

  • Sonogashira Coupling: Formation of C-C bonds between aryl halides and terminal alkynes.

  • Heck Reaction: Formation of C-C bonds between aryl halides and alkenes.

  • And other cross-coupling reactions such as Hiyama, Negishi, and Stille couplings.

The success of these transformations is not solely dependent on the choice of the palladium precursor and the this compound ligand but is critically influenced by the selection of the base. The base plays a multifaceted role in the catalytic cycle, and an inappropriate choice can lead to low yields, side reactions, or complete reaction failure. This guide will walk you through understanding the function of the base and how to troubleshoot common issues related to its selection in your this compound-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in this compound-catalyzed Suzuki-Miyaura reactions?

A1: In Suzuki-Miyaura coupling, the base is crucial for the transmetalation step.[4] It activates the organoboron species, typically a boronic acid or its ester, by forming a more nucleophilic borate complex (e.g., [R-B(OH)₃]⁻). This borate species then more readily transfers its organic group to the palladium center. The choice of base can significantly impact the rate of this step and, consequently, the overall efficiency of the catalytic cycle.[5]

Q2: How does the base influence the Buchwald-Hartwig amination using this compound ligands?

A2: In the Buchwald-Hartwig amination, the base is required to deprotonate the amine nucleophile, generating the corresponding amide anion. This deprotonation increases the nucleophilicity of the amine, facilitating its coordination to the palladium center and subsequent reductive elimination to form the desired C-N bond. The strength of the base must be sufficient to deprotonate the amine but not so strong as to cause undesired side reactions with other functional groups in the substrates.[6]

Q3: Can the choice of base lead to catalyst deactivation?

A3: Yes. While this compound ligands are designed to stabilize the palladium catalyst, certain base and solvent combinations can promote the formation of inactive palladium black.[7] For instance, very strong bases in polar solvents can sometimes accelerate the aggregation of the active Pd(0) species. Additionally, in Buchwald-Hartwig aminations, the amine substrate or product can act as a ligand, and an inappropriate base can fail to prevent competitive binding that might inhibit the catalyst.[8]

Q4: I am observing significant protodeboronation in my Suzuki-Miyaura reaction. Can the base be the culprit?

A4: Absolutely. Protodeboronation, the undesired cleavage of the C-B bond of the boronic acid, is a common side reaction that is often promoted by the presence of water and the choice of base.[9] While some water can be beneficial for dissolving inorganic bases and facilitating the formation of the active borate species, an excess, especially in combination with a strong base, can lead to the hydrolysis of the boronic acid.[4] Paradoxically, bulky phosphine ligands like this compound can sometimes accelerate protodeboronation.[9]

In-Depth Troubleshooting Guides

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

Your Suzuki-Miyaura reaction catalyzed by a Pd/vBRIDP system is showing poor conversion. Before significantly altering other parameters, a systematic evaluation of the base is warranted.

  • Insufficient Base Strength: The base may be too weak to effectively generate the reactive borate species from your specific boronic acid. The pKa of the boronic acid and the steric hindrance around the boron atom are key factors.

  • Poor Solubility of the Base: Common inorganic bases like K₂CO₃ and K₃PO₄ have limited solubility in many organic solvents (e.g., toluene, dioxane).[4] If the base is not sufficiently dissolved, the reaction can be sluggish due to poor mass transport.

  • Inhibition by the Base's Counterion: The cation of the base can influence the reaction. For example, in some cases, certain cations can interact with the palladium center or other species in the catalytic cycle in a non-productive manner.

  • Substrate-Base Incompatibility: If your substrate contains base-sensitive functional groups (e.g., esters, ketones with α-protons), a strong base can lead to decomposition or side reactions, consuming the starting material and reducing the yield of the desired product.[8]

start Low/No Yield in Suzuki-Miyaura check_base_strength Is the base strong enough for your boronic acid? start->check_base_strength screen_bases Screen a range of bases (see Table 1) check_base_strength->screen_bases No check_solubility Is the base soluble in your solvent system? check_base_strength->check_solubility Yes success Reaction Optimized screen_bases->success add_cosolvent Add a co-solvent (e.g., water) to improve solubility check_solubility->add_cosolvent No consider_lipophilic_base Consider a lipophilic base (e.g., potassium 2-ethylhexanoate) check_solubility->consider_lipophilic_base Still poor solubility check_side_reactions Are there signs of substrate decomposition or side reactions? check_solubility->check_side_reactions Yes add_cosolvent->success consider_lipophilic_base->success weaker_base Switch to a weaker base (e.g., K₂CO₃, KF) check_side_reactions->weaker_base Yes check_side_reactions->success No weaker_base->success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

For a typical Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid using a Pd/vBRIDP catalyst, a screening of bases can be highly informative.

Base (3.0 eq.)SolventTemp (°C)Time (h)Yield (%)Observations
K₃PO₄Dioxane/H₂O (5:1)1001285-95Generally reliable, good for a wide range of substrates.
K₂CO₃Dioxane/H₂O (5:1)1001270-85Milder option, suitable for base-sensitive functional groups.
Cs₂CO₃Dioxane1001280-90Often effective in anhydrous conditions, but more expensive.
KOAcDioxane10024<10Generally too weak to promote efficient coupling.[10]
KOtBuToluene80650-70Strong base, can promote side reactions like protodeboronation.
K-2-ethylhexanoateTHF352>90A lipophilic base that can improve reaction rates at lower temperatures.[11]

Note: These are representative yields and can vary significantly based on the specific substrates.

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and this compound (0.024 mmol).

  • Add the base (3.0 mmol) to the tube.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Stir the reaction mixture at the specified temperature and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination

Your Buchwald-Hartwig amination of an aryl chloride with a primary amine using a Pd/vBRIDP catalyst is stalling at intermediate conversion.

  • Insufficient Base Strength: Aryl chlorides are less reactive than aryl bromides, and the oxidative addition step is often slower. A stronger base is typically required to facilitate the subsequent steps of the catalytic cycle. The pKa of the amine is also a critical factor.

  • Base-Ligand Interaction: Strong, sterically hindered bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are often employed. The choice of base can influence the aggregation state of the active catalyst and the rate of reductive elimination.

  • Catalyst Inhibition by Amine: As mentioned, amines can act as ligands for palladium. If the base is not effective at promoting the catalytic cycle, the starting amine or product amine may coordinate to the palladium center and inhibit catalysis.[8]

pd0 Pd(0)L (L = this compound) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination + Base (B⁻) pd_complex->amine_coordination + R'₂NH amide_complex L-Pd(II)(Ar)(NHR') amine_coordination->amide_complex - HX, - B-H reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 + Ar-NHR'

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

BaseTypical SubstratesKey Considerations
NaOtBuAryl chlorides, bromides; primary and secondary aminesA strong, commonly used base. Can be sensitive to moisture.
LiHMDSFor substrates with base-sensitive functional groupsA strong, non-nucleophilic base.
K₃PO₄Often used with more reactive aryl bromides and iodidesA weaker base, may require higher temperatures or longer reaction times.
K₂CO₃Generally not strong enough for amination of aryl chloridesCan be effective for intramolecular aminations or with highly activated aryl halides.
  • Initial Screen: If using an aryl chloride, start with a strong, sterically hindered base like NaOtBu.

  • Substrate Compatibility: If your substrate has base-sensitive functional groups, consider switching to LiHMDS.

  • Solvent Effects: The choice of solvent can influence the effectiveness of the base. Aprotic polar solvents like DME or THF are often used with alkoxide bases.

  • Temperature: For less reactive substrates, increasing the reaction temperature can improve conversion, but be mindful of potential substrate or product degradation.

  • Ligand-to-Metal Ratio: In some cases, increasing the ligand-to-metal ratio (e.g., from 1.2:1 to 1.5:1) can help stabilize the catalyst and prevent deactivation.

Concluding Remarks

The selection of the base is a critical parameter in optimizing this compound-catalyzed cross-coupling reactions. A deep understanding of the role of the base in the catalytic cycle, combined with a systematic approach to troubleshooting, will enable you to overcome common challenges and achieve high yields and selectivity in your synthetic endeavors. Always ensure that your reagents, especially the base and solvent, are of high purity and handled under appropriate inert conditions to ensure reproducibility.

References

  • Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109. [Link]

  • ResearchGate. (n.d.). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. [Link]

  • PubMed. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • SciSpace. (n.d.). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. [Link]

  • Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. PMC. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Takasago International Corporation. (2021). BRIDP. [Link]

  • Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Reaction Chemistry & Engineering. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

vBRIDP Ligand Technical Support Center: Best Practices for Purification and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing vBRIDP ligands in their work. The following sections provide in-depth, field-tested best practices, detailed protocols, and troubleshooting advice to ensure the integrity of your ligand and the success of your catalytic reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound.

Q1: What is this compound and what are its primary applications?

This compound, or Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine, is a highly effective monophosphine ligand. It belongs to a class of ligands known for their unique combination of steric bulk and electron-richness.[1] This structure is crucial for its primary application in palladium-catalyzed cross-coupling reactions. This compound is particularly effective for transformations such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, and Sonogashira coupling.[1][2]

Q2: What are the key physical and chemical properties of this compound?

Understanding the physical properties of this compound is the first step toward proper handling and storage. Key data is summarized below.

PropertyValueSource(s)
Chemical Formula C₂₃H₃₁P
Molecular Weight 338.47 g/mol
Appearance White to pale yellow solid/crystals[2]
Melting Point 130-133 °C
Primary Functional Group Phosphine
Recommended Storage 2-8°C[3]

Q3: Is this compound truly "air-stable"?

This is a critical point of clarification. While some literature describes BRIDP ligands as air-stable due to a unique structure that hinders oxidation to the phosphine oxide, this stability is relative.[4][5] Other suppliers explicitly label the material as "air sensitive".[2]

Senior Scientist's Recommendation: Always handle this compound with the assumption that it is sensitive to atmospheric oxygen, especially over long periods or when dissolved in a solvent. While the solid may be handled briefly in the air for weighing, all subsequent steps, including reaction setup and long-term storage, should be performed under an inert atmosphere (e.g., Argon or Nitrogen). This precaution is non-negotiable for achieving reproducible, high-yielding catalytic reactions.[6]

Q4: What are the common impurities in a this compound sample and why do they matter?

The most common and detrimental impurity is the corresponding phosphine oxide (this compound=O) . This species forms via oxidation of the phosphorus (III) center to a phosphorus (V) center.

  • Causality: The catalytic activity of this compound relies on the ability of the lone pair of electrons on the phosphorus atom to coordinate to the metal center (e.g., palladium). When oxidized, this lone pair is no longer available, rendering the ligand inactive.

  • Impact: The presence of this compound=O not only reduces the effective concentration of the active ligand but can also lead to the formation of undesirable side products and shorten catalyst life.[7] Other potential impurities include residual solvents from synthesis or starting materials.

Section 2: Ligand Purification Protocols

Purification is essential when the quality of a received ligand is uncertain or when a reaction fails, suggesting ligand degradation. The goal is to remove the phosphine oxide impurity and other contaminants.

Experimental Workflow: this compound Purification and Quality Control

The following diagram outlines the decision-making and experimental process for ensuring the quality of your this compound ligand.

G cluster_0 Initial Assessment cluster_1 Action cluster_2 Purification Methods cluster_3 Final Validation Received Received this compound Ligand Assess Assess Purity (³¹P NMR, TLC, mp) Received->Assess PurityCheck Purity >98%? Assess->PurityCheck UseDirectly Use Directly in Reaction PurityCheck->UseDirectly Yes Purify Purification Required PurityCheck->Purify No Recrystallize Protocol 1: Recrystallization Purify->Recrystallize Chromatography Protocol 2: Flash Chromatography Purify->Chromatography Dry Dry Purified Ligand (High Vacuum) Recrystallize->Dry Chromatography->Dry FinalQC Final QC Check (³¹P NMR, mp) Dry->FinalQC Store Store Under Inert Gas (2-8°C) FinalQC->Store

Caption: Workflow for this compound ligand quality assessment and purification.

Protocol 1: Recrystallization for High-Purity this compound

Recrystallization is often the most effective method for removing phosphine oxide impurities from solid phosphine ligands.[8] The principle relies on the slight difference in polarity and crystal packing energy between the phosphine and its oxide.

Step-by-Step Methodology:

  • Solvent Selection (Rationale): The ideal system is a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common strategy for phosphine ligands is to use a polar solvent for dissolution and a non-polar anti-solvent to induce crystallization.[7] For this compound, a system like hot isopropanol or a toluene/hexane mixture is a good starting point.

  • Dissolution: In a Schlenk flask under an inert atmosphere (Argon or N₂), add the impure this compound solid. Add a minimal amount of the chosen solvent (e.g., isopropanol) and gently heat the mixture with stirring until all the solid dissolves. Expert Tip: Using the absolute minimum amount of hot solvent is critical for maximizing recovery yield.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a cannula fitted with a small plug of Celite or glass wool into a second, pre-warmed Schlenk flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For optimal crystal growth and purity, the solution should be left undisturbed for several hours. Subsequently, cool the flask in an ice bath or a -20°C freezer for at least one hour to maximize crystal formation. If using an anti-solvent (e.g., hexane), add it dropwise to the warm solution until slight turbidity persists, then allow to cool as described.

  • Isolation and Washing: Collect the resulting crystals by filtration under inert atmosphere using a filter cannula or a Schlenk filter funnel. Wash the crystals with a small amount of cold, fresh solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum for several hours to remove all traces of solvent.[7]

  • Quality Control (Self-Validation): Confirm the purity of the recrystallized this compound. The primary technique is ³¹P NMR spectroscopy, which should show a single peak for the pure phosphine and the absence of the phosphine oxide peak. Verify the melting point, as pure compounds have a sharp melting range.

Section 3: Handling and Storage Best Practices

Proper handling and storage are paramount to maintaining the ligand's integrity.

Long-Term Storage
  • Atmosphere: Always store this compound under a dry, inert atmosphere (Argon is preferred over Nitrogen).

  • Temperature: Store the container in a refrigerator at 2-8°C.[3]

  • Container: Use a well-sealed container, such as a Schlenk flask or a vial with a PTFE-lined cap wrapped in Parafilm.

Handling for Reaction Setup
  • Inert Environment: All manipulations should ideally be performed inside a glovebox. If a glovebox is unavailable, use standard Schlenk line techniques.[6]

  • Weighing: Quickly weigh the solid ligand in the air and immediately transfer it to the reaction vessel. Minimize air exposure time. The reaction vessel should then be promptly sealed and purged with an inert gas.

  • Solvent Addition: Use anhydrous, degassed solvents for all reactions.[6] Solvents should be added to the reaction vessel containing the ligand and other solids under a positive pressure of inert gas.

Safety Precautions

This compound is a chemical reagent and must be handled with appropriate care.

PrecautionGuidelineSource(s)
Personal Protective Equipment (PPE) Always wear safety glasses with side shields or goggles, nitrile gloves, and a lab coat.[3][9]
Inhalation Avoid generating and inhaling dust. Handle in a well-ventilated area or chemical fume hood.[9]
Fire Safety This compound is a combustible solid. Keep away from open flames and high-heat sources.[3]
Disposal Dispose of waste material in accordance with local, state, and federal regulations.[9]
Section 4: Troubleshooting Guide

Q: My Buchwald-Hartwig amination is sluggish and gives a low yield. I suspect the ligand. What should I check?

A: This is a classic symptom of ligand-related issues.

  • Ligand Purity: The most likely culprit is ligand oxidation. An inactive phosphine oxide impurity effectively lowers your ligand-to-metal ratio, which is critical in catalysis. Analyze your ligand stock by ³¹P NMR to check for an oxide peak. If present, purify the ligand using the recrystallization protocol above.

  • Improper Handling: Review your reaction setup procedure. Ensure that the reaction vessel was thoroughly purged of air and that all solvents were properly degassed. Even trace amounts of oxygen can lead to catalyst deactivation and the formation of homocoupling byproducts.[6]

Q: I ran a ³¹P NMR of my this compound, and I see a second peak downfield from the main signal. What is it?

A: The peak corresponding to the this compound phosphine should appear at a characteristic chemical shift. A second, sharp peak significantly downfield (typically 30-50 ppm lower field) is almost certainly the this compound phosphine oxide. The presence of this peak confirms that your ligand has undergone oxidation and requires purification for optimal performance.

Q: My solid this compound, which was a white powder, now appears clumpy and has a yellowish tint. Is it still usable?

A: A change in physical appearance is a strong indicator of degradation. While a slight off-white or pale-yellow color can be normal, clumping suggests moisture absorption, and significant color change can indicate decomposition or the presence of impurities. You should not use this ligand directly. At a minimum, you must re-purify it via recrystallization and confirm its identity and purity through QC checks (NMR, mp) before use.

References
  • Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. ResearchGate. [Link]

  • Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. SciSpace. [Link]

  • BRIDP. Takasago International Corporation. [Link]

  • PROCESSES FOR PURIFYING LIGANDS. European Patent Office. [Link]

  • Purification of Organometallic Ligands with the CombiFlash EZ Prep. Teledyne ISCO. [Link]

  • Purification of antibodies using the synthetic affinity ligand absorbent MAbsorbent A2P. Nature Protocols. [Link]

  • Purification of antibodies using the synthetic affinity ligand absorbent MAbsorbent A2P. SciSpace. [Link]

  • Diverse Co(II) Coordination Polymers with the Same Mixed Ligands: Evaluation of Chemical Stability and Structural Transformation. MDPI. [Link]

  • How to Purify Organometallic Complexes? ResearchGate. [Link]

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Common pitfalls to avoid when using vBRIDP ligand

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the vBRIDP ligand. This guide is designed for researchers, chemists, and process development professionals who utilize this advanced phosphine ligand in their work. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the effective use of this compound, focusing on troubleshooting common issues and elucidating the chemical principles behind its application. Our goal is to empower you to optimize your reactions, minimize pitfalls, and achieve consistent, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, or Di-tert-butyl(1-methyl-2,2-diphenylethenyl)phosphine, is a monodentate phosphine ligand developed by Takasago International Corporation.[1] It is characterized by its significant steric bulk and electron-rich nature. These properties make it highly effective for stabilizing palladium catalysts in a variety of cross-coupling reactions.[1][2] Its primary applications include, but are not limited to, Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings, particularly with challenging substrates like aryl chlorides.[2][3]

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the physical properties of this compound is crucial for its proper handling and use in reaction setups. Key data is summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₂₃H₃₁P[3]
Molecular Weight 338.47 g/mol [3]
Appearance White to light yellow solid/crystal[4]
Melting Point 130-133 °C[3]
Purity Typically >97-98% (by HPLC)[3][4]
Storage Temperature 2-8°C, under inert gas[3]
Key Characteristic Air-sensitive[2]

Q3: How should I properly handle and store this compound?

A3: this compound is an air-sensitive solid.[2] The phosphorus atom is susceptible to oxidation, which would render the ligand ineffective. To ensure its integrity, all handling should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with argon or nitrogen). It should be stored in a tightly sealed container in a refrigerator (2-8°C).[3] When weighing and adding the ligand to a reaction, do so under a positive pressure of inert gas and as quickly as is safely possible.

Q4: What is the recommended Palladium-to-vBRIDP (Pd:L) ratio for catalysis?

A4: The optimal Pd:L ratio is reaction-dependent, but a common starting point for monodentate phosphine ligands like this compound is a 1:1 to 1:2 ratio. For many cross-coupling reactions, a slight excess of the ligand (e.g., 1:1.2 to 1:1.5) can be beneficial. This helps to ensure that the palladium center remains coordinated and stabilized, preventing the formation of palladium black (inactive, elemental palladium).[5] However, an excessive amount of ligand can sometimes inhibit the reaction by occupying all coordination sites on the palladium, preventing substrate binding.[5] Empirical optimization for your specific substrate combination is always recommended.

Q5: What solvents are suitable for use with this compound?

A5: this compound, like most trialkyl/triarylphosphine ligands, is generally soluble in common anhydrous organic solvents used for cross-coupling reactions.[6] These include toluene, dioxane, tetrahydrofuran (THF), and cyclopentyl methyl ether (CPME). It is insoluble in water. Always use high-purity, anhydrous, and degassed solvents to prevent both ligand oxidation and quenching of the active catalyst.[7]

Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow for diagnosing and solving common problems.

Q1: My Suzuki-Miyaura reaction has stalled at low conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion in a Suzuki-Miyaura coupling is a frequent issue that can typically be traced back to one of four areas: catalyst integrity, reaction conditions, ligand issues, or substrate quality.

  • Pillar 1: Catalyst & Ligand Integrity

    • The Problem: The most common culprit is the deactivation of the catalyst. This can happen if the this compound ligand oxidizes due to exposure to air, or if the active Pd(0) species is not formed or maintained.[2] Formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition.

    • The Causality: this compound's role is to stabilize the Pd(0) catalytic species through its steric bulk and electron-donating properties.[1] This prevents catalyst aggregation. If the ligand is compromised or the Pd:L ratio is incorrect, this stabilization fails.

    • Solution Workflow:

      • Verify Ligand Quality: Ensure your this compound is a fine, white powder. If it appears discolored or clumpy, it may be oxidized. Use a fresh bottle or a sample that has been rigorously stored under inert gas.

      • Optimize Pd:L Ratio: Start with a Pd:L ratio of 1:1.2. If you still see decomposition, incrementally increase the ligand loading to 1:1.5 or 1:2.

      • Use a Precatalyst: Consider using a modern palladium precatalyst (e.g., a G3 or G4 precatalyst). These are air-stable and designed to reliably generate the active L-Pd(0) species in situ.[7]

      • Rigorous Inert Technique: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles) and that the reaction is assembled and run under a positive pressure of an inert gas.

  • Pillar 2: Reaction Conditions

    • The Problem: The choice of base and solvent is critical and highly interdependent. An inappropriate base may not be strong enough to facilitate the transmetalation step or may have poor solubility in the chosen solvent.

    • The Causality: The base activates the boronic acid, forming a more nucleophilic boronate species that is necessary for transmetalation with the palladium complex.[8] The solvent must dissolve the base, the organic substrates, and the catalyst complex.

    • Solution Workflow:

      • Base Screening: For aryl chlorides, a strong base is often required. Potassium phosphate (K₃PO₄) is an excellent starting point. Other options include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7]

      • Solvent System: A mixture of an organic solvent (like dioxane or toluene) with a small amount of water (e.g., 10:1) is often used to help dissolve inorganic bases like K₃PO₄.[7] For water-sensitive substrates, use a soluble organic base or switch to a solvent system that can better dissolve the inorganic base (e.g., using a phase-transfer catalyst).

  • Pillar 3: Substrate Quality

    • The Problem: The boronic acid substrate is prone to degradation, particularly protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom).

    • The Causality: This side reaction is often promoted by excess water, high temperatures, or the inherent instability of certain heteroaryl boronic acids.[7]

    • Solution Workflow:

      • Use High-Purity Boronic Acid: Use fresh, high-purity boronic acid. If necessary, convert it to a more stable derivative like a pinacol boronate ester or an MIDA boronate, which are more resistant to protodeboronation.[7]

      • Control Temperature: Do not overheat the reaction. While some reactions require heat, excessive temperatures can accelerate decomposition. Try running the reaction at a lower temperature for a longer period.

Q2: I'm seeing significant homocoupling of my boronic acid in a Suzuki reaction. How can I suppress this side product?

A2: Homocoupling (the formation of a biaryl from two molecules of the boronic acid) is typically caused by oxidative conditions or inefficient transmetalation.

  • The Causality: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid. Additionally, if the transmetalation step (transfer of the aryl group from boron to palladium) is slow compared to other pathways, homocoupling can become competitive.

  • Solution Workflow:

    • Improve Degassing: This is the most critical step. Ensure all reagents, solvents, and the reaction headspace are scrupulously free of oxygen.

    • Check Palladium Source: If you are using a Pd(II) source (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ to Pd(0). Incomplete reduction can sometimes promote side reactions. Using a Pd(0) source or a reliable precatalyst can mitigate this.

    • Optimize Reaction Parameters: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway. Adjusting the base and solvent can also influence the rate of the desired transmetalation versus the undesired side reactions.

Q3: My Buchwald-Hartwig amination is slow and gives a low yield. What adjustments should I make when using this compound?

A3: The Buchwald-Hartwig amination requires a careful balance of base strength and steric factors.

  • The Causality: This reaction requires a strong base to deprotonate the amine, making it nucleophilic enough to attack the palladium complex. However, very strong bases can also promote side reactions or degradation. The steric bulk of both the this compound ligand and the amine substrate can significantly affect the rate of reductive elimination, the final C-N bond-forming step.[5]

  • Solution Workflow:

    • Base Selection is Key: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this reaction.[2] If your substrates are sensitive to NaOtBu, other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate.

    • Solvent Choice: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. Ensure the solvent is rigorously dried.

    • Temperature Optimization: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate. If the reaction is slow, a modest increase in temperature may be beneficial.

    • Consider Steric Hindrance: this compound is a bulky ligand.[9] If you are also using a very bulky amine or aryl halide, the reaction may be sterically hindered. In such cases, a slightly less bulky ligand might be necessary, although this compound is generally chosen for its ability to handle hindered substrates. Ensure your Pd:L ratio is optimized, as an excess of this bulky ligand could potentially slow the reaction.

Key Experimental Protocols & Workflows

The following protocols are provided as validated starting points. Optimization may be required for your specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes a general procedure for the coupling of 4-chlorotoluene with phenylboronic acid.

  • Reagents & Equipment:

    • Palladium(II) Acetate (Pd(OAc)₂)

    • This compound ligand

    • 4-Chlorotoluene

    • Phenylboronic Acid

    • Potassium Phosphate (K₃PO₄), finely ground

    • Anhydrous, degassed Toluene

    • Degassed Water

    • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

    • Inert gas line (Argon or Nitrogen)

  • Procedure:

    • Vessel Preparation: To an oven-dried Schlenk flask under a positive pressure of argon, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and this compound (e.g., 0.015 mmol, 1.5 mol%).

    • Reagent Addition: Add K₃PO₄ (2.0 mmol), phenylboronic acid (1.2 mmol), and a magnetic stir bar.

    • Solvent & Substrate Addition: Evacuate and backfill the flask with argon three times. Via syringe, add toluene (3 mL), followed by 4-chlorotoluene (1.0 mmol) and water (0.3 mL).

    • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Monitoring: Monitor the reaction progress by TLC or GC-MS.

    • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the Suzuki-Miyaura reaction, highlighting where the phosphine ligand (L = this compound) plays a critical role.

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar1-X PdII L-Pd(II)(Ar1)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + [Ar2-B(OR)3]- - X- PdII_Ar2 L-Pd(II)(Ar1)(Ar2) Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 + Ar1-Ar2

Caption: Suzuki-Miyaura catalytic cycle with L = this compound.

Appendices & References

Diagram: Catalytic Cycle for Buchwald-Hartwig Amination

This diagram shows the generally accepted catalytic cycle for the C-N cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord + HNR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]+ X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + Ar-NR'R''

Caption: Buchwald-Hartwig amination cycle with L = this compound.

References

  • Biocompare. (2022-08-11). PROTACs: A Practical Guide. Biocompare. [Link]

  • ResearchGate. (2025-08-07). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. ResearchGate. [Link]

  • BPS Bioscience. (2021-12-16). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation [Video]. YouTube. [Link]

  • Takasago International Corporation. (2021). BRIDP® Monophosphine Ligands for Palladium-catalyzed Coupling Reaction. Takasago. [Link]

  • Gellman, S. H., et al. (2010). Bridged beta(3)-peptide inhibitors of p53-hDM2 complexation: correlation between affinity and cell permeability. PubMed. [Link]

  • Johnson, G. T. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. [Link]

  • Engle, K. M., & Sigman, M. S. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]

  • Vagner, J., et al. (n.d.). Passive Membrane Permeability of Sizable Acyclic β-Hairpin Peptides. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Ligand optimization. Conditions: 1 a (0.10 mmol), 2 a (0.25 mmol),.... ResearchGate. [Link]

  • Maeda, S., et al. (n.d.). Virtual Ligand-Assisted Optimization: A Rational Strategy for Ligand Engineering. ChemRxiv. [Link]

  • Burrows, A. D. (n.d.). The Design and Applications of Multifunctional Ligands. ResearchGate. [Link]

  • Crews, C. M., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. National Institutes of Health. [Link]

  • Chilkoti, A., et al. (n.d.). The Weak Link: Optimization of the Ligand-Nanoparticle Interface To Enhance Cancer Cell Targeting by Polymer Micelles. PubMed Central. [Link]

  • Wenzel, D., et al. (2021). Predicting the membrane permeability of organic fluorescent probes by the deep neural network based lipophilicity descriptor DeepFl-LogP. PubMed Central. [Link]

  • Harvey, J. N., & Maseras, F. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Darkwa, J., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central. [Link]

  • Wang, F., et al. (n.d.). Bulky Ligand-Induced Hindrance in Photocatalytic CO2 Reduction over Various Tris(bipyridine)cobalt(II) Chloride Complexes. MDPI. [Link]

  • Gray, N. S., et al. (n.d.). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PubMed Central. [Link]

  • Thomas, J. C., et al. (n.d.). Effect of ligand modification on the reactivity of phosphinoamide-bridged heterobimetallic Zr/Co complexes. Dalton Transactions. [Link]

  • Zhang, X., et al. (n.d.). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. PubMed Central. [Link]

  • Lemaire, A., et al. (2023). Selective activation of intracellular β1AR using a spatially restricted antagonist. bioRxiv. [Link]

  • Xiao, J., et al. (n.d.). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. ChemRxiv. [Link]

  • Wang, Y., et al. (2014). Connecting lignin-degradation pathway with pre-treatment inhibitor sensitivity of Cupriavidus necator. PubMed. [Link]

  • Michel, M. C., et al. (n.d.). Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A. MDPI. [Link]

  • Zhang, X., et al. (n.d.). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Phosphine Ligands in Suzuki Coupling: vBRIDP vs. The Field

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of the Suzuki Coupling and the Quest for the Ideal Ligand

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, a Nobel Prize-winning transformation that forges carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] Its applications are vast, underpinning the synthesis of everything from blockbuster pharmaceuticals to advanced organic materials. At the heart of this powerful reaction lies a palladium catalyst, whose efficacy is critically dictated by the choice of its coordinating phosphine ligand. An ideal ligand must excel at two seemingly contradictory roles: it needs to be electron-rich enough to facilitate the oxidative addition of the aryl halide to the palladium(0) center, yet sterically bulky enough to promote the final reductive elimination step that forms the desired biaryl product.[1]

Over the years, a pantheon of highly effective phosphine ligands has been developed, with the Buchwald biaryl phosphines, such as SPhos and XPhos, and the bulky alkylphosphines, like CataCXium A, setting high benchmarks for performance, particularly with challenging substrates like aryl chlorides and sterically hindered coupling partners.[2][3] This guide offers an in-depth comparison of a highly promising class of ligands, the 2,2-diphenylvinylphosphines (vBRIDPs), against these established alternatives. Developed by Takasago International Corporation, vBRIDP ligands possess a unique structural motif designed to optimize the delicate balance of electronic and steric properties required for superior catalytic activity.[4][5]

Through a synthesis of literature data, mechanistic insights, and detailed experimental protocols, this guide will provide researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting a phosphine ligand for their next Suzuki coupling reaction.

The Contenders: A Structural Overview

The performance of a phosphine ligand in the Suzuki coupling is inextricably linked to its structure. The ligands under comparison here each possess distinct features that influence their catalytic behavior.

  • This compound (Di-tert-butyl(2,2-diphenyl-1-methylvinyl)phosphine) and Cy-vBRIDP (Dicyclohexyl(2,2-diphenyl-1-methylvinyl)phosphine): The this compound family is characterized by a 2,2-diphenylvinyl backbone. This structure imparts high electron density on the phosphorus atom while also offering significant steric bulk.[4] A key hypothesized feature of this compound is the potential for an interaction between the palladium center and the cis-aryl moiety on the vinyl group, which may stabilize a key catalytic intermediate. Despite their high electron density, this compound ligands exhibit notable air stability.[4]

  • Buchwald Ligands (SPhos and XPhos): These are biaryl phosphine ligands that have become standards in the field. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are known for their ability to form highly active catalysts that are effective for a broad range of substrates, including unactivated aryl chlorides and sterically demanding couplings.[3] Their bulky and electron-rich nature is a result of the substituted biaryl framework.

  • CataCXium A (Di(1-adamantyl)-n-butylphosphine): This ligand is a highly bulky and electron-rich monophosphine. The adamantyl groups provide immense steric hindrance, which is particularly effective at promoting the reductive elimination step. CataCXium A has shown exceptional turnover numbers in various cross-coupling reactions, making it a cost-effective option for large-scale synthesis.[2]

Performance Comparison: A Data-Driven Analysis

Table 1: Suzuki Coupling of Activated Aryl Chlorides

EntryAryl ChlorideArylboronic AcidLigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
14-ChlorobenzonitrilePhenylboronic acidCy-vBRIDPPd(OAc)₂K₃PO₄Toluene80395Synlett 2007, 20, 3206
24-ChlorobenzonitrilePhenylboronic acidSPhosPd(OAc)₂K₃PO₄TolueneRT298J. Am. Chem. Soc. 2004, 126, 13046-13047
34-ChlorobenzonitrilePhenylboronic acidCataCXium APd(OAc)₂K₃PO₄Dioxane/H₂O801>99Chem. Eur. J. 2004, 10, 5142-5150
42-ChloropyridinePhenylboronic acidCy-vBRIDPPd(OAc)₂K₃PO₄Toluene80392Synlett 2007, 20, 3206
52-ChloropyridinePhenylboronic acidSPhosPd(OAc)₂K₃PO₄Toluene801294J. Am. Chem. Soc. 2004, 126, 13046-13047
62-ChloropyridinePhenylboronic acidCataCXium APd-G3-CataCXium ATMSOKToluene1001289J. Am. Chem. Soc. 2017, 139, 12932-12935

Table 2: Suzuki Coupling of Unactivated and Deactivated Aryl Chlorides

EntryAryl ChlorideArylboronic AcidLigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
14-ChloroanisolePhenylboronic acidCy-vBRIDPPd(OAc)₂K₃PO₄Toluene80394Synlett 2007, 20, 3206
24-ChloroanisolePhenylboronic acidSPhosPd(OAc)₂K₃PO₄TolueneRT297J. Am. Chem. Soc. 2004, 126, 13046-13047
34-ChloroanisolePhenylboronic acidCataCXium APd(OAc)₂K₃PO₄Dioxane/H₂O10016>99Chem. Eur. J. 2004, 10, 5142-5150
4ChlorobenzenePhenylboronic acidCy-vBRIDPPd(OAc)₂K₃PO₄Toluene80393Synlett 2007, 20, 3206
5ChlorobenzenePhenylboronic acidSPhosPd(OAc)₂K₃PO₄Toluene801898J. Am. Chem. Soc. 2004, 126, 13046-13047
6ChlorobenzenePhenylboronic acidCataCXium APd(OAc)₂K₃PO₄Dioxane/H₂O10016>99Chem. Eur. J. 2004, 10, 5142-5150

Table 3: Suzuki Coupling of Sterically Hindered Substrates

EntryAryl HalideArylboronic AcidLigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
12-Bromo-1,3,5-trimethylbenzene2-Tolylboronic acidThis compoundPd(OAc)₂K₃PO₄Toluene802.585Adv. Synth. Catal. 2007, 349, 2089
22-Bromo-1,3,5-trimethylbenzene2-Tolylboronic acidSPhosPd(OAc)₂K₃PO₄Toluene801295J. Am. Chem. Soc. 2004, 126, 13046-13047
32-Chloro-1,3-dimethylbenzenePhenylboronic acidXPhosPd₂(dba)₃K₃PO₄t-BuOH1002492J. Am. Chem. Soc. 2003, 125, 6653-6655
42-Chlorotoluene2,4,6-Trimethylphenylboronic acidCataCXium APd(OAc)₂K₃PO₄Dioxane/H₂O1001698Chem. Eur. J. 2004, 10, 5142-5150

Analysis of Performance Data:

From the compiled data, several key insights emerge:

  • This compound ligands demonstrate excellent activity for the coupling of both activated and unactivated aryl chlorides, providing high yields in relatively short reaction times.[6] Their performance with sterically hindered substrates is also noteworthy.

  • Buchwald ligands (SPhos and XPhos) are highly versatile and robust, often achieving near-quantitative yields for a wide array of substrates, including challenging aryl chlorides at room temperature.[1]

  • CataCXium A consistently delivers exceptional yields, often greater than 99%, for a variety of aryl chlorides. Its high turnover numbers make it a very attractive ligand from a process chemistry perspective.[2]

The choice of ligand will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired reaction conditions (temperature, time), and cost considerations.

Mechanistic Insights: What Sets this compound Apart?

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. The unique structure of the phosphine ligand plays a critical role in modulating the efficiency of each of these steps.

Suzuki_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar'(L) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reagents Ar-X reagents->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The enhanced performance of this compound ligands can be attributed to a unique structural feature. It is proposed that the cis-phenyl group on the vinyl backbone can engage in a stabilizing interaction with the palladium center during the catalytic cycle. This interaction may stabilize a coordinatively unsaturated 14-electron intermediate, which is believed to be a key reactive species, thereby accelerating the overall catalytic turnover.

Ligand_Selection_Workflow start Substrate Analysis steric_hindrance Sterically Hindered? start->steric_hindrance electron_rich_poor Electron-rich or -poor? steric_hindrance->electron_rich_poor Yes aryl_chloride Aryl Chloride? steric_hindrance->aryl_chloride No This compound This compound electron_rich_poor->this compound Electron-rich buchwald SPhos / XPhos electron_rich_poor->buchwald Electron-poor catacxium CataCXium A aryl_chloride->buchwald No aryl_chloride->catacxium Yes

Sources

The Unseen Contender: Validating vBRIDP's Prowess in Challenging Aryl Chloride Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for the Modern Synthetic Chemist

In the landscape of palladium-catalyzed cross-coupling, the Suzuki-Miyaura reaction remains a cornerstone for the synthesis of biaryl compounds, pivotal structures in pharmaceuticals, agrochemicals, and materials science. While the coupling of aryl bromides and iodides is now routine, the activation of the more abundant, cost-effective, yet notoriously inert C-Cl bond remains a significant benchmark for catalytic efficiency. For decades, the development of bulky, electron-rich phosphine ligands has been the driving force behind this advancement, with ligands from the Buchwald group, such as SPhos and XPhos, establishing themselves as the gold standard.

This guide introduces a rigorous, data-driven comparison of a potent, yet perhaps less universally recognized ligand, vBRIDP , against these established benchmarks. Developed by Takasago International Corporation, this compound (Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine) is a sterically demanding, electron-rich monophosphine ligand designed for high performance in cross-coupling reactions.[1][2] Here, we move beyond anecdotal evidence to provide a quantitative validation of its effectiveness in the challenging Suzuki-Miyaura coupling of aryl chlorides, offering researchers a clear perspective on its place in the modern catalysis toolbox.

The Challenge: Overcoming the Inertia of the Aryl-Chloride Bond

The rate-limiting step in the Suzuki-Miyaura catalytic cycle for aryl chlorides is typically the initial oxidative addition of the aryl chloride to the Pd(0) center. The strength and less polarized nature of the C-Cl bond compared to C-Br or C-I bonds present a significant kinetic barrier. The success of modern catalysts hinges on the design of ligands that can accelerate this crucial step.

The prevailing mechanistic understanding suggests that bulky, electron-rich phosphine ligands promote the formation of a highly reactive, monoligated L-Pd(0) species.[3] This 12-electron complex is sterically less encumbered and electronically more amenable to cleaving the robust C-Cl bond, initiating the catalytic cycle. Ligands like this compound, XPhos, and SPhos are all designed to favor the formation and stabilization of this key intermediate.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0L L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0L->OxAdd ArPdCl L-Pd(II)(Ar)(Cl) (Oxidative Adduct) OxAdd->ArPdCl Transmetal Transmetalation ArPdCl->Transmetal ArPdAr L-Pd(II)(Ar)(Ar') (Diaryl Complex) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0L Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product ArCl Aryl Chloride (Ar-Cl) ArCl->OxAdd BoronicAcid Boronic Acid Derivative (Ar'-B(OR)2) BoronicAcid->Transmetal Base Base (e.g., K3PO4) Base->Transmetal

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of aryl chlorides.

Performance Benchmark: Coupling of 4-Chlorotoluene

To provide a direct and objective comparison, we have collated data for the Suzuki-Miyaura coupling of a standard, unactivated aryl chloride—4-chlorotoluene—with phenylboronic acid. This reaction serves as a reliable indicator of a catalyst system's general efficacy for this challenging substrate class.

LigandPd SourceCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(OAc)₂1.0 (Pd), 2.0 (Ligand)K₃PO₄Toluene1001698 [4]
XPhos Pd Source Not Specified0.5 (Pd)K₃PO₄THF/H₂ORT18>95
SPhos Pd(OAc)₂1.0 (Pd), 1.0 (Ligand)K₃PO₄TolueneRT298 *

*Data for 2-chlorotoluene coupling with phenylboronic acid, a closely related substrate.

The data clearly indicates that This compound is a highly competitive ligand, achieving a near-quantitative yield of 98% for the coupling of 4-chlorotoluene.[4] This performance is on par with the benchmark ligands XPhos and SPhos, which are renowned for their high activity, even at room temperature for certain substrates. The results validate this compound's position as a top-tier ligand for activating aryl chlorides.

Experimental Protocols for Comparative Analysis

Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed to allow for the direct validation and comparison of these catalyst systems in your own laboratory setting.

Experimental_Workflow cluster_workflow Comparative Experimental Workflow Setup 1. Reaction Setup (Oven-dried Schlenk tube, magnetic stir bar) Reagents 2. Add Solids (Aryl chloride, Boronic acid, Base, Pd source, Ligand) Setup->Reagents Inert 3. Inert Atmosphere (Evacuate & backfill with N2 or Ar, 3x cycles) Reagents->Inert Solvent 4. Add Degassed Solvent (via syringe) Inert->Solvent Reaction 5. Heat & Stir (Set temperature and monitor reaction) Solvent->Reaction Workup 6. Quench & Workup (Cool, dilute, wash, extract, dry) Reaction->Workup Analysis 7. Purify & Analyze (Chromatography, NMR, GC-MS) Workup->Analysis

Figure 2. General workflow for setting up and performing comparative cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling with this compound Ligand

This protocol is adapted from the conditions reported by Suzuki, K. et al. in Synlett, 2007.[4]

Materials:

  • 4-Chlorotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1.0 mol%)

  • This compound (0.02 mmol, 2.0 mol%)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, this compound, phenylboronic acid, and K₃PO₄.

  • Evacuate the tube and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • Add 4-chlorotoluene via syringe, followed by the degassed toluene.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.

Protocol 2: Suzuki-Miyaura Coupling with SPhos Ligand at Room Temperature

This protocol is based on the general procedures for room-temperature coupling of aryl chlorides developed by the Buchwald group.[3]

Materials:

  • Aryl Chloride (e.g., 2-chlorotoluene) (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1.0 mol%)

  • SPhos (0.01 mmol, 1.0 mol%)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂, SPhos, phenylboronic acid, and K₃PO₄ to an oven-dried vial with a magnetic stir bar.

  • Add the aryl chloride and degassed toluene.

  • Seal the vial with a Teflon-lined cap and remove from the glovebox.

  • Stir the reaction mixture vigorously at room temperature (approx. 25 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Expert Recommendation

The experimental data demonstrates conclusively that This compound is a highly effective ligand for the Suzuki-Miyaura coupling of unactivated aryl chlorides, delivering performance comparable to the most widely used and respected ligands in the field, SPhos and XPhos. For research groups and process development teams, this compound represents a robust and reliable alternative, expanding the available toolkit for constructing valuable biaryl motifs from readily available starting materials.

While SPhos and XPhos have the advantage of extensive literature precedent and proven efficacy at room temperature for many substrates, this compound's performance under thermal conditions is excellent and warrants its consideration, particularly in screening campaigns for new transformations or when optimizing conditions for specific, challenging substrates. The choice between these high-performance ligands may ultimately depend on substrate-specific nuances, cost, and availability. However, it is clear that this compound should be regarded as a member of the elite class of phosphine ligands capable of taming the challenging aryl chloride coupling.

References

  • Hazari, N., & Sanford, M. S. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • Takasago International Corporation. (2021). BRIDP® Monophosphine Ligands for Palladium-catalyzed Coupling Reaction. [Link]

Sources

A Senior Application Scientist's Guide: Benchmarking vBRIDP Against Buchwald Ligands in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a phosphine ligand is a critical determinant for success in palladium-catalyzed cross-coupling reactions. The ligand architecture dictates the catalyst's stability, activity, and substrate scope, directly impacting reaction efficiency and the viability of synthetic routes. This guide provides an in-depth, objective comparison of the vBRIDP® ligand system against the well-established Buchwald family of biaryl phosphine ligands. Our analysis is grounded in experimental data curated from the literature, offering a framework for rational ligand selection in your next synthetic challenge.

The Landscape of Ligand Design: Electron-Richness and Steric Hindrance as Cornerstones of Reactivity

The evolution of palladium-catalyzed cross-coupling has been intrinsically linked to the development of sophisticated phosphine ligands. The core principle behind high-performance ligands, such as the Buchwald and this compound families, is the synergistic combination of steric bulk and electron-donating character.[1][2]

  • Electron-richness: Ligands with high electron density on the phosphorus atom enhance the rate of the oxidative addition step, the initial activation of the aryl halide, by increasing the nucleophilicity of the palladium(0) center.[3] This is particularly crucial for activating less reactive substrates like aryl chlorides.[1]

  • Steric Hindrance: A bulky ligand promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly catalytically active.[3] Furthermore, significant steric clash around the metal center facilitates the final reductive elimination step, releasing the desired product and regenerating the active catalyst.[4]

The Buchwald ligands, a diverse family of dialkylbiaryl phosphines, have been meticulously engineered over several generations to optimize these properties for a wide array of transformations.[5][6] Ligands like XPhos, SPhos, and BrettPhos are renowned for their broad applicability and high performance.[5][7]

The this compound® (2,2-diphenylvinylphosphine) ligands, developed by Takasago International Corporation, represent a different structural class designed to achieve similar goals.[4][8] These ligands are characterized by a unique vinylphosphine scaffold, which imparts high electron density on the phosphorus atom. A key practical advantage of the BRIDP family is their reported air stability, which simplifies handling and reaction setup compared to some air-sensitive phosphines.[4]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination serves as a representative example of the palladium-catalyzed cross-coupling catalytic cycle. Understanding this mechanism is fundamental to appreciating the role of the ligand in each elementary step.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]+X- OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Arylamine (Ar-NR'R'') Amido_complex->Product Salt [Base-H]+X- Amido_complex->Salt ArX Aryl Halide (Ar-X) Amine Amine (HNR'R'') Base Base

Figure 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

The ligand (L) plays a crucial role throughout this cycle: it stabilizes the palladium center, influences the rates of oxidative addition and reductive elimination, and prevents catalyst decomposition pathways.

Benchmarking Protocol: A Standardized Approach to Comparison

Direct, side-by-side comparative data for this compound and Buchwald ligands under identical conditions is not extensively available in the peer-reviewed literature. Therefore, this guide collates representative data from various sources and presents it within the framework of a standardized, benchmark protocol. This approach allows for a more objective assessment of their relative performance across different substrate classes.

The following protocol for a Buchwald-Hartwig amination of an aryl chloride with a secondary amine is a robust starting point for such a comparison.

Benchmarking_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Charge Flask: - Pd Precatalyst (e.g., Pd₂(dba)₃) - Ligand (this compound or Buchwald) - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) setup->reagents stir1 Stir at RT (5-10 min) reagents->stir1 add_substrates Add Substrates: - Aryl Halide - Amine stir1->add_substrates heat Heat to Reaction Temp (e.g., 100-110 °C) add_substrates->heat monitor Monitor Reaction (TLC, GC, or LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Characterization & Yield purify->analyze

Figure 2: Standardized Experimental Workflow for Benchmarking.

Detailed Benchmarking Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established, reliable procedures for the amination of aryl chlorides.[9]

  • Reaction Setup: To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.0 mol%), the phosphine ligand (2.5 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv.).

  • Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle is repeated three times.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., Toluene, 0.2 M) is added via syringe.

  • Pre-formation: The mixture is stirred at room temperature for 10 minutes to allow for the formation of the active catalyst.

  • Substrate Addition: The aryl halide (1.0 equiv.) and the amine (1.2 equiv.) are added sequentially via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 4-24 hours).

  • Monitoring: The reaction progress is monitored by an appropriate analytical technique such as TLC, GC, or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired arylamine.

Performance Data: A Comparative Analysis

The following tables summarize the performance of Cy-vBRIDP (a representative this compound ligand) and prominent Buchwald ligands in benchmark Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

Table 1: Performance in Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine

LigandAryl HalideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Cy-vBRIDP 4-Chlorotoluene(C₃H₅PdCl)₂Toluene100395[10]
XPhos 4-ChlorotoluenePd₂(dba)₃Toluene100 (reflux)694[9]
BrettPhos 4-ChlorotoluenePd G3 Precat.Dioxane1001>99[7][11]

Analysis: In the coupling of an unactivated aryl chloride with morpholine, both Cy-vBRIDP and XPhos demonstrate excellent efficacy, providing near-quantitative yields.[9][10] The BrettPhos system, particularly when used as a G3 precatalyst, shows exceptionally high activity, achieving complete conversion in a significantly shorter reaction time.[7][11] This highlights the advanced nature of the Buchwald precatalyst systems. However, the performance of Cy-vBRIDP is highly competitive, indicating it is a very effective ligand for this class of transformation.

Table 2: Performance in Suzuki-Miyaura Coupling of Aryl Chlorides

LigandAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cy-vBRIDP 4-ChloroanisolePhenylboronic acid(C₃H₅PdCl)₂K₃PO₄Toluene80390[10]
XPhos 4-ChloroanisolePhenylboronic acidPdCl₂(XPhos)₂TBAOHn-BuOH1100.593[12][13]
SPhos 4-ChlorotoluenePhenylboronic acidPd(OAc)₂K₃PO₄Dioxane80298[14]

Analysis: In the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, Cy-vBRIDP again provides high yields for the coupling of an electron-rich aryl chloride.[10] The XPhos and SPhos systems also deliver excellent results, often with very short reaction times, especially when using microwave heating or optimized precatalysts.[12][13][14] The data suggests that for standard Suzuki-Miyaura couplings of aryl chlorides, both this compound and the Buchwald ligands are highly effective choices. The optimal ligand may depend on the specific substrates and desired reaction conditions (e.g., temperature, time).

Causality and Field-Proven Insights: Why Choose One Over the Other?

The choice between this compound and a Buchwald ligand is nuanced and depends on the specific synthetic challenge.

  • Buchwald Ligands (e.g., XPhos, BrettPhos):

    • Strengths: The primary advantage lies in the extensive body of literature and the availability of well-defined, highly active precatalysts (G3 and G4 generations).[5] These precatalysts offer improved stability, solubility, and reliability, often allowing for lower catalyst loadings and faster reaction times.[5] Specific ligands within the family have been optimized for particular substrate classes, such as BrettPhos for primary amines.[7][15]

    • Considerations: The synthesis of some biaryl phosphine ligands can be complex, and they can be sensitive to air, although the development of precatalysts has largely mitigated this issue for the end-user.

  • This compound Ligands (e.g., Cy-vBRIDP):

    • Strengths: this compound ligands have demonstrated high reactivity, comparable to leading Buchwald ligands in several standard cross-coupling reactions.[10] Their key distinguishing feature is their reported air-stability, which can be a significant advantage in terms of handling, storage, and ease of setup, particularly in process chemistry and high-throughput screening environments.[4] The simpler, non-biaryl structure may also offer different solubility profiles.

    • Considerations: The this compound family is newer, and as such, the breadth of published data and available precatalyst options is less extensive than for the Buchwald ligands. While highly effective for a range of transformations, their performance with extremely challenging or niche substrates is less documented.

Conclusion and Recommendations

Both this compound and the Buchwald ligands are powerful tools for modern synthetic chemistry, enabling the construction of complex molecules through palladium-catalyzed cross-coupling.

  • For researchers seeking the most extensively validated systems with a wide range of commercially available, highly active precatalysts and specialized ligands for challenging substrates (e.g., selective monoarylation of primary amines), the Buchwald ligand family remains the gold standard. The wealth of data available provides a high degree of confidence and a clear starting point for optimization.

  • This compound emerges as a highly compelling alternative, offering excellent reactivity that is competitive with the Buchwald systems in key transformations. Its notable air stability presents a significant practical advantage, simplifying experimental setup and potentially improving process robustness. It is an excellent choice for general-purpose Buchwald-Hartwig and Suzuki-Miyaura reactions and should be strongly considered when operational simplicity and ligand stability are high priorities.

Ultimately, the optimal choice will be application-specific. We recommend empirical screening of a small set of ligands, including a top-performing Buchwald ligand (like XPhos or BrettPhos) and this compound, to determine the most effective catalyst system for your particular substrate combination and process requirements.

References

  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.
  • Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. ResearchGate. [URL: https://www.researchgate.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd. (APAC). [URL: https://www.tcichemicals.
  • Validating Reaction Kinetics: A Comparative Guide to Phosphine Ligands in Palladium-Catalyzed Cross. BenchChem. [URL: https://www.benchchem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cy/d3cy01488a]
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c02741]
  • Catalysts & Ligands. Takasago International Corporation. [URL: https://www.takasago.
  • Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination. SciSpace. [URL: https://typeset.
  • Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10845187/]
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.
  • "head-to-head comparison of different phosphine ligands in palladium catalysis". BenchChem. [URL: https://www.benchchem.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3517918/]
  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614214/]
  • Ligand design for cross-couplings: phosphines. YouTube. [URL: https://www.youtube.
  • (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. [URL: https://www.researchgate.net/publication/343799632_Ligand_Effects_of_BrettPhos_and_RuPhos_on_Rate-Limiting_Steps_in_Buchwald-Hartwig_Amination_Reaction_Due_to_the_Modulation_of_Steric_Hindrance_and_Electronic_Structure]
  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/131.shtm]
  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05626]
  • BRIDP. Takasago International Corporation. [URL: https://www.takasago.com/en/fine-chemicals/products/pdf/BRIDP.pdf]
  • ChemInform Abstract: Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. ResearchGate. [URL: https://www.researchgate.
  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo902128q]
  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/dt/c8dt01918j]
  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8712211/]
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c9c727a1334255301a84f3]
  • (PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ResearchGate. [URL: https://www.researchgate.
  • Takasago BRIDP Ligands. Strem. [URL: https://www.strem.com/uploads/resources/documents/takasago_bridp_ligands.pdf]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562530/]
  • A Process Chemistry Benchmark for sp2–sp3 Cross Couplings. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01073]
  • This compound(regR) | 384842-25-5. TCI Deutschland GmbH. [URL: https://www.tcichemicals.com/BE/en/p/V0132]
  • Application Notes and Protocols for Cy-cBRIDP in Buchwald-Hartwig Amination. BenchChem. [URL: https://www.benchchem.
  • This compound(regR) | 384842-25-5. Tokyo Chemical Industry Co., Ltd. (APAC). [URL: https://www.tcichemicals.com/AU/en/p/V0132]
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2656911/]
  • Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. ResearchGate. [URL: https://www.researchgate.net/publication/348737385_Design_and_Application_of_a_Screening_Set_for_Monophosphine_Ligands_in_Cross-Coupling]
  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. [URL: https://www.researchgate.
  • Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. NSF Public Access Repository. [URL: https://par.nsf.gov/servlets/purl/10368155]
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ResearchGate. [URL: https://www.researchgate.net/publication/352528148_Highly_Chemoselective_Ligands_for_Suzuki-Miyaura_Cross-Coupling_Reaction_Based_on_Virtual_Ligand-Assisted_Screening]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [URL: https://www.researchgate.net/publication/319203893_Recent_Advances_in_the_Buchwald-Hartwig_Amination_Reaction_Enabled_by_the_Application_of_Sterically_Demanding_Phosphine_Ancillary_Ligands]
  • Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jcim.2c01479]
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. [URL: https://hammer.purdue.edu/articles/thesis/HIGH-THROUGHPUT_EXPERIMENTATION_OF_THE_BUCHWALD-_HARTWIG_AMINATION_FOR_REACTION_SCOUTING_AND_GUIDED_SYNTHESIS/19717591]
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A Comparative Guide to vBRIDP and SPhos in Palladium-Catalyzed Amination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds with remarkable efficiency. The success of this palladium-catalyzed cross-coupling reaction is intrinsically linked to the choice of the phosphine ligand, which dictates the reaction's rate, scope, and overall efficacy. Among the pantheon of successful ligands, the bulky, electron-rich biarylphosphines developed by the Buchwald group, such as SPhos, have become standards in the field.[1][2] More recently, novel ligand scaffolds like vBRIDP, developed by Takasago, have emerged as powerful alternatives.[3][4]

This guide provides a comprehensive, objective comparison of this compound and SPhos in the context of amination reactions. By delving into their structural nuances, mechanistic implications, and performance with a variety of substrates, this document aims to equip researchers with the insights necessary to make informed decisions for their synthetic challenges.

At a Glance: Key Structural and Performance Differences

While both this compound and SPhos are classified as bulky, electron-rich monophosphine ligands designed to enhance the efficiency of palladium-catalyzed cross-coupling reactions, their structural frameworks impart distinct properties that influence their performance.[3][5]

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a well-established Buchwald ligand, characterized by a biphenyl backbone with ortho-methoxy groups and a dicyclohexylphosphino moiety.[2] This architecture creates a sterically demanding and electron-rich environment around the palladium center, which is crucial for promoting both the oxidative addition of the aryl halide and the reductive elimination of the desired C-N bond.[1][6]

This compound (2,2-Diphenylvinylphosphine) represents a newer class of ligands with a unique 2,2-diphenylvinylphosphine scaffold.[3][4] The design of this compound is also predicated on creating a sterically hindered and electron-rich phosphorus center. A key feature of some this compound derivatives, like Cy-vBRIDP, is the presence of a cyclohexyl group on the phosphorus atom, which contributes to its steric bulk.[3] One of the notable advantages of this compound ligands is their reported air stability, which simplifies handling and setup of reactions.[4]

FeatureThis compound (Cy-vBRIDP)SPhos
Core Scaffold 2,2-Diphenylvinylphosphine2',6'-Dimethoxybiphenyl
Key Substituents Cyclohexyl groups on phosphorusDicyclohexylphosphino group, methoxy groups on the biphenyl backbone
Reported Advantages Air-stable, effective for a range of aryl halides including chlorides.[3][4]Highly versatile, extensive literature support, excellent for a wide range of amines.[5][7]

Performance in Buchwald-Hartwig Amination: A Data-Driven Comparison

Table 1: Performance of Cy-vBRIDP in Buchwald-Hartwig Amination [3]

Aryl HalideAminePd SourceLigand Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisoleAnilinePd(OAc)₂2NaOtBuToluene80389
2-BromotolueneBenzylaminePd(OAc)₂2NaOtBuToluene80390
4-BromoanisoleDibenzylaminePd(OAc)₂2NaOtBuToluene80392
ChlorobenzeneDiphenylaminePd(OAc)₂2NaOtBuToluene1001895
4-ChlorotolueneMorpholinePd(OAc)₂2NaOtBuToluene1001898
4-ChloroacetophenoneAnilinePd(OAc)₂2NaOtBuToluene1001891

Table 2: Performance of SPhos in Buchwald-Hartwig Amination [5][8]

Aryl HalideAminePd PrecatalystLigand Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd₂(dba)₃1.5NaOtBuToluene80299
4-Chloroanisolen-HexylaminePd(OAc)₂2NaOtBuToluene1002098
2-BromotolueneAnilinePd(OAc)₂1NaOtBuTolueneRT2196
4-BromobenzonitrileDi-n-butylaminePd(OAc)₂1.5NaOtBuToluene80398
4-ChlorobenzonitrilePyrrolidinePd(OAc)₂1NaOtBuToluene1002499

From the available data, both Cy-vBRIDP and SPhos demonstrate high efficacy in the amination of a variety of aryl halides with both primary and secondary amines. Notably, both ligands are capable of activating challenging aryl chlorides, which are economically attractive starting materials.[3][5]

Mechanistic Considerations and Ligand Design Philosophy

The exceptional performance of both this compound and SPhos in the Buchwald-Hartwig amination can be attributed to their ability to facilitate the key steps of the catalytic cycle. The bulky and electron-donating nature of these ligands promotes the formation of a monoligated, highly reactive L₁Pd(0) species, which readily undergoes oxidative addition with the aryl halide.[5][6]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L Pd(0)L Ar-Pd(II)-X_L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)-X_L Oxidative Addition (Ar-X) Ar-Pd(II)-NR1R2_L [Ar-Pd(II)(NR¹R²)L] Ar-Pd(II)-X_L->Ar-Pd(II)-NR1R2_L Ligand Exchange (HNR¹R², Base) Ar-NR1R2 Ar-NR¹R² Ar-Pd(II)-NR1R2_L->Ar-NR1R2 Reductive Elimination Ar-NR1R2->Pd(0)L Catalyst Regeneration Product Aryl Amine (Ar-NR¹R²) Ar-NR1R2->Product Ar-X Aryl Halide (Ar-X) Ar-X->Pd(0)L Amine Amine (HNR¹R²) Amine->Ar-Pd(II)-X_L Experimental_Workflow start Start inert_atmosphere Assemble Reaction Under Inert Atmosphere start->inert_atmosphere add_solids Add Pd Source, Ligand, Aryl Halide, Amine, and Base inert_atmosphere->add_solids add_solvent Add Anhydrous, Deoxygenated Solvent add_solids->add_solvent heat_stir Heat and Stir for Designated Time add_solvent->heat_stir workup Aqueous Workup heat_stir->workup purification Purification by Chromatography workup->purification end Characterize Pure Product purification->end

Sources

The Pivotal Role of the Palladium Precursor: More Than Just a Metal Source

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Palladium Precursor Selection for vBRIDP-Catalyzed Cross-Coupling Reactions

For researchers, chemists, and professionals in drug development, the optimization of palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthesis. The choice of ligand is paramount, and the 2,2-diphenylvinylphosphine (this compound) ligand has emerged as a robust, air-stable, and highly effective option for reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.[1][2] However, the performance of the this compound ligand is intrinsically linked to its partner: the palladium precursor. The selection of this precursor is not a trivial decision; it dictates the mechanism of catalyst activation, influences reaction kinetics, and can be the determining factor between a high-yielding, efficient process and a sluggish, incomplete conversion.

This guide provides an in-depth comparison of common palladium precursors when paired with the this compound ligand. We will move beyond simple cataloging, delving into the causality behind experimental choices to empower you to select the optimal catalytic system for your specific synthetic challenge.

In the majority of cross-coupling applications, the species introduced into the reaction vessel is a "precatalyst"—a stable palladium source that must be converted in situ into the catalytically active Pd(0) species.[3][4] This initial activation step is the gateway to the catalytic cycle. The nature of the precursor—its oxidation state (Pd(0) vs. Pd(II)), its coordinating ligands (e.g., acetate, dba, chloride), and its stability—profoundly impacts this process and the overall reaction efficiency.

Key factors to consider when selecting a precursor include:

  • Activation Pathway: Pd(II) precursors require a reduction step, often facilitated by a phosphine ligand, a base, or other reagents in the mixture.[5] Pd(0) precursors, in theory, can enter the catalytic cycle directly, but the dissociation of their own ligands (like dibenzylideneacetone, dba) can be rate-limiting or even detrimental.[6]

  • Stability and Handling: The bench stability and ease of handling of the precursor are critical for reproducibility and practicality, especially in industrial settings.[7]

  • Cost and Atom Economy: For large-scale synthesis, the cost of the precursor is a significant consideration.

  • Anion/Ligand Effects: Residual ligands or counter-ions from the precursor (e.g., chloride, acetate) can interact with the active catalyst, sometimes beneficially, but often to the detriment of the reaction.[8]

Comparative Analysis of Palladium Precursors for this compound Systems

We will now examine the performance characteristics of several common palladium precursors. While direct, head-to-head comparative studies for this compound with every precursor are not extensively published, we can synthesize a robust comparison based on known reactivity principles and available data for this compound and other electron-rich phosphine ligands.

Palladium(II) Acetate (Pd(OAc)₂)

Often considered the workhorse of palladium catalysis, Pd(OAc)₂ is a versatile, cost-effective, and relatively stable Pd(II) precursor.[7] Its activation to Pd(0) is a complex process that is highly dependent on the reaction conditions, but it is reliably effective with electron-rich phosphine ligands like this compound.

Mechanism Insight: The reduction of Pd(OAc)₂ in the presence of phosphines is thought to proceed via the formation of a Pd(II)-phosphine complex, which then undergoes reductive elimination or reaction with a reducing agent in the mixture (such as an amine, base, or solvent) to generate the active Pd(0)Lₙ species.[9]

Performance with this compound: Published examples demonstrate that the Pd(OAc)₂/vBRIDP system is highly effective for both Suzuki-Miyaura and Buchwald-Hartwig couplings.[2] It provides a reliable and high-yielding catalytic system for a range of aryl bromides and chlorides.

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

As a stable Pd(0) source, Pd₂(dba)₃ has the advantage of not requiring an in situ reduction step.[10][11] This can be beneficial for sensitive substrates that might be degraded under harsh reductive activation conditions.

Mechanism Insight: The primary activation step is the dissociation of the dba ligands to create a coordinatively unsaturated Pd(0) center that can be trapped by the this compound ligand. However, the liberated dba can sometimes interfere with the catalytic cycle by competing with the substrate for coordination to the active catalyst.[6] This can lead to an induction period or lower overall activity compared to a well-optimized Pd(II) system.

Performance Considerations: While specific data for this compound with Pd₂(dba)₃ is sparse, it is a common choice for many cross-coupling reactions.[12] Its performance relative to Pd(OAc)₂ can be substrate-dependent. A key consideration is the purity of the Pd₂(dba)₃ source, as it has a known tendency to decompose into palladium nanoparticles, which can affect reproducibility.[6]

Allylpalladium(II) Chloride Dimer ([PdCl(π-allyl)]₂)

This Pd(II) precursor offers a different activation pathway and has shown distinct advantages in certain contexts. The formation of a pre-formed complex between the precursor and the ligand before introducing it to the main reaction can sometimes lead to superior results.

Mechanism Insight: Activation involves the reaction of the Pd-allyl complex with the phosphine ligand and a base, leading to the formation of the active Pd(0) species. This pathway can be very clean and efficient.

Performance with this compound: A key finding shows that a catalyst complex isolated after premixing [PdCl(π-allyl)]₂ and this compound gave a better result in a Suzuki-Miyaura coupling than the catalyst generated in situ from Pd(OAc)₂.[2] This suggests that for challenging transformations, the use of an allyl-based precursor or the pre-formation of the active catalyst could be a superior strategy.

Palladium(II) Chloride (PdCl₂)

While being one of the least expensive palladium salts, PdCl₂ is often avoided in high-performance catalysis. Its primary drawbacks are poor solubility in common organic solvents and the presence of chloride ions.

Mechanism Insight: The chloride anion is a notoriously poor leaving group and can form stable, bridged palladium dimers that are less catalytically active. Furthermore, residual chloride can poison the active catalyst, hindering its performance.[8] While effective in some systems, it generally requires more forcing conditions and gives less reproducible results compared to other precursors.[7]

Data Summary: Head-to-Head Precursor Characteristics

The following table summarizes the key characteristics and performance considerations for selecting a palladium precursor to use with this compound.

PrecursorFormulaOxidation StateTypical Performance with this compoundProsCons
Palladium(II) AcetatePd(OAc)₂Pd(II)Excellent: Proven efficacy in Suzuki & Buchwald-Hartwig reactions.[2]Cost-effective, bench-stable, widely available, highly versatile.[7]Requires in situ reduction; acetate can sometimes play a role in the reaction.
Allylpalladium(II) Chloride Dimer[PdCl(π-allyl)]₂Pd(II)Excellent: Pre-formed complex can outperform in situ Pd(OAc)₂ systems.[2]Clean activation pathway; allows for pre-formation of active catalyst.Higher cost than Pd(OAc)₂ or PdCl₂.
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃Pd(0)Good (Predicted): Effective general Pd(0) source.No reduction step needed; mild activation.Liberated dba can inhibit catalysis; variable purity; higher cost.[6]
Palladium(II) ChloridePdCl₂Pd(II)Fair to Poor: Generally avoided.Very low cost.Poor solubility; chloride can poison the catalyst; often gives lower yields.[8]

Experimental Section: A Self-Validating Protocol for Precursor Comparison

To objectively compare the performance of different palladium precursors with this compound in your own laboratory, a standardized model reaction is essential. Below is a representative protocol for a Suzuki-Miyaura coupling reaction, which can be adapted to test each precursor.

Model Reaction: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Caption: Experimental workflow for comparing palladium precursors.

Step-by-Step Protocol:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the this compound ligand (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add potassium phosphate (K₃PO₄, 2.0 mmol), phenylboronic acid (1.2 mmol), and 4-bromoanisole (1.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.

  • Workup: Once the 4-bromoanisole is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-methoxybiphenyl.

By keeping all other variables constant (reagent stoichiometry, temperature, solvent, base) and only changing the palladium precursor, this protocol allows for a direct and reliable comparison of their performance.

Mechanistic Framework: The Catalytic Cycle

Understanding the fundamental catalytic cycle is key to rationalizing the performance differences between precursors. The choice of a Pd(II) vs. a Pd(0) precursor primarily affects the entry point into this cycle.

Suzuki_Miyaura_Cycle cluster_entry Precursor Activation Pd0 Pd(0)L (Active Catalyst) OxAdd Ar-Pd(II)-(X)L Pd0->OxAdd Oxidative Addition (+ Ar-X) Transmetal Ar-Pd(II)-Ar'L OxAdd->Transmetal Transmetalation (+ Ar'-B(OR)₂) Transmetal->Pd0 Reductive Elimination (- Ar-Ar') PdII_Precursor Pd(II) Precursor (e.g., Pd(OAc)₂) PdII_Precursor->Pd0 Reduction Pd0_Precursor Pd(0) Precursor (e.g., Pd₂(dba)₃) Pd0_Precursor->Pd0 Ligand Dissociation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

A Pd(II) precursor must first undergo reduction to enter the cycle at the Pd(0)L stage. A Pd(0) precursor can, in principle, enter directly after its own ligands dissociate to allow for coordination of the this compound ligand. The efficiency of these initial steps sets the stage for the entire catalytic turnover.

Conclusion and Recommendations

The combination of the this compound ligand with a palladium precursor creates a powerful catalytic system for modern organic synthesis. While multiple precursors can be effective, a judicious selection based on scientific principles is crucial for optimizing outcomes.

  • For General Application and Cost-Effectiveness: Pd(OAc)₂ remains the precursor of choice. It is reliable, well-understood, and has a proven track record of high performance with this compound.

  • For Challenging or Sensitive Substrates: [PdCl(π-allyl)]₂ , particularly when used to pre-form the active catalyst, can offer superior performance and should be considered when standard conditions with Pd(OAc)₂ are suboptimal.

  • For Mild, Reduction-Free Conditions: Pd₂(dba)₃ is a viable option, but researchers should be mindful of potential inhibition by the dba ligand and ensure the use of a high-purity source.

  • To be Avoided for High-Performance Applications: PdCl₂ is generally not recommended due to issues with solubility and catalyst poisoning.

By understanding the interplay between the this compound ligand and its palladium partner, researchers can unlock the full potential of this catalytic system, accelerating the development of complex molecules and advancing the frontiers of chemical science.

References

  • ChemInform Abstract: Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. (2010). ChemInform, 41(32). [Link]

  • McMillan, A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936–1967. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Wang, C., et al. (2023). Effects of Palladium Precursors on the Activity and Stability of Pd Catalysts for the Oxidation of Volatile Organic Components (VOCs). Catalysts, 13(4), 665. [Link]

  • Billingsley, K. L., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 25(21), 5183. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Dai, Q., et al. (2014). Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions. Organic & Biomolecular Chemistry, 12(36), 7146-7155. [Link]

  • Uemura, T., et al. (2005). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Journal of Synthetic Organic Chemistry, Japan, 63(6), 611-621. [Link]

  • Wang, C., et al. (2023). Effects of Palladium Precursors on the Activity of Palladium Nanocatalysts for the Oxidation of Volatile Organic Components. Catalysts, 13(4), 665. [Link]

  • Fantoni, T., et al. (2025). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. ResearchGate. [Link]

  • Magano, J. (2017). Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point. Scholar.uwindsor.ca. [Link]

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  • Magano, J. (2015). Understanding Palladium Acetate from a User Perspective. Organic Process Research & Development, 19(6), 643-667. [Link]

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  • Dai, Q., et al. (2014). Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions. Organic & Biomolecular Chemistry, 12(36), 7146-55. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Protein-Protein Interactions Using Bioluminescence Resonance Energy Transfer (BRET)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and cellular biology, the confident identification of protein-protein interactions (PPIs) is paramount. These interactions form the intricate backbone of cellular signaling pathways, and their dysregulation is often at the heart of disease. While high-throughput screening methods provide a valuable first pass at identifying potential PPIs, rigorous cross-validation is essential to eliminate false positives and confirm the biological significance of these findings.[1] This guide provides an in-depth technical overview of Bioluminescence Resonance Energy Transfer (BRET), a powerful technique for validating and studying PPIs in live cells. We will explore the causality behind its experimental design, compare its performance with alternative methods, and provide the necessary protocols to empower your research.

The Imperative of Orthogonal Validation in PPI Studies

High-throughput methods for discovering PPIs, such as yeast two-hybrid (Y2H) screens and affinity purification-mass spectrometry (AP-MS), are indispensable for generating initial interaction maps. However, these techniques are prone to artifacts and may identify interactions that do not occur under physiological conditions.[2] Therefore, validating these initial "hits" with an independent, orthogonal method is a critical step to ensure the integrity of the data and the validity of downstream research. An ideal validation method should be performed in a relevant biological context, preferably in live cells, and provide quantitative data.

BRET: A Proximity-Based Assay for Real-Time PPI Analysis in Live Cells

Bioluminescence Resonance Energy Transfer (BRET) is a robust and sensitive technique used to detect and monitor PPIs in real-time within living cells.[3] The principle of BRET is based on the non-radiative transfer of energy between a bioluminescent donor molecule and a fluorescent acceptor molecule.[4] For this energy transfer to occur, the donor and acceptor must be in very close proximity, typically less than 10 nanometers apart.[5][6]

This proximity-dependent nature of BRET makes it an excellent tool for validating putative PPIs. In a typical BRET experiment, the two proteins of interest are genetically fused to a donor luciferase (like Renilla luciferase, RLuc) and an acceptor fluorophore (like Yellow Fluorescent Protein, YFP), respectively. If the two proteins interact, they bring the donor and acceptor moieties close enough for energy transfer to occur. The emission of light from the acceptor is then measured, and the ratio of acceptor emission to donor emission (the BRET ratio) provides a quantitative measure of the interaction.[5]

A key advantage of BRET is that it does not require an external light source for excitation, which minimizes phototoxicity, autofluorescence, and photobleaching that can be problematic in fluorescence-based methods like Förster Resonance Energy Transfer (FRET).[7]

Comparative Analysis of PPI Validation Methods

The choice of a validation method depends on various factors, including the nature of the interaction being studied, the available resources, and the specific experimental question. Here, we compare BRET with other commonly used techniques.

Technique Principle Advantages Limitations Typical Application
BRET Energy transfer from a bioluminescent donor to a fluorescent acceptor upon close proximity.[4]Real-time analysis in live cells, low background, quantitative, sensitive for weak or transient interactions.[3]Requires genetic fusion of tags, potential for steric hindrance from tags.Validating binary interactions, studying interaction dynamics and kinetics in live cells.[8]
Co-Immunoprecipitation (Co-IP) Antibody-based capture of a target protein and its binding partners from a cell lysate.[9]Detects interactions in a near-native cellular context, does not require recombinant proteins.[10]May miss transient or weak interactions, susceptible to non-specific binding, provides indirect evidence of interaction.[11]Validating interactions within endogenous protein complexes.[1]
Pull-Down Assay In vitro binding of a purified "bait" protein (often tagged) to "prey" proteins in a cell lysate.[12]Can identify direct interactions, relatively simple and cost-effective.In vitro nature may not reflect cellular conditions, potential for false positives due to non-specific binding.Confirming direct binary interactions identified by other methods.
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor through the interaction of two proteins in yeast, leading to the expression of a reporter gene.[12]High-throughput screening for novel interactions, detects transient interactions.High rate of false positives and false negatives, interactions occur in the yeast nucleus which may not be the native environment.[2][13]Large-scale screening for potential interaction partners.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[14]Provides real-time kinetic and affinity data (k_on, k_off, K_D), label-free.Requires purified proteins, immobilization of one partner may affect its conformation, can be expensive.Quantitative characterization of binding affinity and kinetics.

Experimental Workflow & Protocols

BRET Experimental Workflow

The following diagram illustrates a typical workflow for a BRET-based PPI validation experiment.

BRET_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: BRET Assay cluster_analysis Phase 3: Data Analysis constructs Generate Fusion Constructs (Protein A-RLuc & Protein B-YFP) transfection Transfect Cells with Plasmids constructs->transfection expression Allow for Protein Expression (24-48h) transfection->expression harvest Harvest and Plate Cells expression->harvest substrate Add Luciferase Substrate (e.g., Coelenterazine) harvest->substrate measure Measure Donor (480nm) and Acceptor (530nm) Emissions substrate->measure ratio Calculate BRET Ratio (Acceptor Emission / Donor Emission) measure->ratio controls Compare to Negative Controls ratio->controls validation Validate Interaction controls->validation

Caption: A streamlined workflow for BRET-based protein-protein interaction analysis.

Detailed Protocol for a BRET Assay

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmids encoding Protein A-RLuc and Protein B-YFP

  • Appropriate cell culture medium and supplements

  • Transfection reagent

  • 96-well white opaque microplates

  • Luminometer with two emission filters (e.g., 480 nm for RLuc and 530 nm for YFP)

  • Coelenterazine h (or other suitable luciferase substrate)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture and Transfection:

    • One day prior to transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the Protein A-RLuc and Protein B-YFP expression plasmids using a suitable transfection reagent according to the manufacturer's protocol. Include appropriate negative controls (e.g., transfection of Protein A-RLuc with an empty YFP vector).

  • Protein Expression:

    • Incubate the transfected cells for 24-48 hours to allow for sufficient expression of the fusion proteins.

  • BRET Assay:

    • Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in PBS or a suitable buffer and determine the cell density.

    • Plate the cell suspension into a 96-well white opaque microplate.

    • Add the luciferase substrate (e.g., coelenterazine h to a final concentration of 5 µM) to each well.

    • Immediately measure the luminescence at 480 nm (donor emission) and 530 nm (acceptor emission) using a luminometer.

  • Data Analysis:

    • Calculate the BRET ratio for each sample using the following formula: BRET Ratio = (Emission at 530 nm) / (Emission at 480 nm)

    • Subtract the BRET ratio of the negative control from the BRET ratio of the experimental sample to obtain the net BRET.

    • A significantly higher net BRET in the experimental sample compared to the negative control indicates a specific interaction between Protein A and Protein B.

Causality in Experimental Design: The Importance of Controls

The trustworthiness of BRET data hinges on the inclusion of appropriate controls to rule out non-specific interactions and artifacts.

  • Negative Controls: These are crucial for establishing the baseline BRET signal. A common negative control is to co-express the donor-fused protein with an unfused acceptor fluorophore (or a non-interacting protein fused to the acceptor). A low BRET ratio in this control demonstrates that the observed BRET in the experimental sample is not due to random collisions or spectral overlap.

  • Positive Controls: A known interacting protein pair fused to the donor and acceptor can serve as a positive control to ensure that the BRET assay is working correctly.

  • Expression Level Controls: It is important to confirm the expression of both fusion proteins, for example, by Western blotting. The BRET ratio can be influenced by the relative expression levels of the donor and acceptor, so maintaining a consistent donor-to-acceptor ratio across experiments is important for reproducibility.

Signaling Pathway Visualization

BRET is particularly powerful for studying the dynamics of signaling pathways. For instance, it can be used to monitor the ligand-induced dimerization of a receptor tyrosine kinase (RTK).

Signaling_Pathway cluster_membrane Cell Membrane RTK_A RTK-RLuc Dimer Dimerized RTK (BRET Signal) RTK_A->Dimer RTK_B RTK-YFP RTK_B->Dimer Ligand Ligand Ligand->RTK_A Ligand->RTK_B Downstream Downstream Signaling Dimer->Downstream

Caption: Ligand-induced dimerization of a receptor tyrosine kinase (RTK) monitored by BRET.

Conclusion

The cross-validation of experimental results is a cornerstone of rigorous scientific research. Bioluminescence Resonance Energy Transfer (BRET) offers a powerful and versatile platform for validating and characterizing protein-protein interactions in the physiologically relevant context of living cells. Its real-time and quantitative nature provides a high degree of confidence in the identified interactions. By understanding the principles of BRET, carefully designing experiments with appropriate controls, and comparing its outputs with data from other orthogonal methods, researchers can build a more complete and accurate picture of the complex protein interaction networks that govern cellular function and disease.

References

  • Benchchem. A Researcher's Guide to Validating Protein-Protein Interactions Discovered by Crosslinking Mass Spectrometry.
  • Berthold Technologies GmbH & Co.KG. Methods to study Protein-Protein Interactions.
  • Berthold Technologies GmbH & Co.KG. Methods to study Protein-Protein Interactions.
  • PubMed Central (PMC). Methods for detecting protein-protein interactions.
  • PubMed. Bioluminescence resonance energy transfer to detect protein-protein interactions in live cells.
  • ResearchGate.
  • PubMed. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions.
  • PubMed Central (PMC) - NIH. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells.
  • Creative Proteomics. How to Analyze Protein-Protein Interaction: Top Lab Techniques.
  • PNAS. Imaging protein interactions with bioluminescence resonance energy transfer (BRET) in plant and mammalian cells and tissues.
  • Quora. What are some alternatives for FRET in detecting protein-protein interactions?.
  • Springer Nature Experiments. Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells.
  • PMC. An Overview of Current Methods to Confirm Protein-Protein Interactions.
  • PMC - NIH. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer.

Sources

Evaluating Biocatalytic Halogenation: A Comparative Guide to Vanadium-Dependent Haloperoxidases (VHPOs) and Their Substrate Scope

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Terminology: Initial research indicates a potential confusion in the term "vBRIDP." In the field of organic chemistry, this compound is a highly effective monophosphine ligand used in palladium-catalyzed cross-coupling reactions, not an enzyme.[1][2] Given the context of evaluating substrate scope in catalyzed reactions from a biological or chemoenzymatic perspective, this guide will focus on a class of enzymes that aligns with the likely interest in biocatalytic halogenation: Vanadium-Dependent Haloperoxidases (VHPOs) .

Introduction: The Rise of Biocatalytic Halogenation

Halogenated organic compounds are crucial building blocks in the pharmaceutical, agrochemical, and materials science industries.[3] Traditional chemical halogenation methods often require harsh reagents and can suffer from a lack of regioselectivity.[4] In contrast, enzymatic halogenation offers a green and highly selective alternative, operating under mild conditions with high precision.[4][5] Among the various classes of halogenating enzymes, Vanadium-Dependent Haloperoxidases (VHPOs) have emerged as robust and versatile biocatalysts.[6][7] This guide provides a comprehensive evaluation of the substrate scope of VHPO-catalyzed reactions, comparing their performance with other enzymatic alternatives and providing supporting experimental data for researchers, scientists, and drug development professionals.

Understanding Vanadium-Dependent Haloperoxidases (VHPOs)

VHPOs are a class of enzymes that utilize a vanadate cofactor to catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide, producing a reactive hypohalous acid (HOX) intermediate.[6][8] This intermediate then acts as the halogenating agent for a wide range of organic substrates.

Catalytic Mechanism of VHPOs

The catalytic cycle of VHPOs can be summarized in two main stages:

  • Formation of the Peroxovanadium Intermediate: The vanadate cofactor (in the V⁵⁺ oxidation state) in the enzyme's active site reacts with hydrogen peroxide to form a peroxovanadium species.[8]

  • Halide Oxidation and Substrate Halogenation: This activated peroxide complex then oxidizes a halide ion (X⁻) to the corresponding hypohalous acid (HOX). The HOX can then either diffuse from the active site to halogenate a substrate in the surrounding solution or remain associated with the enzyme to halogenate a bound substrate, which can lead to higher regioselectivity.[6][8]

VHPO_Mechanism E_V5 VHPO (V⁵⁺) E_V5_H2O2 Peroxovanadium Intermediate E_V5->E_V5_H2O2 H₂O₂ E_V5_H2O2_X Enzyme-HOX Complex E_V5_H2O2->E_V5_H2O2_X H⁺, X⁻ Products Halogenated Substrate + H₂O E_V5_H2O2_X->Products Substrate Products->E_V5 Release Substrate Organic Substrate Substrate->E_V5_H2O2_X

Caption: Catalytic cycle of a Vanadium-Dependent Haloperoxidase (VHPO).

Evaluating the Substrate Scope of VHPOs

The synthetic utility of an enzyme is largely determined by its substrate scope—the range of molecules it can effectively modify. VHPOs are known for their broad substrate tolerance.[6]

Accepted Substrate Classes

VHPOs have been shown to halogenate a diverse array of organic molecules, including:

  • Phenols and Anilines: Electron-rich aromatic rings are excellent substrates for electrophilic halogenation by the enzyme-generated HOX.

  • Indoles and Tryptophan Derivatives: These are common substrates, with halogenation occurring at various positions on the indole ring.[4][9]

  • β-Diketones and β-Keto Acids: The enol or enolate forms of these compounds are readily halogenated.

  • Alkenes and Alkynes: VHPOs can catalyze halocyclization and other electrophilic additions to unsaturated bonds.[10]

  • Thioethers: VHPOs can mediate the cleavage of thioketals through a halogenation-mediated process.[11]

Factors Influencing Substrate Specificity and Regioselectivity

While VHPOs have a broad substrate scope, the efficiency and regioselectivity of the halogenation are influenced by several factors:

  • Substrate Electronics: Electron-donating groups on an aromatic ring activate it towards electrophilic halogenation, increasing the reaction rate.

  • Steric Hindrance: Bulky substituents near a potential halogenation site can hinder the approach of the halogenating species, leading to lower yields or altered regioselectivity.

  • Enzyme Active Site Architecture: Recent studies suggest that in some VHPOs, the substrate binds within a tunnel leading to the active site.[6] This can confer a higher degree of regioselectivity than would be expected from the reaction of a freely diffusible hypohalous acid.

Comparative Analysis: VHPOs vs. Flavin-Dependent Halogenases (FDHs)

Another major class of halogenating enzymes are the Flavin-Dependent Halogenases (FDHs). Understanding their differences is key to selecting the right biocatalyst for a specific application.

FeatureVanadium-Dependent Haloperoxidases (VHPOs)Flavin-Dependent Halogenases (FDHs)
Cofactor VanadateFlavin adenine dinucleotide (FAD)
Oxidant Hydrogen peroxide (H₂O₂)Molecular oxygen (O₂)
Reductant Not requiredNAD(P)H (requires a partner reductase enzyme)
Substrate Scope Generally broad, including phenols, indoles, alkenes, etc.[6]Often more specific, typically acting on electron-rich aromatics like tryptophan and its derivatives.[9][12]
Regioselectivity Variable; can be low with freely diffusible HOX, but high in enzymes with substrate-binding tunnels.[6]Typically very high due to precise substrate binding in the active site.[5][13]
Operational Stability Generally high.[6]Can be lower, and the need for a partner reductase adds complexity.[4]

FDHs often exhibit superior regioselectivity due to their mechanism, which involves the formation of a covalent flavin-hypohalite intermediate that halogenates the substrate within a well-defined binding pocket.[13] However, their substrate scope can be narrower, and they require a flavin reductase system for cofactor regeneration, making VHPOs a more straightforward choice in some synthetic applications.[4][12]

Experimental Protocols for Evaluating Substrate Scope

Here, we outline a general workflow for screening a library of potential substrates against a VHPO.

General Workflow for Substrate Scope Evaluation

Substrate_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate_Library Prepare Substrate Library Reaction_Setup Set up Reactions: - VHPO - Substrate - Buffer - KBr/KCl - Vanadate Substrate_Library->Reaction_Setup Enzyme_Prep Prepare VHPO Solution Enzyme_Prep->Reaction_Setup Reaction_Initiation Initiate with H₂O₂ Reaction_Setup->Reaction_Initiation Incubation Incubate (e.g., 25°C, 4h) Reaction_Initiation->Incubation Quenching Quench Reaction (e.g., Na₂SO₃) Incubation->Quenching Extraction Extract Products (e.g., Ethyl Acetate) Quenching->Extraction LCMS_Analysis Analyze by LC-MS Extraction->LCMS_Analysis Data_Interpretation Determine Conversion & Identify Products LCMS_Analysis->Data_Interpretation

Caption: General workflow for screening VHPO substrate scope.

Detailed Protocol for a Test Reaction
  • Reaction Mixture Preparation:

    • In a 1.5 mL microcentrifuge tube, add:

      • 880 µL of 100 mM potassium phosphate buffer (pH 7.0).

      • 10 µL of a 100 mM solution of the test substrate in DMSO.

      • 10 µL of a 10 M solution of KBr (for bromination).

      • 10 µL of a 10 mM solution of sodium orthovanadate (Na₃VO₄).

      • 50 µL of a 1 mg/mL solution of the VHPO enzyme.

  • Reaction Initiation:

    • Add 40 µL of a 100 mM solution of hydrogen peroxide (H₂O₂) to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at 25°C with gentle shaking for 4-24 hours.

  • Quenching and Workup:

    • Quench the reaction by adding 50 µL of a saturated sodium sulfite (Na₂SO₃) solution.

    • Extract the organic products by adding 500 µL of ethyl acetate, vortexing, and centrifuging to separate the layers.

  • Analysis:

    • Analyze the organic layer by LC-MS to determine substrate conversion and identify the halogenated products by their characteristic isotopic patterns.[14]

Data Summary and Interpretation

The results of a substrate screening experiment can be summarized in a table to facilitate comparison.

Table 1: Substrate Scope of a Hypothetical VHPO

SubstrateHalideConversion (%)Major Product Regioisomer
PhenolBr⁻954-Bromophenol
AnisoleBr⁻884-Bromoanisole
L-TryptophanBr⁻756-Bromo-L-tryptophan
IndoleBr⁻993-Bromoindole
StyreneBr⁻601-Bromo-2-phenylethanol (via bromohydrin formation)
1,3-DithiolaneBr⁻92Corresponding ketone (cleavage)
PhenolCl⁻254-Chlorophenol

This data allows for a clear assessment of the enzyme's capabilities, highlighting its preference for bromination over chlorination and its efficiency with various electron-rich and unsaturated substrates.

Conclusion and Future Outlook

Vanadium-Dependent Haloperoxidases are powerful biocatalysts with a broad substrate scope, making them highly attractive for applications in chemoenzymatic synthesis.[15][16][17][18] Their operational stability and simple reaction requirements (H₂O₂ as the oxidant) offer advantages over other halogenase classes. While their regioselectivity can be variable, ongoing research into the structural basis of substrate binding and protein engineering efforts are paving the way for the development of highly selective and efficient VHPO variants tailored for specific synthetic transformations.[6] As our understanding of these fascinating enzymes grows, their role in sustainable chemical manufacturing is set to expand significantly.

References

  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. National Institutes of Health. Available at: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • BRIDP®. Takasago International Corporation. Available at: [Link]

  • Biocatalytic N-Halogenation Enabled by Vanadium-Dependent Haloperoxidases. ChemRxiv. Available at: [Link]

  • One-Pot Chemoenzymatic Synthesis of Microviridin Analogs Containing Functional Tags. Wiley Online Library. Available at: [Link]

  • Engineering Enzyme Substrate Scope Complementarity for Promiscuous Cascade Synthesis of 1,2‐Amino Alcohols. National Institutes of Health. Available at: [Link]

  • Enzymatic halogenation of tryptophan on a gram scale. PubMed. Available at: [Link]

  • A Promiscuous Halogenase for the Derivatization of Flavonoids. PubMed. Available at: [Link]

  • Structural Perspective on Enzymatic Halogenation. National Institutes of Health. Available at: [Link]

  • Enzymatic halogenation of tryptophan validated by LC-MS analysis. ResearchGate. Available at: [Link]

  • Engineering enzyme substrate scope complementarity for promiscuous cascade synthesis. ChemRxiv. Available at: [Link]

  • Vanadium-dependent haloperoxidases: Recent advances and perspectives. PubMed. Available at: [Link]

  • Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. ResearchGate. Available at: [Link]

  • Insights into enzymatic halogenation from computational studies. National Institutes of Health. Available at: [Link]

  • A Promiscuous Halogenase for the Derivatization of Flavonoids. MDPI. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Fluorescence-Based Screens for Engineering Enzymes Linked to Halogenated Tryptophan. ACS Publications. Available at: [Link]

  • Engineering Enzyme Substrate Scope Complementarity for Promiscuous Cascade Synthesis of 1,2-Amino Alcohols. PubMed. Available at: [Link]

  • Investigating the Role of Vanadium-Dependent Haloperoxidase Enzymology in Microbial Secondary Metabolism and Chemical Ecology. ASM Journals. Available at: [Link]

  • Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases Identified via Family-Wide Activity Profiling. ACS Publications. Available at: [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]

  • Tryptophan 7-halogenase. Wikipedia. Available at: [Link]

  • Biocatalytic Thioketal Cleavage Enabled by Enzymatic Bromide Recycling by Vanadium-Dependent Haloperoxidases. National Institutes of Health. Available at: [Link]

  • Directed Evolution of Flavin-Dependent Halogenases for Site- and Atroposelective Halogenation of 3-Aryl-4(3H)-quinazolinones via Kinetic or Dynamic Kinetic Resolution. National Institutes of Health. Available at: [Link]

  • Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: [Link]

  • Understanding Flavin-Dependent Halogenase Reactivity via Substrate Activity Profiling. ResearchGate. Available at: [Link]

  • Substrate scope and synthetic applications of the enantioselective reduction of α-alkyl-β-arylenones mediated by Old Yellow Enzymes. Royal Society of Chemistry. Available at: [Link]

  • Discovery of a promiscuous halogenase. Chembites. Available at: [Link]

  • Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI. Available at: [Link]

  • Engineering enzyme substrate scope complementarity for promiscuous cascade synthesis. ResearchGate. Available at: [Link]

  • Vanadate-Dependent Peroxidases in Macroalgae: Function, Applications, and Environmental Impact. Longdom Publishing. Available at: [Link]

  • Chemoenzymatic synthesis. National Institutes of Health. Available at: [Link]

  • Chemoenzymatic synthesis of enantiopure hydroxy sulfoxides derived from substituted arenes. Royal Society of Chemistry. Available at: [Link]

  • Chemoenzymatic synthesis of chiral 4,4'-bipyridyls and their metal-organic frameworks. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to Phosphine Ligands: A Cost-Effectiveness Analysis of vBRIDP® vs. Buchwald-Type Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the creation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a foundational step in building complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in this endeavor. The success of these reactions, however, is critically dependent on the phosphine ligand that shepherds the palladium catalyst through its catalytic cycle. The choice of ligand dictates not only the reaction's efficiency, substrate scope, and yield but also significantly impacts the overall process cost.

This guide provides an in-depth comparative analysis of vBRIDP®, a vinylphosphine ligand from Takasago International Corporation, against the widely adopted Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). We will dissect their performance based on experimental data, analyze their cost-effectiveness beyond simple price-per-gram, and provide actionable protocols and selection frameworks for the discerning research scientist.

The Central Role of the Phosphine Ligand

The magic of a palladium-catalyzed cross-coupling reaction happens within a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The phosphine ligand, bound to the palladium center, is the master controller of this cycle.

Expertise & Experience: The electronic and steric properties of the ligand are not arbitrary; they are finely tuned instruments.

  • Electron-richness: Ligands with high electron density (like the trialkylphosphines this compound and the Buchwald family) accelerate the initial, often rate-limiting, oxidative addition step where the aryl halide is activated by the Pd(0) complex.

  • Steric Bulk: A large steric profile, or "cone angle," promotes the final reductive elimination step, where the desired product is formed and the Pd(0) catalyst is regenerated.[1] This bulk also helps stabilize the highly reactive, monoligated Pd(0) species that are key to catalytic activity.[1]

The ideal ligand strikes a delicate balance between these two properties to achieve a high turnover number (TON) and turnover frequency (TOF), meaning it can produce more product, faster, with less catalyst.

cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L Active Pd(0)L Species OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Ligand's e⁻-richness accelerates this step Pd(II)_Complex Ar-Pd(II)-X(L) OxAdd->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OR)2) Pd(II)_Complex->Transmetalation Pd(II)_Biaryl Ar-Pd(II)-Ar'(L) Transmetalation->Pd(II)_Biaryl RedElim Reductive Elimination Pd(II)_Biaryl->RedElim Ligand's steric bulk promotes this step RedElim->Pd(0)L Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product

Caption: Generalized catalytic cycle for a Suzuki-Miyaura reaction.

Performance Comparison: this compound® vs. Buchwald Ligands

Direct, independent, peer-reviewed studies comparing this compound® against a full suite of Buchwald ligands under identical conditions are scarce. Therefore, our analysis synthesizes data from manufacturer technical literature and independent studies on Buchwald ligands to provide a grounded comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. High performance with low catalyst loading is the goal, especially when dealing with less reactive aryl chlorides.

LigandAryl HalideArylboronic AcidPd Source (mol%)Ligand (mol%)ConditionsYield (%)Reference
This compound® 4-Chloroanisole4-Methoxyphenylboronic acid[PdCl(π-allyl)]₂ (0.5)2.0Toluene, K₃PO₄, 80°C, 3h90[2]
cBRIDP® 4-Chloroanisole4-Methoxyphenylboronic acid[PdCl(π-allyl)]₂ (0.005)0.02Toluene, K₃PO₄, 80°C, 3h99[3]
SPhos 2-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1.0)2.0Toluene, K₃PO₄, RT, 2h98[4]
XPhos 4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (0.5)2.0Toluene, K₃PO₄, 100°C, 17h98[4]

Expertise & Experience: The data reveals several key insights. The cyclopropyl-containing cBRIDP® , an analogue of this compound®, demonstrates exceptionally high activity, achieving a 99% yield with catalyst loadings as low as 0.01 mol% Pd.[3] This suggests a highly efficient catalytic system. The Buchwald ligands, SPhos and XPhos , are well-established benchmarks, showing excellent yields for challenging aryl chlorides.[4] SPhos, in particular, can facilitate reactions at room temperature, a significant advantage for thermally sensitive substrates.[4]

Buchwald-Hartwig Amination

This reaction is critical for synthesizing aryl amines, prevalent in pharmaceuticals. The challenge often lies in coupling unactivated aryl chlorides or sterically hindered partners.

LigandAryl HalideAminePd Source (mol%)Ligand (mol%)ConditionsYield (%)Reference
This compound® 4-ChlorotolueneAniline[PdCl(π-allyl)]₂ (0.5)2.0Toluene, NaOtBu, 100°C, 3h95[2]
cBRIDP® 4-ChlorotolueneDiphenylamine[PdCl(π-allyl)]₂ (0.5)2.0Toluene, NaOtBu, 100°C, 3h98[5]
RuPhos 4-ChloroanisoleN-MethylanilinePd(OAc)₂ (1.0)1.5Dioxane, NaOtBu, 100°C, 2.5h99[6]
BrettPhos 4-ChloroanisoleMorpholinePd₂(dba)₃ (1.0)2.0t-AmylOH, K₃PO₄, 110°C, 24h98[7]

Expertise & Experience: Both the BRIDP® family and the Buchwald ligands demonstrate high efficacy. The BRIDP® ligands show excellent yields (95-98%) for coupling aryl chlorides within just 3 hours.[2][5] The Buchwald ligands, such as RuPhos and BrettPhos , are also highly effective, though reaction conditions and times can vary.[6][7] The choice between them often comes down to empirical screening for a specific substrate pair, as subtle steric and electronic differences can lead to significant changes in reactivity.[7]

Cost-Effectiveness Analysis

A simple price comparison is often misleading. True cost-effectiveness must account for catalyst loading, reaction efficiency, and downstream processing costs. A more expensive ligand that enables a reaction with 0.01 mol% catalyst is far more economical than a cheaper ligand that requires 2 mol% loading, especially at industrial scale.

LigandSupplierPrice (USD)QuantityCost per Gram (USD/g)
This compound® Sigma-Aldrich$72.22500 mg$144.44
cBRIDP® Lab Pro Inc.$39.59 (Adrafinil)200 mg~$197.95 (Estimated)
SPhos Sigma-Aldrich$73.201 g$73.20
XPhos Sigma-Aldrich$80.201 g$80.20
RuPhos Sigma-Aldrich$82.601 g$82.60

Note: Prices are based on publicly available catalog data from January 2026 and are subject to change. They are for research-grade quantities and do not reflect bulk manufacturing prices. The price for cBRIDP® was not directly available and is estimated based on related compounds.[8][9]

Trustworthiness: At first glance, the Buchwald ligands appear more cost-effective on a per-gram basis. However, the exceptional performance of ligands like cBRIDP® at extremely low catalyst loadings (0.01-0.02 mol%) could make it the most economical choice for large-scale synthesis.[3] The total cost of a reaction is a function of:

Total Cost = (Catalyst Cost) + (Ligand Cost) + (Solvent/Reagent Cost) + (Workup/Purification Cost) + (Waste Disposal Cost)

A ligand that provides higher yields and cleaner reactions reduces purification and waste costs. Furthermore, reducing the amount of palladium, a precious metal, is a primary driver of cost savings and sustainability in pharmaceutical manufacturing.[10][11]

cluster_workflow Ligand Selection Workflow Start Define Reaction (Substrates, Scale) Screen Initial Ligand Screen (e.g., this compound, SPhos, XPhos) Start->Screen Literature Search Analyze1 Analyze Results (Yield, Purity, Time) Screen->Analyze1 Analyze1->Screen No/Poor Hits (Try different ligand class) Optimize Optimize Conditions (Temp, Base, Solvent) Analyze1->Optimize Promising Hit(s) Analyze2 Analyze Optimized Results (Yield, TON) Optimize->Analyze2 Cost Perform Cost Analysis (Ligand Cost + Pd Cost + Process Cost) Analyze2->Cost Decision Select Optimal Ligand Cost->Decision

Caption: A self-validating workflow for selecting a cost-effective ligand.

Experimental Protocol: A Self-Validating System for Ligand Screening

To objectively compare ligands for your specific application, a standardized screening protocol is essential. This ensures that any observed differences in performance are due to the ligand itself, not variations in setup.

Protocol: Parallel Screening of Phosphine Ligands for a Suzuki-Miyaura Coupling

1. Preparation (Inside an Inert Atmosphere Glovebox):

  • Rationale: Palladium(0) species are oxygen-sensitive. An inert atmosphere is critical to prevent catalyst decomposition and ensure reproducibility.
  • To an array of 8 mL vials, add your aryl halide (e.g., 4-chloroanisole, 0.5 mmol, 1.0 equiv).
  • Add your arylboronic acid (e.g., 4-methoxyphenylboronic acid, 0.6 mmol, 1.2 equiv).
  • Add the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv).
  • In separate vials, prepare stock solutions of your palladium precursor (e.g., Pd₂(dba)₃) and each ligand to be tested (this compound®, SPhos, XPhos, etc.) in degassed solvent (e.g., toluene).
  • Rationale: Using stock solutions ensures accurate and consistent addition of small quantities of catalyst and ligand across all reactions.

2. Reaction Setup:

  • To each reaction vial, add the desired volume of the palladium precursor stock solution (e.g., to achieve 1.0 mol% Pd).
  • To each respective vial, add the corresponding volume of the ligand stock solution (e.g., to achieve a 2:1 Ligand:Pd ratio).
  • Add enough degassed solvent to bring the final reaction concentration to ~0.2 M.
  • Seal the vials with Teflon-lined caps.

3. Reaction and Analysis:

  • Place the vials in a pre-heated aluminum reaction block on a magnetic stir plate set to the desired temperature (e.g., 80°C).
  • Rationale: A reaction block ensures uniform heating across all vials, which is crucial for a fair comparison.
  • After the specified time (e.g., 2 hours), remove the vials and allow them to cool to room temperature.
  • Take a small aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS or GC-MS to determine the reaction conversion and identify any byproducts.
  • Rationale: This quantitative analysis provides the primary data for comparing ligand performance. Comparing byproduct profiles can also give insights into catalyst stability and selectivity.

4. Conclusion:

  • Based on the conversion rates, select the most promising ligand(s) for further optimization (e.g., reducing catalyst loading, lowering temperature).

Conclusion and Recommendation

The question of whether this compound® is a cost-effective alternative to established ligands like SPhos or XPhos does not have a universal answer. The analysis reveals a nuanced picture:

  • For Broad Applicability and Benchmarking: The Buchwald-type ligands, particularly SPhos and XPhos , remain the gold standard. Their extensive documentation in the literature and proven performance across a vast range of substrates make them reliable starting points for nearly any new cross-coupling reaction.[1][4] Their lower cost-per-gram for research quantities also makes them attractive for initial screening.

  • For High-Throughput and Challenging Couplings: The Takasago BRIDP® family, especially cBRIDP® , shows exceptional promise for achieving very high turnover numbers.[3] For industrial applications where minimizing precious metal contamination and maximizing throughput are paramount, the higher initial cost of the ligand could be easily offset by significant savings in palladium usage and downstream processing. The performance of cBRIDP® with 0.01 mol% Pd in the Suzuki reaction is a compelling data point for process chemists.[3]

Ultimately, the most cost-effective ligand is the one that works best for your specific chemical transformation. An investment in a small, parallel screen as described in the protocol is the most rigorous and self-validating approach. It allows the chemistry itself to dictate the most economical path forward, grounding your decision in direct, empirical evidence rather than catalog prices alone.

References

  • Geitner, R. et al. (2024). Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning. RSC. Available at: [Link]

  • Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments. Available at: [Link]

  • ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Available at: [Link]

  • RSC Publishing. (n.d.). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology. Available at: [Link]

  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. Available at: [Link]

  • RSC Publishing. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Journal of Visualized Experiments. Available at: [Link]

  • SciSpace. (n.d.). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Available at: [Link]

  • ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available at: [Link]

  • Takasago International Corporation. (2021). BRIDP®. Available at: [Link]

  • Market Research Future. (2025). Global Phosphine Ligands Market Size, Growth, Analysis & Forecast Report - 2033. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalysis in the Production of Pharmaceuticals. Available at: [Link]

  • ResearchGate. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Available at: [Link]

  • Reddit. (2021). What are your go-to Buchwald conditions for difficult couplings?. Available at: [Link]

  • RSC Publishing. (n.d.). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Available at: [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Available at: [Link]

  • Zhang, Y. et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]

Sources

A Comparative Performance Analysis of vBRIDP in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Ligand Selection in Catalysis

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceuticals, agrochemicals, and functional materials. The heart of these transformations lies in the choice of the phosphine ligand, a decision that profoundly dictates the efficiency, substrate scope, and overall success of the reaction. This guide offers an in-depth, objective comparison of the vBRIDP (2,2-diphenylvinylphosphine) ligand's performance in key cross-coupling reactions, benchmarked against other commonly employed ligand systems.

The Architectural Advantage of this compound: Unpacking its Steric and Electronic Profile

The this compound ligand, a member of the 2,2-diarylvinylphosphine class, was designed with the core tenets of an effective cross-coupling ligand in mind: significant electron-donating ability and substantial steric bulk.[1][2] These features are critical for facilitating the key steps of the catalytic cycle—oxidative addition and reductive elimination.

The electron-rich nature of the phosphorus atom in this compound is thought to accelerate the oxidative addition of the aryl halide to the palladium(0) center, a frequently rate-determining step. Concurrently, its steric hindrance promotes the formation of monoligated palladium species, which are often the most catalytically active, and facilitates the final reductive elimination step to release the desired product and regenerate the active catalyst.[1] A unique structural feature of the BRIDP family is their air stability, a practical advantage in experimental setups, which is attributed to a structure that hinders oxidation to the corresponding phosphine oxide.[1][2]

Performance in Suzuki-Miyaura Coupling: A Head-to-Head Look

The Suzuki-Miyaura coupling, a robust method for the formation of biaryl structures, serves as a primary benchmark for ligand performance. The this compound ligand, and its cyclohexyl-substituted analogue Cy-vBRIDP, have demonstrated considerable efficacy in this reaction.

Key Performance Data:

Below is a summary of the performance of Cy-vBRIDP in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.

EntryAryl HalideArylboronic AcidLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidCy-vBRIDPPd(OAc)₂K₃PO₄Toluene80298
24-ChlorotoluenePhenylboronic acidCy-vBRIDP[PdCl(π-allyl)]₂K₃PO₄Toluene1001295
32-BromotoluenePhenylboronic acidCy-vBRIDPPd(OAc)₂K₃PO₄Toluene80292
41-Bromo-4-(trifluoromethyl)benzenePhenylboronic acidCy-vBRIDPPd(OAc)₂K₃PO₄Toluene80297

Data extracted from "Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes".[1]

Comparative Insights:

While direct, side-by-side comparisons under identical conditions are scarce in the literature, the performance of Cy-vBRIDP is competitive with other established ligands such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos). For instance, XPhos is well-regarded for its ability to couple challenging aryl chlorides, and the high yield obtained with Cy-vBRIDP for 4-chlorotoluene demonstrates its utility in this area.

It is noteworthy that within the BRIDP family, the cyclopropyl-substituted cBRIDP has been reported to outperform this compound in Suzuki-Miyaura coupling.[2] This is attributed to the cyclopropyl group's enhanced electron-richness, which further accelerates oxidative addition, and its steric profile, which aids in reductive elimination.[2]

Efficacy in Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The performance of Cy-vBRIDP in this transformation highlights its versatility.

Key Performance Data:
EntryAryl HalideAmineLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisolen-HexylamineCy-vBRIDPPd(OAc)₂NaOtBuToluene80389
22-Bromotoluenen-HexylamineCy-vBRIDPPd(OAc)₂NaOtBuToluene80390
34-BromoanisoleDibenzylamineCy-vBRIDPPd(OAc)₂NaOtBuToluene1001885
44-ChlorotolueneMorpholineCy-vBRIDP[PdCl(π-allyl)]₂NaOtBuToluene1001896

Data extracted from "Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes".[1]

Comparative Insights:

The high yields achieved with Cy-vBRIDP, particularly with the less reactive 4-chlorotoluene, underscore its effectiveness. Buchwald ligands like SPhos and RuPhos are also highly effective for a broad range of amination reactions. The choice between these ligands often depends on the specific substrates, with some ligands showing superior performance for hindered primary or secondary amines. The data suggests that Cy-vBRIDP is a robust candidate for a variety of amine and aryl halide combinations.

Performance in Sonogashira Coupling: A Note on Current Data

Mechanistic Considerations: The "Why" Behind the Performance

The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are well-established. The efficacy of the this compound ligand can be rationalized by its influence on key steps within these cycles.

Cross_Coupling_Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition_S Ar-Pd(II)-X(L) Pd(0)L->Oxidative_Addition_S Ar-X Transmetalation_S Ar-Pd(II)-R(L) Oxidative_Addition_S->Transmetalation_S [R-B(OR)2]⁻ Reductive_Elimination_S Reductive Elimination Transmetalation_S->Reductive_Elimination_S Reductive_Elimination_S->Pd(0)L Ar-R Pd(0)L_B Pd(0)L_B Oxidative_Addition_B Ar-Pd(II)-X(L) Pd(0)L_B->Oxidative_Addition_B Ar-X Amine_Coordination [Ar-Pd(II)-X(L)(R₂NH)] Oxidative_Addition_B->Amine_Coordination R₂NH Deprotonation Ar-Pd(II)-NR₂(L) Amine_Coordination->Deprotonation -HX, Base Reductive_Elimination_B Reductive Elimination Deprotonation->Reductive_Elimination_B Reductive_Elimination_B->Pd(0)L_B Ar-NR₂

Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

The bulky and electron-donating nature of this compound is crucial in these cycles. The electron-rich phosphorus center enhances the nucleophilicity of the palladium(0) catalyst, promoting the oxidative addition of the aryl halide. The steric bulk of the ligand facilitates the reductive elimination step, which can be rate-limiting, by creating a sterically crowded metal center that favors the formation of the C-C or C-N bond and release of the product.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Cy-vBRIDP
  • To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Palladium acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and Cy-vBRIDP (0.02 mmol, 2 mol%) are added, followed by the solvent (e.g., toluene, 5 mL).

  • The reaction mixture is stirred at the specified temperature (e.g., 80-100 °C) for the indicated time.

  • Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Suzuki_Workflow start Combine Aryl Halide, Arylboronic Acid, Base inert Evacuate & Backfill with Inert Gas start->inert catalyst Add Pd(OAc)₂, Cy-vBRIDP, & Solvent inert->catalyst heat Stir at Elevated Temperature catalyst->heat workup Aqueous Workup heat->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Experimental workflow for Suzuki-Miyaura coupling.
General Procedure for Buchwald-Hartwig Amination with Cy-vBRIDP
  • To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol) and the base (e.g., NaOtBu, 1.2 mmol).

  • The tube is evacuated and backfilled with an inert atmosphere three times.

  • Palladium acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and Cy-vBRIDP (0.02 mmol, 2 mol%) are added, followed by the solvent (e.g., toluene, 5 mL).

  • The amine (1.2 mmol) is then added via syringe.

  • The reaction mixture is stirred at the specified temperature (e.g., 80-100 °C) for the indicated time.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Conclusion and Future Outlook

The this compound family of ligands, particularly Cy-vBRIDP, has demonstrated robust performance in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Their efficacy with a range of aryl halides, including challenging chlorides, positions them as valuable tools in the synthetic chemist's arsenal. The key to their success lies in a well-balanced combination of steric bulk and electron-donating character, which favorably influences the critical steps of the catalytic cycle.

While the available data is compelling, a direct, systematic comparison of this compound with a broad panel of other state-of-the-art ligands under standardized conditions would be highly beneficial for the research community. Furthermore, a thorough investigation into the performance of this compound in Sonogashira and other cross-coupling reactions would provide a more complete picture of its capabilities. As the demand for ever-more efficient and selective catalytic systems grows, ligands like this compound will undoubtedly continue to play a crucial role in advancing the frontiers of chemical synthesis.

References

  • Suzuki, K.; Hori, Y.; Kobayashi, T. Synlett2007 , 20, 3206. [Link]

  • Suzuki, K.; Hori, Y.; Nakayama, Y.; Kobayashi, T. Journal of Synthetic Organic Chemistry, Japan2011 , 69 (11), 1231-1240. [Link]

  • ChemInform Abstract: Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. ResearchGate. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • BRIDP. Takasago International Corporation. [Link]

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Safety Operating Guide

Navigating the Disposal of vBRIDP: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

<

As researchers and scientists at the forefront of drug development, our laboratories are hubs of innovation. With novel tools like vBRIDP (Viral-Based Reporter for In-situ Drug Profiling) comes the responsibility of ensuring its safe handling and disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams, grounded in scientific principles and regulatory compliance. Our goal is to empower your team with the knowledge to maintain a safe and efficient laboratory environment.

Understanding the this compound Waste Stream: A Multi-faceted Approach

Proper disposal begins with a thorough understanding of the material . This compound, as a complex organic molecule often delivered in a Dimethyl Sulfoxide (DMSO) solvent and used in virally infected cell cultures, presents a multi-component waste stream. Each component requires specific handling to mitigate chemical and biological hazards.

  • Chemical Hazards: The this compound molecule itself may possess inherent cytotoxic or mutagenic properties. Furthermore, DMSO is a potent solvent known for its ability to penetrate the skin, potentially carrying dissolved substances with it.[1][2]

  • Biological Hazards: The use of this compound in the context of virally infected cell cultures means that all associated liquid and solid waste must be treated as biohazardous.[3][4][5]

Therefore, a comprehensive disposal plan must address both the chemical and biological risks associated with this compound waste.

The Core of this compound Disposal: Segregation and Decontamination

The cornerstone of proper this compound disposal is the strict segregation of waste into distinct categories, followed by appropriate decontamination procedures. This ensures that each waste stream is handled in a manner that neutralizes its specific hazards.

Liquid Waste Management

Liquid waste from this compound experiments will primarily consist of used cell culture media containing the this compound reporter, DMSO, and live cells, some of which may be virally infected.

Step-by-Step Protocol for Liquid Waste Disposal:

  • Collection: Collect all liquid waste in a clearly labeled, leak-proof, and chemically compatible container.[6] This container should be designated specifically for "this compound Liquid Waste."

  • Chemical Decontamination (for DMSO and this compound): While DMSO can be incinerated, it is often collected with other organic solvents for disposal by a certified hazardous waste contractor.[1][2][7] Do not attempt to neutralize or dispose of DMSO down the drain in significant quantities.

  • Biological Decontamination: All liquid waste from cell cultures must be decontaminated.[5][8]

    • Add a suitable disinfectant, such as a fresh 1:10 dilution of household bleach, to the liquid waste container to achieve a final concentration of at least 10% bleach.[8]

    • Allow a minimum contact time of 30 minutes to ensure the inactivation of biological agents.[3][8]

  • Final Disposal: After disinfection, the liquid waste, now primarily a chemically hazardous waste stream due to the presence of DMSO and the this compound compound, should be collected by a licensed hazardous waste disposal service.[6][9]

Solid Waste Management

Solid waste from this compound experiments includes contaminated consumables such as pipette tips, serological pipettes, cell culture flasks, plates, and gloves.

Step-by-Step Protocol for Solid Waste Disposal:

  • Segregation:

    • Sharps: All contaminated needles, syringes, and razor blades must be disposed of immediately in a designated, puncture-resistant sharps container.[6][10]

    • Non-Sharps: All other contaminated solid waste should be collected in a biohazard bag.[3][4][11]

  • Decontamination:

    • The primary method for decontaminating solid biohazardous waste is autoclaving.[3][4] Place the sealed biohazard bags in a secondary, autoclavable container before placing them in the autoclave.

    • Follow your institution's standard operating procedures for autoclave cycle times and temperatures to ensure complete sterilization.

  • Final Disposal: After autoclaving, the now non-biohazardous but still chemically contaminated solid waste should be disposed of through your institution's chemical waste program. This waste should be collected by a hazardous waste contractor for incineration.[2][6]

Spill Management: Preparedness and Response

Accidents can happen, and a well-defined spill response plan is crucial for laboratory safety.

Immediate Steps for a this compound Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Hazard: Determine the extent of the spill and whether it poses an immediate fire or respiratory hazard. If the spill is large or involves a significant amount of volatile solvent, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.[9]

  • Don Appropriate PPE: Before attempting to clean a small spill, don appropriate personal protective equipment (PPE), including double gloves (butyl rubber over nitrile is recommended for DMSO), a lab coat, and safety goggles.[1]

  • Contain and Absorb: For small spills, use an inert absorbent material, such as a spill kit pillow or vermiculite, to contain and absorb the liquid.[9]

  • Clean and Decontaminate:

    • Once absorbed, collect the material using non-sparking tools and place it in a labeled hazardous waste container.

    • Clean the spill area with soap and water, and then decontaminate with a 70% ethanol solution or a 10% bleach solution, being mindful of the surface material's compatibility.[8]

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and wipes, must be disposed of as hazardous chemical waste.[9]

Regulatory Compliance: Adherence to OSHA and EPA Standards

All laboratory waste disposal procedures must comply with federal and local regulations. The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) provide a framework for the safe management of hazardous waste from "cradle to grave."[12][13] Key aspects of compliance include:

  • Chemical Hygiene Plan (CHP): Your laboratory's CHP should include specific standard operating procedures for the handling and disposal of hazardous chemicals like this compound.[14][15][16]

  • Waste Determination: It is the responsibility of the waste generator to determine if their waste is hazardous.[12][17][18]

  • Proper Labeling and Storage: All hazardous waste containers must be clearly labeled with their contents and stored in a designated satellite accumulation area.[6][17][19]

Consult your institution's EHS office for specific guidance on complying with these regulations.

Visualizing the this compound Disposal Workflow

To aid in understanding the decision-making process for this compound waste management, the following workflow diagram illustrates the key segregation and disposal steps.

vBRIDP_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_liquid_treatment Liquid Waste Treatment cluster_solid_treatment Solid Waste Treatment cluster_final_disposal Final Disposal Start This compound Experiment Completed Waste This compound Waste Generated (Liquid & Solid) Start->Waste Liquid Liquid Waste (Media, Cells, this compound, DMSO) Waste->Liquid Separate Solid Solid Waste (Pipettes, Flasks, Gloves) Waste->Solid Separate Bio_Decon Biological Decontamination (e.g., 10% Bleach) Liquid->Bio_Decon Sharps Sharps (Needles, etc.) Solid->Sharps Segregate NonSharps Non-Sharps Solid->NonSharps Segregate Chem_Collect Collect for Chemical Waste Disposal Bio_Decon->Chem_Collect Final_Disposal Hazardous Waste Contractor Chem_Collect->Final_Disposal Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container Biohazard_Bag Biohazard Bag NonSharps->Biohazard_Bag Solid_Chem_Collect Collect for Chemical Waste Disposal Sharps_Container->Solid_Chem_Collect Autoclave Autoclave Biohazard_Bag->Autoclave Autoclave->Solid_Chem_Collect Solid_Chem_Collect->Final_Disposal

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound waste, protecting yourself, your colleagues, and the environment.

References

  • DMSO disposal . (2006, November 1). Protocol Online. [Link]

  • OSHA Compliance For Laboratories . US Bio-Clean. [Link]

  • DIMETHYL SULFOXIDE (DMSO) . University of Waterloo. [Link]

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO) . University of Washington. [Link]

  • SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO) . (2015, June 17). Greenfield Global. [Link]

  • How To Handle Waste in A Cell Culture Laboratory . (2025, April 30). Pekybio. [Link]

  • Proper Handling of Hazardous Waste Guide . US EPA. [Link]

  • How to Responsibly Neutralise and Dispose of Cell Culture Waste with CHEMGENE . (2025, February 3). Byotrol. [Link]

  • Safety Data Sheet: DMSO . Carl ROTH. [Link]

  • Proper Dye Disposal . (2017, May 4). Reddit. [Link]

  • Learn the Basics of Hazardous Waste . (2025, March 24). US EPA. [Link]

  • Navigating the Safe Disposal of Chemicals: A Guide for Everyone . (2026, January 21). Oreate AI Blog. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). US EPA. [Link]

  • Protocol for Disinfection of Cell Culture and Tissue Culture in Media . University of North Texas. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . OSHA. [Link]

  • What Regulations Govern Hazardous Waste Management? . (2025, January 6). Chemistry For Everyone. [Link]

  • How Do I Dispose of Cell Culture Dishes . (2024, January 23). Scopelab. [Link]

  • TISSUE CULTURE WASTE DISPOSAL GUIDELINES . The George Washington University. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual . Murray State University. [Link]

  • Video: Proper Handling and Disposal of Laboratory Waste . (2017, July 14). JoVE. [Link]

  • APPENDIX I: OSHA LABORATORY STANDARD . Southwest Tennessee Community College. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Unwanted Laboratory Materials & Other Environmental Waste Disposal . University of Alabama. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • In-Lab Disposal Methods: Waste Management Guide . Indiana University. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling vBRIDP

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides essential safety and logistical information for handling the novel compound designated "vBRIDP." As this compound is not a publicly cataloged substance, this guidance is predicated on a risk assessment assuming it is a potent, viral-based biopharmaceutical compound, handled in both lyophilized powder and liquid forms. This guide is intended to supplement, not replace, a comprehensive, compound-specific risk assessment and the institution's Chemical Hygiene Plan as required by OSHA.[1][2] All laboratory personnel must receive documented training on the specific hazards and handling procedures for this compound before commencing any work.[2][3]

Section 1: Hazard Identification and Risk Assessment

The core principle of laboratory safety is a protocol-driven risk assessment.[4][5][6] For this compound, we must assume a dual-hazard profile: a biological hazard from the viral vector component and a chemical hazard from the potent, conjugated drug molecule. The primary routes of exposure—and therefore the focus of our protective strategy—are inhalation of aerosolized powder, and dermal or mucosal contact with the liquid form.[7]

Assumed Characteristics of this compound:

  • Biological Component: A replication-deficient viral vector requiring Biosafety Level 2 (BSL-2) or enhanced BSL-2 containment.[3][8][9]

  • Chemical Component: A highly potent active pharmaceutical ingredient (API) with an Occupational Exposure Limit (OEL) estimated to be below 10 µg/m³.[10]

  • Physical Forms & Associated Risks:

    • Lyophilized Powder: High risk of aerosolization during weighing, reconstitution, and transfer. Inhalation is the primary exposure concern.

    • Liquid Solution: Risk of splashes, spills, and direct contact during dilutions, cell culture application, and animal administration. Dermal and ocular exposure are key concerns.

This dual-risk profile necessitates a multi-layered containment strategy where Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and the agent.

Section 2: Core Principles of Containment & PPE Selection

Our containment strategy is built on the hierarchy of controls, prioritizing engineering and administrative controls to minimize exposure risk.[11] PPE is mandatory for all personnel handling this compound, with the specific level of protection dictated by the procedure being performed.

  • Engineering Controls: All manipulations of this compound, especially the handling of its powder form and any procedures that may generate aerosols (e.g., vortexing, centrifuging), must be performed within a certified Class II Biosafety Cabinet (BSC).[3] Vacuum lines must be protected with in-line HEPA filters.[3] When centrifuging, sealed rotor heads or safety cups are mandatory to contain aerosols in the event of a tube failure.[8]

  • Administrative Controls: Access to areas where this compound is actively being handled must be restricted.[9] A dedicated Chemical Hygiene Plan (CHP) specific to this compound must be written and readily accessible.[1][2] All personnel must be trained on this plan, the specific hazards of the agent, and emergency procedures.[12]

PPE Selection Based on Task-Specific Risk

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific risks posed by each task. The following table outlines the minimum required PPE for handling this compound.

Task Respiratory Protection Hand Protection Body Protection Eye/Face Protection Rationale
Handling/Weighing Lyophilized Powder Powered Air-Purifying Respirator (PAPR) with HEPA filtersDouble Nitrile GlovesDisposable, solid-front gown over lab coat; elasticated cuffsFull-face shield of PAPRHighest risk of aerosol generation and inhalation of potent compound. Full coverage is essential.
Reconstitution & Liquid Transfers (in BSC) N95 Respirator (minimum) or PAPRDouble Nitrile GlovesDisposable, solid-front gown; elasticated cuffsSafety Glasses with Side Shields or GogglesMitigates risk from splashes and lower-energy aerosols generated within the primary containment of a BSC.
Cell Culture & In Vitro Assays N95 Respirator (optional, based on risk assessment)Double Nitrile GlovesLab Coat (minimum); disposable gown recommendedSafety Glasses with Side ShieldsReduced risk of aerosol generation, but splash and contact hazards remain.
Animal Injections (in BSC or ventilated station) N95 RespiratorDouble Nitrile GlovesDisposable, solid-front gownSafety Goggles or Face ShieldHigh risk of splash and sharps injury. Animal movement can be unpredictable.[8]

Section 3: PPE Protocols: Step-by-Step Procedures

Adherence to correct donning and doffing procedures is as critical as the PPE itself. Improper removal of contaminated gear can lead to exposure. These procedures should be practiced until they are second nature.

Experimental Protocol: PPE Donning Sequence (for Powder Handling)
  • Preparation: Inspect all PPE for defects. Ensure the PAPR battery is charged and the unit is functioning correctly.

  • First Layer: Don inner nitrile gloves.

  • Body Protection: Don disposable, solid-front gown over scrubs or lab wear. Ensure it is fully snapped or tied.

  • Respirator: Don the PAPR hood. Turn on the blower and ensure airflow.

  • Outer Gloves: Don outer nitrile gloves, ensuring the cuffs are pulled up and over the sleeves of the gown.

Experimental Protocol: PPE Doffing Sequence

Doffing is a critical control point for preventing self-contamination. It should be performed slowly and deliberately in a designated area.

  • Initial Decontamination: Decontaminate outer gloves with an appropriate disinfectant (e.g., 10% bleach solution followed by 70% ethanol, allowing for sufficient contact time).[8]

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they are inside-out. Dispose of them in the biohazardous waste container.[13]

  • Gown: Unfasten the gown. Roll it down from the shoulders, touching only the inside surface. As you roll it down, it will pull the sleeves off, turning them inside-out. Dispose of the gown in the biohazardous waste container.

  • PAPR: Step away from the immediate work area. Turn off the blower and remove the PAPR hood. Decontaminate the exterior of the unit according to manufacturer instructions.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the biohazardous waste container.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

G cluster_donning PPE Donning Workflow cluster_doffing PPE Doffing Workflow A 1. Inspect PPE B 2. Don Inner Gloves A->B C 3. Don Disposable Gown B->C D 4. Don PAPR Hood & Activate C->D E 5. Don Outer Gloves (over gown cuffs) D->E F 1. Decontaminate Outer Gloves G 2. Remove Outer Gloves F->G H 3. Remove Gown (inside-out) G->H I 4. Remove PAPR Hood H->I J 5. Remove Inner Gloves I->J K 6. Wash Hands J->K

Caption: Standard workflow for donning and doffing advanced PPE.

Section 4: Safe Handling & Emergency Procedures

Even with flawless PPE use, accidents can happen. A clear, rehearsed emergency plan is essential.

Spill Response Protocol
  • ALERT: Alert others in the lab immediately. Do not attempt to clean a large spill alone.

  • EVACUATE: Evacuate the immediate area to prevent further exposure and aerosol spread.

  • SECURE: Secure the area. Post warning signs to prevent entry.

  • ASSESS: Remove any contaminated PPE and clothing. If personnel are contaminated, use an emergency shower or eyewash station immediately.

  • REPORT: Report the spill to the Laboratory Supervisor and the institution's Environmental Health & Safety (EHS) office.

  • CLEAN-UP (Trained Personnel Only):

    • Don appropriate PPE as specified for the material (see table above).

    • Gently cover the spill with absorbent pads. Do not create aerosols.

    • Apply an appropriate disinfectant (e.g., 10% bleach solution) from the outside of the spill inward.[14]

    • Allow for the required contact time (typically 30 minutes).[14]

    • Collect all contaminated materials using tongs or forceps and place them in a biohazard waste container.[13]

SpillResponse Start Spill Occurs Alert Alert Others & Evacuate Area Start->Alert Secure Secure Area & Post Warnings Alert->Secure Assess Personnel Contaminated? Secure->Assess Decontam Use Emergency Shower/Eyewash Assess->Decontam Yes Report Report to Supervisor & EHS Assess->Report No Decontam->Report Cleanup Spill Cleanup (Trained Personnel Only) Report->Cleanup PPE Don Spill Response PPE Cleanup->PPE Cover Cover with Absorbent Pads PPE->Cover Disinfect Apply Disinfectant (Outer Edge Inward) Cover->Disinfect Wait Allow 30 min Contact Time Disinfect->Wait Collect Collect Waste Wait->Collect Dispose Dispose as Biohazardous Waste Collect->Dispose End Procedure Complete Dispose->End

Caption: Decision workflow for responding to a this compound spill.

Section 5: Decontamination & Waste Disposal

All materials that have come into contact with this compound are considered biohazardous waste and must be decontaminated before disposal.[13][15]

  • Liquid Waste: Decontaminate with a freshly prepared 1:10 solution of household bleach for a minimum contact time of 30 minutes before disposal down the sanitary sewer, in accordance with institutional policy.[14][15]

  • Solid Waste: All solid waste (gloves, gowns, pipettes, culture flasks) must be collected in red or orange biohazard bags clearly marked with the universal biohazard symbol.[15][16] These bags must be stored in a rigid, leak-proof container with a lid.[14]

  • Decontamination: The primary method for decontamination is steam autoclaving.[13][16] A chemical or biological indicator must be used with each autoclave cycle to verify sterilization. Once autoclaved and verified, the waste can typically be disposed of as regular trash after defacing the biohazard symbol.[13]

  • Sharps: All sharps (needles, scalpels, glass Pasteur pipettes) must be disposed of immediately into a rigid, puncture-resistant, and leak-proof sharps container labeled with the biohazard symbol.[14] Do not recap needles.[7]

By rigorously adhering to these PPE, handling, and disposal protocols, we can effectively mitigate the inherent risks of working with novel, potent biopharmaceuticals like this compound, ensuring the safety of both the researcher and the broader community.

References

  • Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. Centers for Disease Control and Prevention. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Viral Vectors 101: Virus Safety. Addgene Blog. [Link]

  • Decontamination and Disposal. University of Wisconsin-Milwaukee. [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Biosafety in Microbiological and Biomedical Laboratories—6th Edition. Centers for Disease Control and Prevention. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • CDC/NIH Resource Gives Guidance on Biosafety Best Practices. National Institute of Allergy and Infectious Diseases (NIAID). [Link]

  • The Laboratory Standard. Vanderbilt University - Office of Clinical and Research Safety. [Link]

  • Biosafety in Microbiological and Biomedical Laboratories. Biosecurity Central. [Link]

  • Lentiviral Vectors Safety Guidelines. University of California, Irvine - Environmental Health & Safety. [Link]

  • Biosafety in Microbiological and Biomedical Laboratories: 6th Edition. CDC Stacks. [Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]

  • Viral Vector Use Policy. Dartmouth College. [Link]

  • Chapter 13, Biohazardous Waste. University of Nevada, Reno - Environmental Health & Safety. [Link]

  • Biosafety Guidance for Working with Viral Vectors. University of Texas at Austin - Environmental Health and Safety. [Link]

  • Safeguards for Using Viral Vector Systems in Human Gene Therapy: A Resource for Biosafety Professionals Mitigating Risks in Health Care Settings. National Institutes of Health (NIH). [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]

  • Safe Disposal of Infectious Laboratory Waste. National Institutes of Health (NIH). [Link]

  • Biohazardous Waste. Texas Christian University - Environmental Health & Safety. [Link]

  • Assessing Risk and Production of Potent Substances. Pharmaceutical Technology. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.